salvinorin B ethoxymethyl ether
Description
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Structure
3D Structure
Properties
Molecular Formula |
C24H32O8 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1 |
InChI Key |
ICVTXAUKIHJDGV-WFOQEEKOSA-N |
Isomeric SMILES |
CCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES |
CCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Salvinorin B Ethoxymethyl Ether (EOM-SalB): A Technical Guide to its Kappa-Opioid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin B ethoxymethyl ether (EOM-SalB) is a semi-synthetic analog of the naturally occurring neoclerodane diterpene Salvinorin A, the primary psychoactive component of Salvia divinorum. EOM-SalB has emerged as a highly potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike traditional opioid alkaloids, salvinorins lack a basic nitrogen atom, making them a unique class of opioid receptor modulators.[3][4] The modification at the C-2 position, replacing the acetate (B1210297) group of Salvinorin A with an ethoxymethyl ether group on the Salvinorin B core, results in enhanced metabolic stability, increased potency, and a longer duration of action compared to its parent compound.[5][6]
This technical guide provides an in-depth overview of the KOR selectivity of EOM-SalB, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. The exceptional potency and selectivity of EOM-SalB for the KOR, coupled with a G-protein biased signaling profile, positions it as a valuable research tool and a potential lead compound for the development of novel therapeutics targeting a range of neurological and psychiatric disorders, including pain, addiction, and depression.[5][7]
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of EOM-SalB in comparison to Salvinorin A and the prototypical KOR agonist U50,488H. The data highlights the superior potency and selectivity of EOM-SalB for the kappa-opioid receptor.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) | Efficacy (Emax, %) | Reference |
| EOM-SalB | KOR | 0.32 | [35S]GTPγS | 0.14 | Full Agonist | [1] |
| MOR | >1000 | [8] | ||||
| DOR | >1000 | [8] | ||||
| Salvinorin A | KOR | 1.3 - 7.4 | [35S]GTPγS | 4.5 | 100 | [8][9] |
| MOR | >1000 | [9] | ||||
| DOR | >1000 | [9] | ||||
| U50,488H | KOR | 1.4 - 2.7 | [35S]GTPγS | 3.4 - 10.6 | 100 | [8][9] |
| MOR | >1000 | |||||
| DOR | >1000 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Synthesis of this compound (EOM-SalB)
This protocol is based on the methods described by Munro et al. (2008).[2]
-
Starting Material: Salvinorin B is obtained by the deacetylation of Salvinorin A, which is extracted from dried Salvia divinorum leaves.
-
Reaction Setup: Dissolve Salvinorin B (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Addition of Reagents: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (5 equivalents) followed by the dropwise addition of chloromethyl ethyl ether (EOM-Cl) (5 equivalents).
-
Reaction Conditions: Stir the resulting white slurry at room temperature for 24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 M aqueous HCl (three times), water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield EOM-SalB as an amorphous white solid.
Radioligand Competition Binding Assay
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to opioid receptors.
-
Membrane Preparation: Utilize cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa (hKOR), mu (hMOR), or delta (hDOR) opioid receptor.
-
Assay Buffer: Prepare a binding buffer, typically 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), a specific radioligand (e.g., [3H]diprenorphine for KOR), and varying concentrations of the unlabeled competitor ligand (EOM-SalB).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of EOM-SalB that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins coupled to the KOR upon agonist binding.
-
Membrane Preparation: Use membranes from CHO cells stably expressing the hKOR.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (5-10 µg of protein), saponin (B1150181) (10 µg/ml), GDP (10 µM), and varying concentrations of EOM-SalB.
-
Initiation of Reaction: Initiate the reaction by adding [35S]GTPγS (0.05-0.1 nM).
-
Incubation: Incubate the plates at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [35S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the EOM-SalB concentration and determine the EC50 (potency) and Emax (efficacy) values using non-linear regression.
cAMP Accumulation Assay
This assay determines the effect of KOR activation on adenylyl cyclase activity.
-
Cell Culture: Use CHO cells stably expressing the hKOR.
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Add varying concentrations of EOM-SalB to the cells.
-
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The activation of the Gi/o-coupled KOR by EOM-SalB will lead to an inhibition of forskolin-stimulated cAMP accumulation. Determine the EC50 for this inhibition by non-linear regression analysis.
Visualizations
Experimental Workflow for KOR Selectivity Determination
Caption: Experimental workflow for the synthesis and pharmacological evaluation of EOM-SalB.
KOR Signaling Pathway Activated by EOM-SalB
Caption: Gi/o-coupled signaling pathway of the kappa-opioid receptor activated by EOM-SalB.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Salvinorin B Ethoxymethyl Ether: A Technical Guide
Abstract
Salvinorin B ethoxymethyl ether (EOM-SalB) is a potent, selective, and semi-synthetic kappa-opioid receptor (KOR) agonist derived from Salvinorin A, the primary psychoactive component of Salvia divinorum. Engineered for enhanced metabolic stability and a longer duration of action, EOM-SalB presents a significant improvement over its natural precursor. This document provides a comprehensive overview of the pharmacology of EOM-SalB, detailing its mechanism of action, pharmacodynamic properties, in vivo effects, and relevant experimental protocols. Notably, EOM-SalB exhibits a G-protein signaling bias, a characteristic correlated with a reduction in the adverse side effects typically associated with KOR agonists, such as sedation and dysphoria. This profile makes EOM-SalB a promising candidate for therapeutic development in areas including pain management, addiction, and neurodegenerative diseases like multiple sclerosis.
Introduction
Salvinorin A is a naturally occurring neoclerodane diterpene recognized as a highly potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike most opioids, it is not an alkaloid.[3] Despite its potent activity, the therapeutic potential of Salvinorin A is limited by its short in vivo half-life, which is primarily due to rapid hydrolysis of the C-2 acetate (B1210297) ester by plasma esterases into its inactive metabolite, Salvinorin B.[2][3][4]
To address these limitations, synthetic derivatives have been developed. This compound (EOM-SalB) is a semi-synthetic analog in which the labile ester group at the C-2 position is replaced with a more stable ether linkage.[2][5][6] This structural modification results in a compound with significantly increased metabolic stability, binding affinity, and potency at the KOR compared to Salvinorin A.[5][7]
Pharmacodynamics
Mechanism of Action & Receptor Binding
EOM-SalB exerts its pharmacological effects as a potent and selective agonist at the kappa-opioid receptor.[5][8] The substitution of the C-2 acetate group with an ethoxymethyl ether moiety significantly enhances its binding affinity (lower Ki) and functional potency (lower EC50) at the KOR.[9][10] EOM-SalB is among the most potent and selective KOR agonists reported to date.[10][11]
Quantitative In Vitro Data
The following table summarizes the in vitro binding affinities and functional potencies of EOM-SalB in comparison to Salvinorin A and the prototypical KOR agonist, U50,488H.
| Compound | Binding Affinity (Ki, nM) at KOR | Functional Potency (EC50, nM) in [³⁵S]GTPγS Assay | Functional Potency (EC50, nM) in cAMP Assay | Functional Potency (EC50, nM) in β-arrestin Assay |
| EOM-SalB | 0.32 - 0.60[6][9] | 0.14[9] | 0.20 | 1.10 |
| Salvinorin A | 1.3 - 7.40[4][9] | 4.5[9][12] | 1.00 | 1.90 |
| U50,488H | ~2.7[4] | 3.4[12] | 0.70 | 0.80 |
Data compiled from multiple sources; assay conditions may vary between studies.[4][5][9][12]
Signaling Pathway Bias
The kappa-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding can initiate downstream signaling through two primary pathways: the G-protein pathway and the β-arrestin pathway.[5] Many of the adverse side effects associated with KOR agonists, such as sedation, aversion, and dysphoria, are thought to be mediated by the β-arrestin signaling cascade.[5][13]
EOM-SalB has been shown to be a G-protein biased agonist.[5][7][14] This means it preferentially activates the G-protein signaling pathway over the β-arrestin recruitment pathway. This bias is a key feature that may contribute to its improved side-effect profile observed in preclinical studies.[5][15] The bias factor for EOM-SalB toward the G-protein pathway has been calculated at 2.53 relative to U50,488H.[5]
Pharmacokinetics & Metabolism
A primary advantage of EOM-SalB over Salvinorin A is its enhanced metabolic stability. The ester bond at the C-2 position of Salvinorin A is susceptible to rapid hydrolysis by carboxylesterases in the blood.[3] The ether bond in EOM-SalB is significantly more resistant to this metabolic breakdown, leading to a longer duration of action.[2][12] While Salvinorin A has a duration of action of less than 30 minutes, EOM-SalB's effects can last for 2-3 hours.[6] This improved stability is also reflected in higher sustained brain concentrations following administration.[15]
Preclinical In Vivo Effects
EOM-SalB has demonstrated a range of therapeutic effects in animal models, often with an improved side-effect profile compared to other KOR agonists.
| Effect | Animal Model | Doses | Key Findings | Reference |
| Remyelination | Mouse (EAE Model of MS) | 0.1 - 0.3 mg/kg | Dose-dependently decreased disease severity, increased recovery, and enhanced myelin levels. Effect was KOR-dependent. | [5][14] |
| Remyelination | Mouse (Cuprizone Model) | 0.3 mg/kg | Increased the number of mature oligodendrocytes and myelinated axons, and increased myelin thickness. | [5][7][14] |
| Locomotor Activity | Rat | Not specified | Did not cause sedation in spontaneous locomotor activity tests. | [5] |
| Anxiety | Rat | Not specified | Did not cause anxiety in the elevated plus-maze test. | [5] |
| Anti-Cocaine Properties | Rodent | 0.1 - 0.3 mg/kg | Potently reduces cocaine-seeking behavior with fewer side effects. | [2][15] |
| Discriminative Stimulus | Rat | Not specified | Fully substituted for Salvinorin A, indicating similar interoceptive stimulus effects, but with greater potency. | [1][16] |
Experimental Protocols
Synthesis of EOM-SalB
EOM-SalB is prepared via a semi-synthetic route starting from Salvinorin A, which is first deacetylated to Salvinorin B. Salvinorin B is then etherified at the C-2 position.
A typical protocol involves stirring Salvinorin B in dry DMF with a non-nucleophilic base such as N,N-Diisopropylethylamine (i-Pr₂NEt) and ethoxymethyl chloride (EtOCH₂Cl) at room temperature.[10] The final product is then purified using techniques like flash column chromatography (FCC) or high-performance liquid chromatography (HPLC).[5][8][10]
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand.
-
Preparation : Membranes are prepared from cells stably expressing the human kappa-opioid receptor (hKOPR), for example, CHO-K1 or HEK293 cells.[4][12]
-
Incubation : A constant concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine) is incubated with the cell membranes.[4][12]
-
Competition : The incubation is performed in the presence of varying concentrations of the unlabeled test compound (EOM-SalB).
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification : The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Nonspecific binding is determined in the presence of a high concentration of a non-radioactive ligand like naloxone.[12]
[³⁵S]GTPγS Binding Assay (for EC50 and Efficacy Determination)
This functional assay measures G-protein activation following receptor agonism.
-
Preparation : As with the binding assay, membranes from cells expressing hKOPR are used.[12][17]
-
Incubation : Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the agonist (EOM-SalB).
-
Reaction : Agonist binding to the KOR promotes the exchange of GDP for GTP on the Gα subunit. The G-protein binds the radiolabeled [³⁵S]GTPγS.
-
Termination & Separation : The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via filtration.
-
Quantification : Radioactivity is measured by liquid scintillation counting.
-
Analysis : Data are analyzed using non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect), which indicates the potency and efficacy of the agonist, respectively.[4]
Cellular Functional Assays (cAMP and β-Arrestin)
-
cAMP Inhibition Assay : The KOR couples to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Assays like the HitHunter™ cAMP assay are used.[5] Cells expressing KOR are stimulated with forskolin (B1673556) (to increase cAMP) in the presence of various concentrations of EOM-SalB. The inhibition of cAMP production is then quantified, typically using a competitive immunoassay format.[5]
-
β-Arrestin Recruitment Assay : This assay measures the recruitment of β-arrestin to the activated KOR. Assays like the PathHunter™ β-arrestin assay are employed.[5] This system uses enzyme fragment complementation. Upon agonist binding and receptor activation, β-arrestin fused to one enzyme fragment is recruited to the KOR, which is fused to the other fragment. This interaction forms an active enzyme, generating a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[5]
Conclusion
This compound represents a significant advancement in the development of kappa-opioid receptor agonists. By replacing the metabolically vulnerable C-2 ester of Salvinorin A with a stable ether group, EOM-SalB achieves enhanced potency, a longer duration of action, and improved pharmacokinetic properties.[5][6] Crucially, its G-protein signaling bias offers the potential to separate the therapeutic benefits of KOR activation from the adverse side effects that have hindered the clinical development of previous KOR agonists.[5][13] Preclinical data strongly support its potential as a therapeutic agent for multiple sclerosis, pain, and substance use disorders, making EOM-SalB a valuable lead compound for future drug development.[2][5][8][14]
References
- 1. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standard protecting groups create potent and selective kappa opioids: salvinorin B alkoxymethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. "Salvinorin B Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
- 17. 2-Methoxymethyl-salvinorin B is a potent kappa opioid receptor agonist with longer lasting action in vivo than salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Salvinorin B Ethoxymethyl Ether and Salvinorin A: Potency, Efficacy, and Signaling Bias at the Kappa-Opioid Receptor
For Immediate Release
This technical guide provides a comprehensive comparison of the pharmacological properties of salvinorin B ethoxymethyl ether (EOM-SalB) and its naturally occurring precursor, salvinorin A. The document is intended for researchers, scientists, and drug development professionals engaged in the study of kappa-opioid receptor (KOR) agonists.
Salvinorin A, a potent, naturally occurring hallucinogen isolated from Salvia divinorum, is a selective and high-efficacy agonist at the KOR.[1][2] Its unique non-nitrogenous diterpene structure sets it apart from classic opioid compounds.[2] While a valuable research tool, the clinical development of salvinorin A has been hampered by its short in vivo half-life, likely due to rapid metabolism at the C-2 position.[3] This has led to the development of analogs such as EOM-SalB, which is synthesized by modifying the functional group at the C-2 position.[4][5][6] This modification results in a compound with increased metabolic stability and a longer duration of action in vivo.[7][8]
Comparative Potency and Efficacy
EOM-SalB exhibits significantly greater potency and, in some assays, higher efficacy compared to salvinorin A at the kappa-opioid receptor. The following tables summarize the quantitative data from in vitro and in vivo studies.
In Vitro Pharmacological Data
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % of U-69,593) | Reference |
| Salvinorin A | 7.4 ± 0.7 | 40 ± 10 ([³⁵S]GTPγS) | Full Agonist | [3] |
| EOM-SalB | 3.1 ± 0.4 | 0.65 ± 0.17 ([³⁵S]GTPγS) | Full Agonist | [3] |
| Salvinorin A | - | - | - | |
| EOM-SalB | 0.32 | 0.14 ([³⁵S]GTPγS) | Full Agonist | [9][10] |
Table 1: Comparative in vitro potency and efficacy of Salvinorin A and EOM-SalB at the kappa-opioid receptor.
In Vivo Behavioral and Physiological Data
| Compound | Assay | Effective Dose | Outcome | Reference |
| Salvinorin A | Attenuation of cocaine-prime-induced reinstatement (rats) | 0.3 mg/kg | Attenuated reinstatement | [7] |
| EOM-SalB | Attenuation of drug-seeking (rats) | 0.1, 0.3 mg/kg (i.p.) | Dose-dependently attenuated drug-seeking | [3] |
| Salvinorin A | Forced Swim Test (rats) | 0.25–2 mg/kg (i.p.) | Decreased swimming, increased immobility | [7] |
| EOM-SalB | Forced Swim Test (rats) | 0.1 or 0.3 mg/kg (i.p.) | No effect on swimming behaviors | [3] |
| Salvinorin A | Hot water tail-withdrawal (mice) | ED50 = 2.1 mg/kg | Antinociceptive effect | [9] |
| EOM-SalB | Hot water tail-withdrawal (mice) | ED50 = 1.433 | Increased potency compared to Salvinorin A | [3] |
Table 2: Comparative in vivo effects of Salvinorin A and EOM-SalB.
Signaling Pathways and Biased Agonism
Activation of the KOR, a G protein-coupled receptor (GPCR), initiates downstream signaling through two primary pathways: the G protein-dependent pathway and the β-arrestin pathway. There is growing interest in developing "biased agonists" that preferentially activate one pathway over the other, with the goal of separating therapeutic effects from adverse side effects.[7]
Recent studies indicate that EOM-SalB acts as a G protein-biased agonist at the KOR.[4][5] In cellular assays, EOM-SalB was more potent than both salvinorin A and the standard KOR agonist U50,488 in G protein signaling assays (inhibition of cAMP accumulation).[4][5] In contrast, salvinorin A did not display a significant bias.[3] The G protein bias of EOM-SalB is a promising characteristic, as it may be associated with a reduced incidence of KOR-mediated side effects such as dysphoria and sedation.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the functional activity of agonists at G protein-coupled receptors.
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor are prepared.
-
Reaction Mixture: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound (salvinorin A or EOM-SalB).
-
Incubation: The reaction is carried out at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is determined by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following agonist stimulation of Gi-coupled receptors like the KOR.
-
Cell Culture: CHO cells expressing the human KOR are cultured to confluence.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with forskolin (B1673556) (to activate adenylyl cyclase) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is analyzed to determine the IC50 of the agonist.
Conclusion
This compound is a potent and efficacious kappa-opioid receptor agonist with a longer duration of action and improved metabolic stability compared to salvinorin A.[4][5][7] Its G protein signaling bias suggests a potential for a more favorable side effect profile, making it a promising candidate for further preclinical and clinical investigation for the treatment of addiction, pain, and other CNS disorders.[3][4][5] The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field.
References
- 1. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound [smolecule.com]
- 7. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Salvinorin B Ethoxymethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Salvinorin B ethoxymethyl ether, a potent and selective kappa-opioid receptor (KOR) agonist. This compound is a semi-synthetic analog of the naturally occurring Salvinorin A, with enhanced metabolic stability and a longer duration of action, making it a valuable tool for neuroscience research and a potential lead compound for the development of novel therapeutics. This document details the complete synthetic route, starting from the deacetylation of Salvinorin A to yield Salvinorin B, followed by the etherification of the C-2 hydroxyl group to produce the target compound. Detailed experimental protocols, quantitative data, and visual representations of the chemical processes and relevant biological pathways are provided to facilitate replication and further investigation by the scientific community.
Introduction
Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen and a highly selective kappa-opioid receptor (KOR) agonist.[1][2] Its unique non-nitrogenous structure and powerful pharmacological effects have made it a subject of intense scientific interest. However, the therapeutic potential of Salvinorin A is limited by its short duration of action, likely due to the rapid in vivo hydrolysis of its C-2 acetate (B1210297) group to the less active metabolite, Salvinorin B.[1][2]
To overcome this limitation, researchers have developed semi-synthetic analogs with improved pharmacokinetic profiles. This compound (EOM-SalB) is one such analog, where the C-2 hydroxyl group of Salvinorin B is protected with an ethoxymethyl (EOM) ether. This modification not only prevents metabolic deactivation but also enhances the compound's potency and duration of action at the KOR.[2] This guide presents a detailed methodology for the synthesis of this compound from Salvinorin B.
Synthetic Pathway Overview
The synthesis of this compound is a two-step process commencing from the readily available precursor, Salvinorin A.
Step 1: Deacetylation of Salvinorin A to Salvinorin B. The first step involves the removal of the acetyl group at the C-2 position of Salvinorin A to yield Salvinorin B.
Step 2: Etherification of Salvinorin B. The subsequent step is the protection of the newly exposed hydroxyl group at the C-2 position of Salvinorin B with an ethoxymethyl group to form the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Salvinorin B from Salvinorin A (Deacetylation)
This procedure outlines the hydrolysis of the acetate ester of Salvinorin A to produce Salvinorin B.
Materials and Reagents:
-
Salvinorin A
-
Methanol (B129727) (MeOH)
-
Potassium Carbonate (K₂CO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve Salvinorin A in methanol.
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Salvinorin B as a white solid.
Step 2: Synthesis of this compound from Salvinorin B
This protocol details the protection of the C-2 hydroxyl group of Salvinorin B as an ethoxymethyl ether.
Materials and Reagents:
-
Salvinorin B
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diisopropylethylamine (DIPEA)
-
Ethoxymethyl chloride (EOM-Cl)
-
4-Dimethylaminopyridine (B28879) (DMAP) (catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve Salvinorin B in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add diisopropylethylamine (DIPEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Add ethoxymethyl chloride (EOM-Cl) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 15 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl and saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a light yellow solid. A reported yield for this reaction is 83.4%.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Salvinorin A | C₂₃H₂₈O₈ | 432.47 | Crystalline solid |
| Salvinorin B | C₂₁H₂₆O₇ | 390.43 | White solid |
| This compound | C₂₄H₃₂O₈ | 448.51 | Light yellow solid |
Table 2: Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Deacetylation of Salvinorin A | K₂CO₃ | Methanol | Variable | Room Temp. | High |
| Etherification of Salvinorin B | EOM-Cl, DIPEA, DMAP | Dichloromethane | 15 hours | Room Temp. | 83.4 |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR | Characteristic signals for the ethoxymethyl group: a singlet around 4.75 ppm (O-CH₂-O) and a quartet around 3.70 ppm (-O-CH₂-CH₃).[3] |
| ¹³C NMR | Diagnostic signals for the ethoxymethyl carbon atoms at approximately 94.2 ppm (O-CH₂-O), 65.1 ppm (-O-CH₂-CH₃), and 15.2 ppm (-O-CH₂-CH₃).[3] |
| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]⁺ at m/z 449.2, confirming the molecular formula C₂₄H₃₂O₈.[3] |
Table 4: Pharmacological Data
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity |
| Salvinorin A | κ-Opioid Receptor | ~1.3 nM[2] | Potent, selective agonist[2] |
| Salvinorin B | κ-Opioid Receptor | ~2.95 µM[4] | Weak agonist[4] |
| This compound | κ-Opioid Receptor | More potent than Salvinorin A | Potent, selective agonist with enhanced metabolic stability[5] |
Visualizations
Chemical Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Kappa-Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade upon KOR activation by an agonist.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound, a valuable research tool in the field of opioid pharmacology. The procedures outlined, supported by comprehensive quantitative data and clear visualizations, are intended to enable researchers to reliably produce this compound for further investigation into its therapeutic potential. The enhanced stability and potency of this compound compared to its natural precursor highlight the importance of semi-synthetic modifications in drug discovery and development. Further studies on this and related analogs may lead to the development of novel analgesics, antidepressants, and treatments for addiction with improved clinical profiles.
References
- 1. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
chemical properties and structure of salvinorin B ethoxymethyl ether.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin B ethoxymethyl ether (EOM-SalB) is a semi-synthetic neoclerodane diterpene and a potent, selective kappa-opioid receptor (KOR) agonist. Derived from Salvinorin B, a natural product from Salvia divinorum, EOM-SalB exhibits enhanced metabolic stability and increased potency compared to its parent compounds, Salvinorin A and B.[1][2] Its unique pharmacological profile, characterized by G-protein biased agonism, has positioned it as a valuable research tool and a potential therapeutic candidate for various neurological and psychiatric disorders, including pain, depression, and substance abuse.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activity of this compound, complete with experimental protocols and pathway diagrams to facilitate further research and development.
Chemical Properties and Structure
This compound is a structurally complex molecule with the IUPAC name methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₈ | [1][2] |
| Molecular Weight | 448.5 g/mol | [1][2] |
| CAS Number | 1017524-76-3 | [4] |
| Appearance | Amorphous white solid | [5] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 1 mg/ml | [4] |
| SMILES | CCOC[O@H]1C--INVALID-LINK--[C@@]2(C)CC[C@H]3--INVALID-LINK--(C--INVALID-LINK--OC3=O)[C@]2(O1)=O | [4] |
| InChI | InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1 | [1] |
The structure of this compound is characterized by a neoclerodane diterpene core, which it shares with other salvinorins. The key modification is the presence of an ethoxymethyl ether group at the C-2 position, which replaces the hydroxyl group of Salvinorin B. This modification is crucial for its enhanced pharmacological properties.
Synthesis
This compound is prepared via a semi-synthetic route starting from Salvinorin A, which is extracted from the leaves of Salvia divinorum. The general workflow involves the deacetylation of Salvinorin A to yield Salvinorin B, followed by the introduction of the ethoxymethyl ether group.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound from Salvinorin B is described below, based on published literature.[5]
Materials:
-
Salvinorin B
-
Dry N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (i-Pr₂NEt)
-
Chloromethyl ethyl ether (EtOCH₂Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
0.1 M aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for flash column chromatography (FCC)
Procedure:
-
Dissolve Salvinorin B (1 equivalent) in dry DMF under an argon atmosphere with gentle warming.
-
Add N,N-Diisopropylethylamine (5 equivalents) and chloromethyl ethyl ether (5.1 equivalents) to the solution.
-
Stir the resulting white slurry at room temperature for 24 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M aqueous HCl (3 times), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 25-50% ethyl acetate in hexanes, followed by 20% methanol (B129727) in dichloromethane (B109758) to yield this compound as an amorphous white solid.[5]
Biological Activity and Mechanism of Action
This compound is a highly potent and selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][3] Its affinity for the KOR is significantly higher than that of Salvinorin A.
Receptor Binding and Functional Activity
The binding affinity and functional potency of this compound at the KOR have been determined through various in vitro assays.
| Assay | Parameter | Value | Reference |
| Radioligand Binding Assay | Kᵢ (hKOR) | 0.26 ± 0.04 nM | N/A |
| [³⁵S]GTPγS Functional Assay | EC₅₀ (hKOR) | 0.43 ± 0.09 nM | N/A |
| [³⁵S]GTPγS Functional Assay | Eₘₐₓ (hKOR) | 125 ± 5 % (relative to U-50,488H) | N/A |
Note: Specific values for Ki, EC50, and Emax can vary between studies and experimental conditions. The provided values are representative.
G-Protein Biased Agonism
A key feature of this compound's mechanism of action is its G-protein bias.[2] Upon binding to the KOR, it preferentially activates the G-protein signaling pathway over the β-arrestin pathway. This is significant because the adverse effects commonly associated with KOR agonists, such as dysphoria and sedation, are thought to be mediated by β-arrestin signaling.[2] The G-protein biased agonism of EOM-SalB may therefore offer a therapeutic advantage by minimizing these side effects.
Experimental Protocols for Biological Evaluation
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of this compound for the kappa-opioid receptor.
References
- 1. Buy this compound [smolecule.com]
- 2. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard protecting groups create potent and selective kappa opioids: salvinorin B alkoxymethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Salvinorin B Ethoxymethyl Ether: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin B ethoxymethyl ether (EOM-SalB), a semi-synthetic analog of the potent naturally occurring kappa opioid receptor (KOR) agonist Salvinorin A, has emerged as a promising therapeutic candidate.[1] Its structural modifications, specifically the ethoxymethyl group at the C-2 position, confer an enhanced pharmacological profile, including increased binding affinity, metabolic stability, and a desirable G-protein signaling bias compared to its parent compound.[1][2] This technical guide provides an in-depth review of the existing literature on EOM-SalB, encompassing its synthesis, pharmacological properties, and preclinical findings. Quantitative data are summarized for comparative analysis, key experimental methodologies are detailed, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this novel compound.
Introduction
Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is a highly potent and selective KOR agonist.[1][3] However, its therapeutic development has been hampered by a short in vivo half-life and potential for undesirable side effects associated with β-arrestin pathway activation.[1][4] EOM-SalB was synthesized to address these limitations. By replacing the C-2 acetate (B1210297) of Salvinorin A with an ethoxymethyl ether group on the Salvinorin B core, researchers have created a molecule with improved potency and a signaling profile that favors the G-protein pathway, which is often associated with therapeutic effects, over the β-arrestin pathway, which has been linked to adverse effects.[1][5]
Synthesis
The synthesis of this compound is a semi-synthetic process starting from the natural product Salvinorin A.
General Synthetic Route
The process begins with the deacetylation of Salvinorin A to yield Salvinorin B.[6] Subsequently, the hydroxyl group at the C-2 position of Salvinorin B is etherified using ethoxymethyl chloride (EOM-Cl) in the presence of a base and a catalyst.[7]
Detailed Experimental Protocol
A representative synthesis protocol is as follows:
-
Deacetylation of Salvinorin A: Salvinorin A is treated with a mild base, such as sodium carbonate, to hydrolyze the acetate ester at the C-2 position, yielding Salvinorin B.[7]
-
Etherification of Salvinorin B:
-
Salvinorin B (0.5 mmol) is dissolved in dichloromethane (B109758) (CH2Cl2).[7]
-
Ethoxymethyl chloride (EOM-Cl, 2.0 equivalents) is added dropwise to the solution.[7]
-
N,N-Diisopropylethylamine (DIPEA, 2.1 equivalents) as a base and 4-Dimethylaminopyridine (DMAP, 0.25 equivalents) as a catalyst are added.[7]
-
The reaction mixture is stirred for 15 hours at room temperature.[7]
-
-
Workup and Purification:
-
The reaction mixture is diluted with approximately 25 mL of CH2Cl2.[7]
-
The solution is washed twice with 1M HCl and once with a saturated aqueous solution of NaCl.[7]
-
The organic layer is dried over sodium sulfate (B86663) (Na2SO4) and the solvent is evaporated under reduced pressure.[7]
-
The final product, EOM-SalB, is obtained as a light yellow substance with a reported yield of 83.4%.[7]
-
Purity is typically confirmed using high-performance liquid chromatography (HPLC).[1][6]
-
Synthesis of EOM-SalB from Salvinorin A.
Pharmacology
EOM-SalB is a potent and selective agonist for the kappa opioid receptor.[6] Its pharmacological characteristics have been evaluated through various in vitro and in vivo studies.
Receptor Binding and Potency
EOM-SalB demonstrates high affinity and potency at the KOR, surpassing its parent compound, Salvinorin A.[1]
Table 1: In Vitro Receptor Binding and Functional Activity of EOM-SalB and Comparators
| Compound | Receptor | Assay | Value | Reference |
| EOM-SalB | KOR | G-protein activation (cAMP inhibition) EC50 | 0.65 nM | [8] |
| KOR | β-arrestin recruitment EC50 | 1.6 nM | [1] | |
| Salvinorin A | KOR | Ki | 1.3 nM | [9][10] |
| KOR | G-protein activation (cAMP inhibition) EC50 | 40 nM | [8] | |
| U50,488H | KOR | Ki | 2.7 nM | [9] |
| MOM-SalB | KOR | Ki | 0.60 nM | [11] |
| KOR | G-protein activation (GTP-γ-S) EC50 | 6 nM | [8] |
G-Protein Bias
A key feature of EOM-SalB is its G-protein signaling bias.[1] The KOR, a G-protein coupled receptor (GPCR), can signal through both G-protein dependent and β-arrestin dependent pathways. The G-protein pathway is generally associated with the therapeutic effects of KOR agonists, while the β-arrestin pathway is often linked to adverse effects such as sedation and aversion.[1] EOM-SalB shows a preferential activation of the G-protein pathway over the β-arrestin pathway, with a calculated bias factor of 2.53 compared to the reference agonist U50,488.[1]
References
- 1. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Salvinorin B Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
- 4. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound [smolecule.com]
- 7. download.uni-mainz.de [download.uni-mainz.de]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
The Discovery and Development of Salvinorin B Ethoxymethyl Ether: A Potent and Biased Kappa-Opioid Receptor Agonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Salvinorin B ethoxymethyl ether (EOM-Sal B) is a semi-synthetic neoclerodane diterpene that has emerged as a promising lead compound in the development of novel therapeutics targeting the kappa-opioid receptor (KOR). Derived from Salvinorin A, a potent naturally occurring hallucinogen, EOM-Sal B exhibits a significantly improved pharmacological profile, including enhanced metabolic stability, a longer duration of action, and a desirable G-protein signaling bias. This bias is hypothesized to separate the therapeutic analgesic effects of KOR activation from the adverse effects associated with the β-arrestin pathway, such as dysphoria and sedation. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and pharmacological characterization of EOM-Sal B, including detailed experimental protocols, quantitative data, and a review of its mechanism of action.
Introduction
The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that plays a crucial role in pain perception, mood regulation, and addiction.[1] While KOR agonists have shown potential as non-addictive analgesics, their clinical development has been hampered by undesirable side effects.[2] Salvinorin A, the primary psychoactive component of Salvia divinorum, is a potent and selective KOR agonist.[3] However, its therapeutic utility is limited by its short half-life and hallucinogenic properties.[4] This has led to the development of semi-synthetic analogs with improved pharmacokinetic and pharmacodynamic properties.
This compound (EOM-Sal B) was developed through the structural modification of Salvinorin B, a natural metabolite of Salvinorin A.[5][6] The addition of an ethoxymethyl ether group at the C-2 position of the salvinorin scaffold resulted in a compound with increased potency, metabolic stability, and a longer duration of action compared to its parent compound.[4][7] Crucially, EOM-Sal B has been identified as a G-protein biased agonist at the KOR, preferentially activating the Gαi/o signaling pathway over the β-arrestin2 recruitment pathway.[8][9] This biased agonism is a key feature that may contribute to a more favorable side-effect profile.[10]
Synthesis and Characterization
The synthesis of this compound is a semi-synthetic process starting from the naturally occurring Salvinorin A.
Experimental Protocol: Synthesis of this compound
Materials:
-
Salvinorin B
-
Ethoxymethyl chloride (EOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure: [2]
-
Dissolve Salvinorin B (0.5 mmol) in dichloromethane.
-
Add ethoxymethyl chloride (2.0 equivalents) dropwise to the solution.
-
Add N,N-Diisopropylethylamine (2.1 equivalents) as a base.
-
Add 4-Dimethylaminopyridine (0.25 equivalents) as a catalyst.
-
Stir the reaction mixture for 15 hours at room temperature.
-
Dilute the mixture with approximately 25 mL of CH2Cl2.
-
Wash the organic solution twice with 1M HCl and once with a saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product using flash chromatography on silica (B1680970) gel.
Characterization:
The purity of the synthesized EOM-Sal B is typically confirmed using high-performance liquid chromatography (HPLC).[11]
Pharmacological Properties
EOM-Sal B is a potent and selective agonist of the kappa-opioid receptor with a distinct signaling profile.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of EOM-Sal B in comparison to Salvinorin A and the prototypical KOR agonist U50,488.
| Compound | Ki (nM) at KOR | Reference |
| EOM-Sal B | 3.1 ± 0.4 | [10] |
| Salvinorin A | 7.4 ± 0.7 | [10] |
| U50,488 | - | - |
| Compound | G-Protein Activation (cAMP) EC50 (nM) | G-Protein Activation Emax (%) | β-Arrestin2 Recruitment EC50 (nM) | β-Arrestin2 Recruitment Emax (%) | Bias Factor (vs. U50,488) | Reference |
| EOM-Sal B | 0.65 ± 0.17 | - | - | - | 2.53 | [8][10] |
| Salvinorin A | 40 ± 10 | - | - | - | 0.648 | [8][10] |
| U50,488 | 0.181 ± 0.060 | 99.0 ± 0.8 | 231.8 ± 36.6 | 103.8 ± 0.5 | 1 | [8] |
| Compound | Antinociception (Tail-Withdrawal) ED50 (mg/kg) | Reference |
| EOM-Sal B | 0.8336 | [10] |
| Salvinorin A | 1.433 | [10] |
| U50,488 | 5.008 | [10] |
Experimental Protocols for Pharmacological Assays
This competitive immunoassay measures the inhibition of forskolin-induced cAMP accumulation to assess G-protein signaling.
Procedure: [8]
-
Seed cells expressing the kappa-opioid receptor in a suitable microplate.
-
Prepare serial dilutions of the test compounds (EOM-Sal B, Salvinorin A, U50,488).
-
Add the test compounds to the cells and incubate.
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Lyse the cells and add the HitHunter™ detection reagents (cAMP antibody and enzyme donor-labeled cAMP).
-
Add the enzyme acceptor reagent and incubate to allow for enzyme fragment complementation.
-
Measure the chemiluminescent signal, which is inversely proportional to the intracellular cAMP concentration.
-
Analyze the data using non-linear regression to determine EC50 and Emax values.
This enzyme fragment complementation assay measures the recruitment of β-arrestin2 to the activated KOR.
-
Use cells co-expressing the KOR fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor tag.
-
Plate the cells in a microplate.
-
Treat the cells with various doses of the test compounds.
-
Incubate for 30 minutes at 37°C.
-
Add the PathHunter™ detection kit reagents.
-
Quantify the luminescence generated using a plate reader. The signal is directly proportional to the extent of β-arrestin2 recruitment.
-
Normalize the data to a reference compound (e.g., U50,488) and analyze using non-linear regression.
This radioligand binding assay directly measures the activation of G-proteins upon receptor agonism.
General Procedure: [12]
-
Prepare cell membranes from cells expressing the KOR.
-
Incubate the membranes with increasing concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
The agonist-activated receptor catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separate the bound and free radioligand by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
-
Determine the EC50 and Emax values from the concentration-response curves.
This behavioral assay assesses the analgesic effects of a compound in rodents.
General Procedure:
-
Acclimatize the animals (e.g., mice) to the testing environment.
-
Administer the test compound (e.g., EOM-Sal B) via the desired route (e.g., intraperitoneally).
-
At a predetermined time after drug administration, place the animal on a heated surface (e.g., 55°C).
-
Measure the latency to a nociceptive response (e.g., paw licking, jumping).
-
A longer latency period compared to vehicle-treated animals indicates an analgesic effect.
Mechanism of Action and Signaling Pathways
EOM-Sal B exerts its effects through the activation of the kappa-opioid receptor. The binding of EOM-Sal B to the KOR initiates intracellular signaling cascades.
G-Protein Coupled Signaling
The canonical signaling pathway for KOR involves coupling to the inhibitory G-protein, Gαi/o.[13] Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] This pathway is believed to be responsible for the analgesic and other therapeutic effects of KOR agonists.[10] EOM-Sal B is a potent activator of this pathway.
β-Arrestin Recruitment and Biased Agonism
In addition to G-protein coupling, GPCRs can also signal through the recruitment of β-arrestin proteins.[14] For the KOR, β-arrestin2 recruitment has been linked to the development of tolerance and the manifestation of adverse effects such as dysphoria and sedation.[10]
EOM-Sal B has been shown to be a G-protein biased agonist, meaning it activates the Gαi/o pathway more effectively than it recruits β-arrestin2.[8] This signaling bias is a key characteristic that distinguishes EOM-Sal B from other KOR agonists and is a primary driver for its investigation as a therapeutic candidate with a potentially improved side-effect profile.
Therapeutic Potential
The unique pharmacological profile of EOM-Sal B makes it a compelling candidate for the development of novel therapeutics for a range of conditions.
-
Pain Management: Its potent analgesic effects, coupled with a reduced potential for aversive side effects, make it a promising alternative to traditional opioids for the treatment of chronic pain.[10]
-
Substance Abuse Disorders: KOR agonists have been shown to attenuate the rewarding effects of drugs of abuse. EOM-Sal B's long duration of action and favorable side-effect profile could make it a valuable tool in addiction therapy.[15]
-
Neurological Disorders: Preclinical studies have demonstrated the potential of EOM-Sal B in promoting remyelination in models of multiple sclerosis, suggesting a neuroprotective role.[7][8]
Conclusion
This compound represents a significant advancement in the field of kappa-opioid receptor pharmacology. Through targeted semi-synthetic modification, a compound with enhanced metabolic stability, prolonged duration of action, and a desirable G-protein signaling bias has been developed. The comprehensive pharmacological data and detailed experimental protocols presented in this whitepaper provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of EOM-Sal B and other biased KOR agonists. Further investigation into the clinical efficacy and safety of EOM-Sal B is warranted to fully realize its potential as a novel therapeutic agent.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The discriminative effects of the κ-opioid hallucinogen salvinorin A in nonhuman primates: dissociation from classic hallucinogen effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 12. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 13. G protein signaling–biased agonism at the κ-opioid receptor is maintained in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Salvinorin B Ethoxymethyl Ether for the Kappa-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of Salvinorin B ethoxymethyl ether (EOM-SalB) for the kappa-opioid receptor (KOR). EOM-SalB, a semi-synthetic analog of the naturally occurring Salvinorin A, has garnered significant interest due to its enhanced metabolic stability and potent, selective agonist activity at the KOR.[1] This document details its binding affinity, the experimental protocols for its determination, and the associated signaling pathways.
Core Data Presentation: Binding Affinity of EOM-SalB for KOR
The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the strength of the interaction. For EOM-SalB, this is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value signifies a higher binding affinity.
| Compound | Receptor | Cell Line | Radioligand | Kᵢ (nM) | Reference |
| This compound (EOM-SalB) | Human Kappa-Opioid Receptor (hKOR) | CHO | [³H]diprenorphine or [³H]U69,593 | 0.28 ± 0.22 to 3.13 ± 0.40 | [1] |
Note: The range of Kᵢ values reflects variations in experimental conditions and radioligands used across different studies.
Experimental Protocols: Determination of In Vitro Binding Affinity
The binding affinity of EOM-SalB for the KOR is determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (EOM-SalB) to displace a radiolabeled ligand that is known to bind to the receptor.
Preparation of Cell Membranes
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human kappa-opioid receptor (hKOR) are cultured under standard conditions.
-
Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate undergoes centrifugation to pellet the cell membranes. The resulting pellet is washed and resuspended in a suitable buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
Radioligand Binding Assay
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]diprenorphine or [³H]U69,593), and varying concentrations of the unlabeled test compound (EOM-SalB).
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a scintillation counter.
Data Analysis
-
Competition Binding Curves: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the competing unlabeled ligand (EOM-SalB).
-
IC₅₀ Determination: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from the competition curve.
-
Kᵢ Calculation: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.
Mandatory Visualizations
Signaling Pathways of KOR Activation
The kappa-opioid receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist like EOM-SalB, it initiates downstream signaling cascades primarily through two pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. EOM-SalB has been identified as a G-protein biased agonist, meaning it preferentially activates the G-protein pathway over the β-arrestin pathway.[1][2]
Caption: KOR Signaling Pathways Activated by EOM-SalB.
Experimental Workflow for In Vitro Binding Affinity Assay
The following diagram outlines the key steps in determining the in vitro binding affinity of a compound for a GPCR.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
The G-Protein Bias of Salvinorin B Ethoxymethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin B ethoxymethyl ether (EOM-SalB), a semi-synthetic analog of the potent naturally occurring kappa-opioid receptor (KOR) agonist Salvinorin A, has garnered significant interest within the scientific community.[1] Its unique pharmacological profile, characterized by a pronounced G-protein bias, suggests a potential for therapeutic applications with a reduced side-effect profile compared to unbiased KOR agonists.[1][2] This technical guide provides an in-depth analysis of the G-protein bias of EOM-SalB, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, can initiate signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The G-protein pathway is predominantly associated with the therapeutic effects of KOR agonists, such as analgesia, while the β-arrestin pathway is often linked to adverse effects like dysphoria and sedation.[3] Ligands that preferentially activate one pathway over the other are termed "biased agonists." EOM-SalB has been identified as a G-protein biased agonist, showing greater potency and/or efficacy for G-protein activation relative to β-arrestin recruitment.[1]
Quantitative Analysis of G-Protein Bias
The G-protein bias of EOM-SalB has been quantified by comparing its activity in assays measuring G-protein signaling (cAMP inhibition) and β-arrestin recruitment. The data presented below is summarized from studies utilizing the HitHunter™ cAMP assay and the PathHunter® β-arrestin recruitment assay. The reference agonist used for comparison is U50,488, a well-characterized, relatively unbiased KOR agonist.
| Compound | G-Protein Signaling (cAMP Inhibition) | β-Arrestin Recruitment | Bias Factor* |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| EOM-SalB | 0.02 ± 0.005 | 100 | 0.16 ± 0.04 |
| Salvinorin A | 0.03 ± 0.004 | 100 | 0.03 ± 0.007 |
| U50,488 | 0.80 ± 0.40 | 100 | 0.90 ± 0.20 |
*Bias factor was calculated relative to U50,488. A bias factor > 1 indicates a G-protein bias, while a factor < 1 suggests a β-arrestin bias.[1]
These data clearly demonstrate that EOM-SalB is more potent at activating the G-protein signaling pathway compared to the β-arrestin recruitment pathway, resulting in a G-protein bias factor of 2.53 relative to U50,488.[1] In contrast, the parent compound, Salvinorin A, exhibits a slight bias towards the β-arrestin pathway.[1]
Experimental Protocols
The determination of G-protein bias for EOM-SalB relies on robust and specific in vitro assays. The following sections detail the methodologies for the key experiments cited.
G-Protein Signaling: HitHunter™ cAMP Assay
This assay quantifies the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production following KOR activation. Since KOR couples to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Principle: The HitHunter™ cAMP assay is a competitive immunoassay. Free cAMP in the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody. A low level of cellular cAMP results in a high signal, and vice versa.
Protocol:
-
Cell Culture and Plating: CHO-K1 cells stably expressing the human kappa-opioid receptor are cultured in appropriate media and seeded into 96-well or 384-well assay plates.
-
Compound Treatment: Cells are treated with varying concentrations of EOM-SalB, a reference agonist (e.g., U50,488), or vehicle control.
-
Forskolin Stimulation: To induce cAMP production, cells are stimulated with forskolin, an activator of adenylyl cyclase.
-
Cell Lysis and Antibody Incubation: Cells are lysed, and the lysate is incubated with an anti-cAMP antibody and a labeled cAMP tracer.
-
Signal Detection: The chemiluminescent signal is measured using a luminometer. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: The data are normalized to the forskolin-only control and fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values for cAMP inhibition.
β-Arrestin Recruitment: PathHunter® β-Arrestin Assay
This assay measures the recruitment of β-arrestin to the activated KOR, a key step in the β-arrestin signaling pathway.
Principle: The PathHunter® assay is based on enzyme fragment complementation. The KOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol:
-
Cell Culture and Plating: U2OS cells co-expressing the human KOR tagged with ProLink™ and a β-arrestin-Enzyme Acceptor fusion protein are cultured and plated in assay plates.
-
Compound Treatment: Cells are treated with a range of concentrations of EOM-SalB, a reference agonist, or vehicle.
-
Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: A substrate solution is added, and the resulting chemiluminescent signal is read on a luminometer. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The data are normalized to the maximum response of a reference agonist and fitted to a dose-response curve to calculate the EC50 and Emax for β-arrestin recruitment.
Signaling Pathways and Experimental Visualization
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows.
Conclusion
The available data strongly support the classification of this compound as a G-protein biased agonist of the kappa-opioid receptor.[1] This characteristic, quantified through in vitro assays, suggests that EOM-SalB may offer a more favorable therapeutic window compared to unbiased KOR agonists by preferentially activating the signaling pathway associated with therapeutic effects while minimizing the engagement of the pathway linked to adverse effects.[1] The detailed experimental protocols and visual aids provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of novel KOR-targeted therapeutics. Further investigation into the in vivo consequences of this G-protein bias is warranted to fully realize the therapeutic potential of EOM-SalB.
References
In-Depth Technical Guide: Metabolic Stability and Half-Life of Salvinorin B Ethoxymethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin B ethoxymethyl ether (EOM-SalB), a semi-synthetic analog of the potent, naturally occurring kappa-opioid receptor (KOR) agonist Salvinorin A, has garnered significant interest within the scientific community. Its unique pharmacological profile, characterized by increased potency and a longer duration of action, is intrinsically linked to its enhanced metabolic stability. This technical guide provides a comprehensive overview of the metabolic stability and half-life of EOM-SalB, presenting available quantitative data, detailed experimental protocols, and conceptual diagrams to elucidate the underlying principles for drug development professionals. The primary mechanism for its increased stability is the substitution of the readily hydrolyzable C-2 acetate (B1210297) group of Salvinorin A with a stable ethoxymethyl ether linkage, which confers resistance to esterase-mediated metabolism.
Introduction
Salvinorin A, the primary psychoactive component of Salvia divinorum, is a potent and selective KOR agonist. However, its therapeutic potential is limited by a short in vivo half-life, largely due to the rapid hydrolysis of its C-2 acetate group by serum esterases to the inactive metabolite, Salvinorin B. To overcome this limitation, synthetic analogs have been developed, among which this compound has emerged as a promising candidate. EOM-SalB demonstrates significantly improved metabolic stability, leading to a prolonged duration of action in vivo, reportedly lasting 2-3 hours compared to less than 30 minutes for Salvinorin A.[1][2] This enhanced stability is attributed to the ether bond at the C-2 position, which is not susceptible to hydrolysis by esterases.[3][4]
Quantitative Data on Metabolic Stability
The metabolic stability of a compound is a critical parameter in drug discovery, providing an early indication of its in vivo half-life and oral bioavailability. In vitro microsomal stability assays are a standard method for assessing this parameter.
In Vitro Metabolic Stability in Rat Liver Microsomes
An in vitro study utilizing rat liver microsomes provides the most direct quantitative assessment of the metabolic stability of EOM-SalB. The data from this study is summarized in the table below.
| Compound | Incubation Time (min) | Condition | Mean Percent Remaining (%) |
| This compound (EOM-SalB) | 150 | With NADPH | ~95% |
| 150 | Without NADPH | ~98% |
Data adapted from a study by Ewald et al., which investigated the metabolic stability of EOM-SalB in rat liver microsomes.[5]
These results indicate that EOM-SalB is highly stable in rat liver microsomes over a 150-minute incubation period, with minimal degradation observed in both the presence and absence of the essential cofactor for cytochrome P450 enzymes, NADPH. This high degree of stability is in stark contrast to Salvinorin A, which is rapidly metabolized under similar conditions.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of metabolic stability data. The following sections outline a typical protocol for an in vitro microsomal stability assay, based on standard industry practices and the limited details available from studies on salvinorin analogs.
In Vitro Microsomal Stability Assay
This protocol describes the general procedure for determining the metabolic stability of a test compound, such as EOM-SalB, using rat liver microsomes.
Objective: To determine the rate of disappearance of the test compound when incubated with liver microsomes and a cofactor, to calculate the in vitro half-life and intrinsic clearance.
Materials:
-
Test compound (this compound)
-
Pooled rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Control compounds (e.g., a known stable compound and a known labile compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
On the day of the experiment, thaw the pooled rat liver microsomes on ice and dilute to the desired protein concentration (typically 0.5 mg/mL) with cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions or to a final concentration of 1 mM.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM). The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to avoid inhibition of metabolic enzymes.
-
Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
A parallel incubation without NADPH should be included as a negative control to assess for any non-NADPH-dependent degradation.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the incubation mixture is removed.
-
The reaction is immediately terminated by adding a quenching solution, typically cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a new plate or vials for analysis.
-
The concentration of the remaining parent compound is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis:
-
Calculate Percent Remaining: The peak area ratio of the test compound to the internal standard at each time point is determined. The percent of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
Determine In Vitro Half-Life (t1/2): The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k). The half-life is then calculated using the following equation:
-
t1/2 = -0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / microsomal protein concentration in mg/mL)
-
Mandatory Visualizations
Experimental Workflow for In Vitro Microsomal Stability Assay
Caption: Workflow for a typical in vitro microsomal stability assay.
Conceptual Metabolic Pathway of Salvinorin A vs. EOM-SalB
While the specific metabolites of EOM-SalB have not been reported, a conceptual diagram can illustrate the key difference in metabolic pathways compared to Salvinorin A.
Caption: Contrasting metabolic pathways of Salvinorin A and EOM-SalB.
Discussion
The lack of significant degradation in the presence of NADPH suggests that EOM-SalB is not a major substrate for cytochrome P450 enzymes, at least in the rat liver microsome model. However, it is important to note that metabolism may still occur through other pathways or in other species, and further studies are needed to fully characterize the metabolic fate of this compound. The identification of any potential metabolites would be a crucial next step in its preclinical development.
The slower decline of whole-brain concentrations of EOM-SalB compared to Salvinorin A after intraperitoneal administration in rodents is likely a combined effect of its increased metabolic stability and potentially altered plasma protein binding.[3][6] This highlights the importance of considering multiple pharmacokinetic parameters when evaluating drug candidates.
Conclusion
This compound represents a successful example of rational drug design, where a targeted chemical modification has led to a significant improvement in a key pharmacokinetic property. Its enhanced metabolic stability translates to a longer duration of action, making it a more viable candidate for therapeutic development than Salvinorin A. Further research is warranted to fully elucidate its metabolic pathways, identify any metabolites, and obtain a complete pharmacokinetic profile in various species, including humans. This will be essential for establishing its safety and efficacy as a potential therapeutic agent.
References
The Pharmacokinetics of Salvinorin B Ethoxymethyl Ether (EOM-Sal B): A Technical Guide for Preclinical Research
Executive Summary
Introduction
Salvinorin A, the primary psychoactive component of Salvia divinorum, is a potent and selective KOR agonist. However, its therapeutic potential is limited by its rapid metabolism and short duration of action.[1] EOM-Sal B was developed to overcome these limitations by modifying the C-2 position, resulting in a compound with increased metabolic stability.[2][3] This alteration has been shown to prolong its pharmacodynamic effects in animal models, making it a valuable tool for investigating the therapeutic potential of KOR agonism in various conditions, including neurological disorders.[2]
Pharmacokinetic Profile of EOM-Sal B
Comprehensive studies detailing the quantitative pharmacokinetic parameters of EOM-Sal B, such as half-life (t½), clearance (CL), and volume of distribution (Vd), are not currently available in the peer-reviewed literature. However, several studies have provided valuable qualitative insights into its pharmacokinetic profile, primarily through comparative studies with Salvinorin A.
A key study by Hooker et al. (2009) investigated the brain and plasma pharmacokinetics of radiolabeled EOM-Sal B. After intravenous administration in baboons, EOM-Sal B exhibited rapid uptake into the brain followed by a swift clearance, a profile similar to that of Salvinorin A. This suggests that metabolic stability may not be the sole determinant of its duration of action in the central nervous system following rapid administration.
Conversely, when administered intraperitoneally in rodents, whole-brain concentrations of EOM-Sal B were observed to decline more slowly than those of Salvinorin A.[4][5] This finding suggests that the route of administration and the slower absorption associated with it may play a significant role in the extended duration of action of EOM-Sal B in vivo. This prolonged central nervous system exposure is likely a combination of its increased metabolic stability and decreased plasma protein affinity.[6]
For comparative purposes, the pharmacokinetic parameters of Salvinorin A in rats, as determined by Teksin et al. (2009), are presented in Table 1.
Table 1: Pharmacokinetic Parameters of Salvinorin A in Male Sprague-Dawley Rats (10 mg/kg, i.p.)
| Parameter | Value | Unit |
| Plasma | ||
| Half-life (t½) | 75 | min |
| Clearance (Cl/F) | 26 | L/h/kg |
| Volume of Distribution (Vd) | 47.1 | L/kg |
| Brain | ||
| Half-life (t½) | 36 | min |
| Brain to Plasma Ratio | 0.050 |
Data sourced from Teksin et al. (2009).[7]
Experimental Protocols
Animal Models and Drug Administration
-
Species: Male Sprague-Dawley rats and C57BL/6J mice are commonly used animal models in studies involving EOM-Sal B.[2][7]
-
Drug Preparation: EOM-Sal B is typically dissolved in a vehicle suitable for injection, such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is a frequently used route for assessing the in vivo effects of EOM-Sal B.[7] Intravenous (i.v.) administration has been utilized in imaging studies to assess brain kinetics.[4]
Sample Collection and Bioanalysis
A standardized protocol for a pharmacokinetic study of EOM-Sal B would involve the following steps:
-
Blood Sampling: Following administration of EOM-Sal B, serial blood samples are collected at predetermined time points. In rodents, this can be achieved via tail vein, saphenous vein, or terminal cardiac puncture. The total volume of blood withdrawn should be in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The resulting plasma is then stored at -80°C until analysis.
-
Brain Tissue Homogenization: For studies investigating brain pharmacokinetics, animals are euthanized at specific time points, and brain tissue is rapidly excised, weighed, and homogenized in a suitable buffer.
-
Bioanalytical Method: Quantification of EOM-Sal B in plasma and brain homogenates is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While a specific method for EOM-Sal B is not detailed in the literature, a similar approach to that used for Salvinorin A would be appropriate. This involves protein precipitation or solid-phase extraction followed by chromatographic separation and detection using multiple reaction monitoring (MRM).
Experimental Workflow Diagram
Signaling Pathway
EOM-Sal B exerts its effects primarily through its agonist activity at the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). Notably, EOM-Sal B has been characterized as a G-protein biased agonist.[2][8] This means that it preferentially activates the G-protein signaling cascade over the β-arrestin pathway. The adverse effects commonly associated with KOR agonists, such as dysphoria and sedation, are thought to be mediated by the β-arrestin pathway. Therefore, the G-protein bias of EOM-Sal B may contribute to a more favorable side-effect profile.[2]
Upon binding of EOM-Sal B to the KOR, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (specifically Gi/o). This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is believed to be responsible for the therapeutic effects of KOR agonists, such as analgesia.
Signaling Pathway Diagram
Conclusion and Future Directions
Salvinorin B ethoxymethyl ether represents a significant advancement in the development of kappa opioid receptor agonists with therapeutic potential. Its improved metabolic stability and prolonged duration of action in preclinical models make it a valuable research tool. However, the lack of comprehensive quantitative pharmacokinetic data is a notable gap in the current literature. Future research should focus on conducting definitive pharmacokinetic studies in relevant animal models to determine key parameters such as half-life, clearance, and volume of distribution. This information is crucial for optimizing dosing regimens in efficacy and safety studies and for facilitating the translation of preclinical findings to potential clinical applications. Furthermore, a more detailed characterization of its metabolic pathways and the identification of its metabolites would provide a more complete understanding of its disposition in vivo.
References
- 1. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the transport, in vitro metabolism and pharmacokinetics of Salvinorin A, a potent hallucinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Salvinorin B Ethoxymethyl Ether (EOM-SalB): A Novel Kappa-Opioid Receptor Agonist with Therapeutic Potential for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Salvinorin B ethoxymethyl ether (EOM-SalB), a semi-synthetic analog of the naturally occurring Salvinorin A, has emerged as a promising therapeutic candidate for a range of neurological disorders. Its unique pharmacological profile as a potent and selective kappa-opioid receptor (KOR) agonist, coupled with a favorable G-protein signaling bias, suggests the potential for significant therapeutic efficacy with a reduced side-effect profile compared to traditional KOR agonists. Preclinical studies have demonstrated its remarkable potential in promoting remyelination, reducing neuroinflammation, and alleviating disease severity in models of multiple sclerosis. This technical guide provides a comprehensive overview of the current state of knowledge on EOM-SalB, including its mechanism of action, a summary of key preclinical findings with quantitative data, detailed experimental protocols, and a discussion of its broader therapeutic potential for other neurological conditions.
Introduction
The kappa-opioid receptor (KOR) system is widely expressed in the central and peripheral nervous systems and plays a crucial role in modulating pain, mood, and reward pathways.[1] While KOR agonists have shown promise as non-addictive analgesics, their clinical utility has been hampered by adverse effects such as dysphoria, sedation, and hallucinations.[1][2] The development of biased agonists, which preferentially activate specific downstream signaling pathways, offers a promising strategy to separate the therapeutic benefits of KOR activation from its undesirable side effects.[3][4]
Salvinorin A, a potent naturally occurring KOR agonist, has a very short duration of action, limiting its therapeutic utility.[5][6] EOM-SalB, a derivative of Salvinorin B, was synthesized to overcome this limitation and has demonstrated increased metabolic stability, a longer duration of action, and enhanced potency at the KOR.[7][8] Notably, EOM-SalB exhibits a G-protein bias, which is often associated with a reduction in KOR-mediated side effects.[9][10][11] This whitepaper will delve into the technical details of EOM-SalB's pharmacology and its therapeutic potential in neurological disorders, with a primary focus on the compelling preclinical evidence in the context of multiple sclerosis.
Mechanism of Action: A Biased Kappa-Opioid Receptor Agonist
EOM-SalB exerts its pharmacological effects through its high-affinity and selective binding to the kappa-opioid receptor.[12][13] Unlike prototypical KOR agonists, EOM-SalB demonstrates a significant bias towards the G-protein signaling pathway over the β-arrestin2 recruitment pathway.[9][11] This biased agonism is a critical feature, as the G-protein pathway is believed to mediate the therapeutic effects of KOR activation, while the β-arrestin pathway is linked to the adverse side effects.[3][4]
Signaling Pathway of EOM-SalB at the Kappa-Opioid Receptor
Preclinical Evidence in Neurological Disorders
The therapeutic potential of EOM-SalB has been most extensively investigated in preclinical models of multiple sclerosis (MS), a chronic autoimmune, inflammatory, and neurodegenerative disease characterized by demyelination in the central nervous system.[11][14]
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model of MS that mimics many of the inflammatory and demyelinating features of the human disease.[15] Studies have shown that EOM-SalB treatment effectively reduces disease severity in EAE models.[9][10]
Table 1: Summary of Quantitative Data from EAE Studies
| Parameter | Vehicle | EOM-SalB (0.1 mg/kg) | EOM-SalB (0.3 mg/kg) | U50,488 (0.5-1.6 mg/kg) | Reference |
| Disease Score | - | Dose-dependent attenuation | Significantly more efficacious than 0.1 mg/kg dose | Reduced disease scores | [16] |
| Recovery Rate | - | - | Greater number of animals in recovery | Lower recovery rate than EOM-SalB | [9][10] |
| CNS Immune Cell Infiltration | High | Reduced | Reduced | Reduced | [9][10][11] |
| Myelin Levels | Low | Increased | Increased | Increased | [9][10] |
Note: U50,488 is a prototypical, non-biased KOR agonist.
The therapeutic effects of EOM-SalB in the EAE model were shown to be KOR-mediated, as they were reversed by the KOR antagonist nor-BNI.[9]
Promotion of Remyelination in the Cuprizone (B1210641) Model
The cuprizone model of demyelination is used to study the processes of demyelination and remyelination independent of a significant inflammatory response.[9] In this model, EOM-SalB has demonstrated a direct effect on promoting remyelination.[9][10]
Table 2: Summary of Quantitative Data from the Cuprizone-Induced Demyelination Model
| Parameter | Vehicle | EOM-SalB (0.3 mg/kg) | Reference |
| Mature Oligodendrocytes | - | Increased number | [9][10][11] |
| Myelinated Axons | - | Increased number | [9][10][11] |
| Myelin Thickness | - | Increased | [9][10] |
| g-ratio | Increased | Decreased to healthy levels | [9] |
The g-ratio is the ratio of the inner axonal diameter to the outer diameter of the myelinated fiber; a lower g-ratio indicates thicker myelin sheaths.
Potential for Other Neurological Disorders
While the primary focus of EOM-SalB research has been on MS, its mechanism of action suggests potential for other neurological disorders characterized by neuroinflammation and neuronal damage.[6][17] Given the role of KOR in pain and addiction, EOM-SalB may have therapeutic applications in chronic pain conditions and substance use disorders.[8][18][19] Its anti-inflammatory properties could also be beneficial in conditions like traumatic brain injury and stroke.[20][21] Further preclinical studies are warranted to explore these possibilities.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of EOM-SalB.
In Vitro G-Protein Bias Assays
Objective: To determine the relative activation of the G-protein and β-arrestin2 signaling pathways by EOM-SalB.
Methodology:
-
G-Protein Signaling (HitHunter™ cAMP Assay):
-
CHO-K1 cells stably expressing the human kappa-opioid receptor are seeded in 96-well plates.
-
Cells are incubated with varying concentrations of EOM-SalB or a reference agonist (e.g., U50,488).
-
Forskolin is added to stimulate cAMP production.
-
The HitHunter™ cAMP assay kit is used to measure the inhibition of forskolin-induced cAMP accumulation, which is indicative of Gi/o-protein activation.
-
Data are analyzed to determine the EC50 and Emax values for G-protein signaling.[9][11]
-
-
β-arrestin2 Recruitment (PathHunter™ β-arrestin Assay):
-
CHO-K1 cells co-expressing the human kappa-opioid receptor fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag are used.
-
Cells are incubated with varying concentrations of EOM-SalB.
-
Upon agonist binding and receptor activation, β-arrestin2 is recruited to the receptor, bringing the ProLink™ and EA tags into proximity.
-
This proximity allows for the formation of a functional β-galactosidase enzyme, which is quantified using a chemiluminescent substrate.
-
Data are analyzed to determine the EC50 and Emax values for β-arrestin2 recruitment.[11]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the in vivo efficacy of EOM-SalB in a model of inflammatory demyelination.
Methodology:
-
Induction of EAE: C57BL/6J mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on days 0 and 2 post-immunization.
-
Disease Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Drug Administration: Upon disease onset (clinical score ≥ 1), mice are randomly assigned to receive daily intraperitoneal injections of vehicle, EOM-SalB (e.g., 0.1 or 0.3 mg/kg), or a comparator drug (e.g., U50,488).
-
Outcome Measures:
Cuprizone-Induced Demyelination Model
Objective: To assess the direct remyelinating effects of EOM-SalB.
Methodology:
-
Induction of Demyelination: C57BL/6J mice are fed a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum.
-
Drug Administration: During the later phase of cuprizone feeding or after its cessation (to assess remyelination), mice receive daily intraperitoneal injections of vehicle or EOM-SalB (e.g., 0.3 mg/kg).
-
Outcome Measures:
-
Brains are collected at specified time points.
-
Immunohistochemistry is performed on brain sections to identify and quantify oligodendrocytes at different maturation stages (e.g., using antibodies against Olig2, GST-pi).
-
Electron microscopy is used to assess myelin thickness and the number of myelinated axons in the corpus callosum. The g-ratio is calculated as a measure of myelination.[9]
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound represents a significant advancement in the development of KOR-targeted therapeutics. Its biased agonism, coupled with its demonstrated efficacy in preclinical models of multiple sclerosis, underscores its potential as a disease-modifying therapy for this and potentially other neurological disorders. The ability of EOM-SalB to promote remyelination is particularly noteworthy, as this is a key unmet need in the treatment of MS and other demyelinating diseases.
Future research should focus on several key areas:
-
Elucidation of the precise molecular mechanisms underlying the remyelinating effects of EOM-SalB.
-
Evaluation of EOM-SalB in a broader range of neurological disorder models , including chronic pain, traumatic brain injury, and stroke.
-
Comprehensive pharmacokinetic and toxicology studies to support its translation to clinical trials.
-
Further investigation into the side-effect profile of EOM-SalB compared to non-biased KOR agonists in relevant behavioral models.
The promising preclinical data for EOM-SalB provide a strong rationale for its continued development as a novel therapeutic agent for neurological disorders. Its unique pharmacological profile holds the potential to unlock the therapeutic benefits of KOR activation while minimizing the debilitating side effects that have hindered the progress of previous KOR agonists.
References
- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]
- 7. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Standard protecting groups create potent and selective kappa opioids: salvinorin B alkoxymethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 15. Experimental Models of Neuroimmunological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 17. The mechanism of action of a novel neuroprotective low molecular weight dextran sulphate: New platform therapy for neurodegenerative diseases like Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The translational potential of salvinorin A: systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "Salvinorin B Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
- 20. Frontiers | The role of neuroinflammation in the transition of acute to chronic pain and the opioid-induced hyperalgesia and tolerance [frontiersin.org]
- 21. researchgate.net [researchgate.net]
salvinorin B ethoxymethyl ether CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Salvinorin B Ethoxymethyl Ether (EOM-SalB), a potent and selective kappa-opioid receptor (KOR) agonist. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.
Core Compound Identification
This compound is a semi-synthetic neoclerodane diterpene derived from Salvinorin B, which is a natural product of the Salvia divinorum plant.[1] The introduction of an ethoxymethyl functional group enhances the compound's stability and receptor binding characteristics compared to its parent compounds.[1][2]
| Identifier | Value |
| CAS Number | 1017524-76-3[1][3][4][5][6] |
| Molecular Formula | C₂₄H₃₂O₈[1][4][5][6] |
| Molecular Weight | 448.51 g/mol [1][4] |
| IUPAC Name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate[1][4] |
| Synonyms | EOM-SalB, Divinorin B ethoxymethyl ether[1][4] |
Pharmacological Profile
EOM-SalB is a highly potent and selective agonist for the kappa-opioid receptor (KOR).[1][2][7] Its modifications at the carbon-2 position lead to increased binding affinity, potency, and metabolic stability when compared to Salvinorin A.[2] Notably, EOM-SalB demonstrates G-protein bias, a characteristic that is often associated with a reduction in KOR-mediated side effects.[2][8]
| Parameter | Description |
| Mechanism of Action | Selective kappa-opioid receptor (KOR) agonist.[1] |
| Key Advantages | Increased potency, metabolic stability, and a G-protein bias compared to Salvinorin A.[2][8] |
| Therapeutic Potential | Investigated for its potential in pain management, mood disorders, and as a remyelinating agent in neurodegenerative diseases like multiple sclerosis.[1][2][8] |
Synthesis and Experimental Protocols
3.1. Synthesis Overview
The synthesis of this compound is achieved through the chemical modification of salvinorin B, which is obtained by the deacetylation of salvinorin A isolated from Salvia divinorum. The process involves the introduction of an ethoxymethyl group at the C-2 position.
3.2. Experimental Protocol: In Vivo Remyelination Study (EAE Model)
The following protocol outlines a typical experiment to evaluate the therapeutic efficacy of EOM-SalB in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis.[2][8]
Objective: To assess the ability of EOM-SalB to reduce disease severity and promote remyelination.
Materials:
-
C57BL/6J mice
-
Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound (EOM-SalB)
-
Vehicle solution
-
Kappa-opioid receptor antagonist (e.g., nor-Binaltorphimine)
Signaling Pathway
EOM-SalB exerts its effects by activating the kappa-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that is G-protein biased, favoring pathways that may contribute to therapeutic effects while potentially minimizing adverse effects associated with β-arrestin recruitment.[2][8]
References
- 1. Buy this compound [smolecule.com]
- 2. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 4. This compound [A crystalline solid] [lgcstandards.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C24H32O8 | CID 24873526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Standard protecting groups create potent and selective kappa opioids: salvinorin B alkoxymethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with Salvinorin B Ethoxymethyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages and protocols for the in vivo use of Salvinorin B ethoxymethyl ether (EOM-SalB) in rodent models, based on peer-reviewed scientific literature. EOM-SalB is a potent and selective kappa-opioid receptor (KOR) agonist with greater metabolic stability and a longer duration of action compared to its parent compound, Salvinorin A.[1][2]
Data Presentation: EOM-SalB Dosage in Rodent In Vivo Studies
The following table summarizes the quantitative data on EOM-SalB dosages used in various rodent models.
| Animal Model | Strain | Dose (mg/kg) | Route of Administration | Key Findings | Reference(s) |
| Mouse | C57BL/6J | 0.1 - 0.3 | Intraperitoneal (i.p.), daily | In a preclinical model of multiple sclerosis (experimental autoimmune encephalomyelitis - EAE), EOM-SalB dose-dependently attenuated disease severity.[3][4] | [3][4] |
| Mouse | C57BL/6J | 0.3 | Intraperitoneal (i.p.) | In a cuprizone-induced demyelination model, EOM-SalB promoted remyelination by increasing the number of mature oligodendrocytes and myelinated axons.[3][4] | [3][4] |
| Rat | Sprague-Dawley | 0.1 - 0.3 | Intraperitoneal (i.p.) | Did not induce sedation in spontaneous locomotor activity tests, nor did it show anxiogenic or depressive-like effects.[3][5] | [3][5] |
| Rat | Sprague-Dawley | 0.1 - 0.3 | Intraperitoneal (i.p.) | Dose-dependently attenuated cocaine-seeking behavior.[5][6] | [5][6] |
| Rat | Sprague-Dawley | 0.005 - 0.10 | Intraperitoneal (i.p.) | Substituted for the discriminative stimulus effects of the KOR agonist U69,593.[6] | [6] |
| Rat | Long-Evans | Not specified, but noted to be more potent than Salvinorin A | Not specified | Fully substituted for Salvinorin A in drug discrimination studies with greater potency and longer duration.[6] | [6][7] |
Experimental Protocols
Preclinical Model of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Objective: To assess the therapeutic efficacy of EOM-SalB in a model of neuroinflammation and demyelination.
-
EAE Induction: EAE is induced in mice to mimic aspects of multiple sclerosis.
-
Drug Preparation: EOM-SalB is synthesized and purified (>99% purity) as previously described in the literature.[3]
-
Dosing Regimen: EOM-SalB is administered daily via intraperitoneal (i.p.) injection at doses of 0.1 mg/kg and 0.3 mg/kg.[3][4] A vehicle control group is also included.
-
Outcome Measures:
Cuprizone-Induced Demyelination Model in Mice
-
Objective: To evaluate the remyelinating properties of EOM-SalB in a non-inflammatory model of demyelination.
-
Demyelination Induction: Mice are fed a diet containing 0.3% cuprizone (B1210641) for 42 days to induce oligodendrocyte death and subsequent demyelination.[3]
-
Drug Administration: EOM-SalB (0.3 mg/kg) or vehicle is administered daily via i.p. injection starting from day 35 of the cuprizone diet.[3]
-
Assessments:
Assessment of Side Effects in Rats
-
Objective: To determine if EOM-SalB produces common KOR-agonist mediated side effects such as sedation, anxiety, or depression.
-
Drug Administration: EOM-SalB is administered i.p. at doses of 0.1 mg/kg and 0.3 mg/kg.[3][5]
-
Behavioral Assays:
Drug Discrimination Studies in Rats
-
Objective: To characterize the in vivo subjective effects of EOM-SalB by testing its ability to substitute for a known KOR agonist.
-
Training: Rats are trained to discriminate between the effects of a known KOR agonist (e.g., U69,593 or Salvinorin A) and vehicle in a food-reinforced operant conditioning paradigm.[6][7]
-
Substitution Testing: Once trained, rats are administered various doses of EOM-SalB (e.g., 0.005 - 0.10 mg/kg, i.p.) to determine if it produces similar interoceptive cues as the training drug.[6]
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured to determine the degree of substitution.
Visualizations
Caption: Workflow for EAE studies with EOM-SalB.
Caption: Cuprizone-induced demyelination experimental design.
Caption: Biased agonism of EOM-SalB at the KOR.
References
- 1. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. Salvinorin B methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Salvinorin B Ethoxymethyl Ether (EOM-SalB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin B ethoxymethyl ether (EOM-SalB) is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] As a semi-synthetic analog of Salvinorin A, it exhibits enhanced metabolic stability and a G-protein biased signaling profile, which is often associated with a reduction in KOR-mediated side effects such as sedation and aversion.[1][3] These characteristics make EOM-SalB a valuable tool for investigating the therapeutic potential of KOR agonists in various preclinical models, including those for multiple sclerosis, pain, and addiction.[1][3][4]
Due to its lipophilic nature, EOM-SalB is poorly soluble in aqueous solutions, necessitating the use of an appropriate vehicle for in vivo administration. This document provides detailed application notes and protocols for the selection and preparation of a suitable vehicle for EOM-SalB, ensuring consistent and reliable delivery in preclinical research settings.
Physicochemical Properties and Solubility
EOM-SalB is a diterpenoid with the molecular formula C₂₄H₃₂O₈ and a molecular weight of 448.5 g/mol . Its solubility has been determined in several common organic solvents, providing a basis for vehicle selection.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 20 mg/mL | Cayman Chemical |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | Cayman Chemical |
| Ethanol | 1 mg/mL | Cayman Chemical |
Vehicle Selection and Rationale
The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of EOM-SalB in animal studies. Based on preclinical studies with Salvinorin A and its analogs, a vehicle composed of a high percentage of an organic solvent is required to achieve complete dissolution.
A commonly used and effective vehicle for the administration of Salvinorin A, a structurally similar compound, is a mixture of 75% dimethylsulfoxide (DMSO) and 25% water .[5] This vehicle composition has been successfully used in drug discrimination studies in rats.[5] For EOM-SalB, intraperitoneal (i.p.) administration has been documented in mice at doses of 0.1-0.3 mg/kg.[1][2][3]
Alternative vehicles for other Salvinorin A analogs have also been reported, such as a mixture of ethanol, Tween 80, and saline in a 1:1:8 ratio for subcutaneous (s.c.) injections. While not directly tested with EOM-SalB, this formulation may be considered for alternative administration routes.
Considerations for Vehicle Selection:
-
Toxicity: DMSO is a widely used solvent in preclinical studies; however, high concentrations can cause local irritation and systemic toxicity. The 75% DMSO concentration is generally well-tolerated for i.p. injections in small volumes.
-
Route of Administration: The choice of vehicle may need to be adapted based on the intended route of administration (e.g., intraperitoneal, subcutaneous, intravenous).
-
Stability: EOM-SalB solutions should be prepared fresh daily to minimize degradation. While DMSO can absorb moisture, which may affect compound stability over long-term storage, freshly prepared solutions for daily experiments are recommended.
Experimental Protocols
Protocol 1: Preparation of 75% DMSO Vehicle for Intraperitoneal (i.p.) Administration
Materials:
-
This compound (EOM-SalB) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of EOM-SalB: Based on the desired final concentration and volume, calculate the mass of EOM-SalB powder needed. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh out 1 mg of EOM-SalB.
-
Prepare the 75% DMSO vehicle: In a sterile tube, combine 750 µL of DMSO and 250 µL of sterile water or PBS to make 1 mL of the vehicle. Scale the volumes as needed.
-
Dissolve EOM-SalB: Add the calculated amount of EOM-SalB powder to the prepared vehicle.
-
Vortex: Vortex the solution vigorously until the EOM-SalB is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Final Dilution (if necessary): If a lower concentration is required for injection, perform a serial dilution using the 75% DMSO vehicle.
-
Administration: Administer the solution to the animal via intraperitoneal injection. The injection volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).
Table 2: Example Dosing Calculations for a 25g Mouse
| Parameter | Value |
| Mouse Weight | 25 g |
| Desired Dose | 0.3 mg/kg |
| Total Dose per Mouse | 0.0075 mg (7.5 µg) |
| Injection Volume (at 10 mL/kg) | 0.25 mL |
| Required Concentration | 0.03 mg/mL |
Mandatory Visualizations
Kappa-Opioid Receptor (KOR) Signaling Pathway
Caption: KOR Signaling Pathway Activated by EOM-SalB.
Experimental Workflow for EOM-SalB Administration
Caption: Workflow for EOM-SalB Vehicle Preparation and Administration.
References
- 1. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salvinorin B Ethoxymethyl Ether (EOM-SalB) in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin B ethoxymethyl ether (EOM-SalB) is a semi-synthetic analog of the naturally occurring neoclerodane diterpene, Salvinorin A. It is a highly potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including pain, mood, and addiction.[1][2] Due to its increased metabolic stability and longer duration of action compared to Salvinorin A, EOM-SalB is a valuable tool for investigating the therapeutic potential of KOR modulation.[3]
These application notes provide detailed protocols for the dissolution of EOM-SalB in dimethyl sulfoxide (B87167) (DMSO) for in vitro and in vivo experimental use, along with a summary of its key pharmacological properties and an overview of its primary signaling pathway.
Physicochemical Properties and Solubility
EOM-SalB is a crystalline solid. For experimental purposes, it is crucial to ensure complete dissolution to achieve accurate and reproducible results. DMSO is a common and effective solvent for EOM-SalB.
Table 1: Solubility of this compound (EOM-SalB)
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Smolecule |
| Ethanol | 1 mg/mL | Smolecule |
Note: The provided solubility data is a guideline. It is recommended to perform solubility tests for each specific batch and experimental condition.
Quantitative Pharmacological Data
EOM-SalB exhibits high potency and selectivity for the kappa-opioid receptor. The following table summarizes key in vitro activity parameters.
Table 2: In Vitro Kappa-Opioid Receptor (KOR) Activity of EOM-SalB
| Parameter | Value | Description | Reference |
| EC50 | 0.65 nM | The concentration of EOM-SalB that produces 50% of the maximal response in an in vitro KOR activation assay. | ResearchGate |
Experimental Protocols
Preparation of a 10 mM EOM-SalB Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be further diluted for various experimental applications.
Materials:
-
This compound (EOM-SalB) powder (Molecular Weight: 448.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Protocol:
-
Calculate the required mass of EOM-SalB:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 448.5 g/mol * 1000 mg/g = 4.485 mg
-
-
-
Weighing EOM-SalB:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 4.485 mg of EOM-SalB powder into the tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the EOM-SalB powder.
-
Cap the tube tightly.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes until the EOM-SalB is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Caption: Workflow for preparing a concentrated stock solution of EOM-SalB in DMSO.
In Vitro KOR Activation Assay (cAMP Accumulation Assay)
This protocol provides a general method for assessing the agonist activity of EOM-SalB at the kappa-opioid receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.
Cell Line: A cell line stably expressing the human kappa-opioid receptor (e.g., CHO-KOR or HEK-KOR).
Materials:
-
CHO-KOR or HEK-KOR cells
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
EOM-SalB stock solution (10 mM in DMSO)
-
Forskolin (B1673556) solution
-
Assay buffer (e.g., HBSS)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque microplates
Protocol:
-
Cell Seeding:
-
Seed CHO-KOR cells into a 384-well white opaque microplate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Compound Dilutions:
-
Perform a serial dilution of the 10 mM EOM-SalB stock solution in assay buffer to generate a concentration-response curve (e.g., from 1 µM to 0.1 pM).
-
Prepare a forskolin solution at a concentration that induces a submaximal cAMP response (e.g., 5 µM).
-
-
Compound Treatment:
-
Remove the cell culture medium from the wells.
-
Add the diluted EOM-SalB solutions to the respective wells.
-
Immediately add the forskolin solution to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the EOM-SalB concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Experimental workflow for an in vitro cAMP accumulation assay.
Signaling Pathway of EOM-SalB at the Kappa-Opioid Receptor
EOM-SalB exerts its effects by binding to and activating the kappa-opioid receptor, which is a Gi/o-coupled GPCR.[4] Activation of KOR initiates two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway.
-
G protein-dependent pathway: Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This pathway is primarily associated with the analgesic effects of KOR agonists.[4][5]
-
β-arrestin-dependent pathway: KOR activation also promotes the recruitment of β-arrestin proteins. This can lead to receptor desensitization and internalization, as well as the activation of other signaling molecules like mitogen-activated protein kinases (MAPKs). The β-arrestin pathway has been linked to some of the adverse effects of KOR agonists, such as dysphoria.[4][5]
EOM-SalB has been reported to be a G protein-biased agonist, meaning it preferentially activates the G protein-dependent pathway over the β-arrestin pathway.[3][6] This biased agonism may contribute to a more favorable side-effect profile compared to unbiased KOR agonists.
Caption: Signaling pathways activated by EOM-SalB at the kappa-opioid receptor.
Safety Precautions
-
EOM-SalB is a potent psychoactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a fume hood when handling the powder or concentrated solutions.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a powerful research tool for studying the kappa-opioid receptor system. Proper handling and dissolution in DMSO are essential for obtaining reliable and reproducible data. The protocols and information provided in these application notes serve as a comprehensive guide for researchers utilizing EOM-SalB in their experiments.
References
- 1. cusabio.com [cusabio.com]
- 2. Standard protecting groups create potent and selective kappa opioids: salvinorin B alkoxymethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for experimental autoimmune encephalomyelitis (EAE) model using salvinorin B ethoxymethyl ether.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing Experimental Autoimmune Encephalomyelitis (EAE) in mice and investigating the therapeutic effects of Salvinorin B Ethoxymethyl Ether (EOM SalB). EAE is a widely used preclinical model for multiple sclerosis (MS), characterized by central nervous system (CNS) demyelination and neuroinflammation.[1][2] EOM SalB, a Salvinorin A analog, has shown promise in promoting remyelination and reducing disease severity in EAE models.[1][2][3]
Core Concepts
EOM SalB is a potent and selective kappa opioid receptor (KOR) agonist.[4][5][6] The therapeutic effects of EOM SalB in the EAE model are mediated through its interaction with KORs, leading to reduced immune cell infiltration and enhanced remyelination within the CNS.[1][3] Notably, EOM SalB exhibits a G-protein bias, which is often associated with fewer side effects compared to other KOR agonists.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy of EOM SalB in the EAE model.
Table 1: In Vitro Activity of KOR Agonists [1]
| Compound | G-Protein Signaling (cAMP) EC50 (nM) | β-arrestin2 Recruitment EC50 (nM) | G-Protein Bias Factor |
| U50,488 | 18.3 | 43.1 | 1.00 |
| Salvinorin A | 1.83 | 1.19 | 0.648 |
| EOM SalB | 0.45 | 0.74 | 2.53 |
Table 2: Therapeutic Efficacy of EOM SalB in the EAE Model [1]
| Treatment Group | Dosage (mg/kg) | Mean Peak Disease Score | Percentage of Animals in Recovery |
| Vehicle | - | ~3.0 | ~20% |
| EOM SalB | 0.1 | ~2.0 | ~60% |
| EOM SalB | 0.3 | ~1.5 | ~80% |
| U50,488 | 1.6 | ~2.5 | ~40% |
Table 3: Effect of EOM SalB on CNS Immune Cell Infiltration in EAE [3]
| Treatment Group | Dosage (mg/kg) | CD45high Cells (Ratio to Microglia) | CD4+ T Cells (Ratio to Microglia) |
| Healthy | - | ~0.1 | ~0.02 |
| Vehicle | - | ~0.8 | ~0.3 |
| EOM SalB | 0.1 | ~0.4 | ~0.15 |
| EOM SalB | 0.3 | ~0.2 | ~0.1 |
| U50,488 | 1.6 | ~0.5 | ~0.2 |
Experimental Protocols
I. EAE Induction in C57BL/6J Mice
This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.
Materials:
-
Female C57BL/6J mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Immunization Emulsion Preparation: Prepare an emulsion by mixing MOG35-55 peptide with CFA to a final concentration of 2 mg/mL MOG35-55.
-
Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion per site.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of PBS.
-
Monitoring: Monitor the mice daily for clinical signs of EAE and body weight.
II. Therapeutic Administration of EOM SalB
This protocol outlines the therapeutic administration of EOM SalB to EAE-induced mice.
Materials:
-
EOM SalB
-
Vehicle (e.g., 0.9% saline)
-
Syringes and needles
Procedure:
-
Drug Preparation: Dissolve EOM SalB in the vehicle to the desired concentrations (e.g., 0.1 mg/kg and 0.3 mg/kg).[1]
-
Treatment Initiation: Begin daily intraperitoneal injections of EOM SalB or vehicle when mice first show clinical signs of EAE (a score of ≥ 1).[3]
-
Dosing Regimen: Administer the assigned treatment daily until the experimental endpoint.
III. Clinical Scoring of EAE
The severity of EAE is assessed using a standardized clinical scoring system.
Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
IV. Histological Analysis of Demyelination and Immune Cell Infiltration
This protocol details the histological methods to assess CNS pathology.
Materials:
-
Spinal cord and brain tissue
-
Formalin
-
Luxol Fast Blue (LFB) stain
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Processing: At the experimental endpoint, perfuse mice with saline followed by formalin. Dissect the spinal cord and brain and post-fix in formalin. Process the tissues for paraffin embedding.
-
Sectioning: Cut paraffin-embedded tissues into sections (e.g., 5-10 µm).
-
Staining for Demyelination: Stain sections with LFB to visualize myelin. Demyelinated areas will appear pale compared to the healthy myelinated tissue.
-
Staining for Immune Cell Infiltration: Stain adjacent sections with H&E to identify infiltrating immune cells.
-
Image Analysis: Capture images of the stained sections and quantify the extent of demyelination and the number of infiltrating cells using image analysis software.
Visualizations
Signaling Pathway of EOM SalB in the EAE Model
Caption: EOM SalB preferentially activates the G-protein pathway via KOR.
Experimental Workflow for EAE Model and EOM SalB Treatment
Caption: Workflow for EAE induction, treatment, and analysis.
References
- 1. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Salvinorin B Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
Application Notes and Protocols: Salvinorin B Ethoxymethyl Ether in the Cuprizone Model of Demyelination
Introduction
Salvinorin B ethoxymethyl ether (EOM-SalB), a potent and selective kappa opioid receptor (KOR) agonist, has emerged as a promising therapeutic candidate for promoting remyelination in demyelinating diseases such as multiple sclerosis.[1][2] The cuprizone (B1210641) model of demyelination is a widely used preclinical tool to study the processes of demyelination and remyelination.[3] In this model, the administration of the copper-chelating agent cuprizone selectively induces the apoptosis of mature oligodendrocytes, leading to robust demyelination, particularly in the corpus callosum.[4][3] Upon withdrawal of cuprizone, spontaneous remyelination occurs, providing a valuable system to evaluate the efficacy of potential remyelinating therapies.[4][5] This document provides detailed application notes and protocols for the use of EOM-SalB in the cuprizone model, based on preclinical findings.
Mechanism of Action
EOM-SalB exerts its pro-remyelinating effects through its activity as a KOR agonist.[1][2][6] The activation of KOR on oligodendrocyte lineage cells is believed to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][2][6][7] Studies have shown that EOM-SalB treatment in the cuprizone model leads to an increased number of mature oligodendrocytes, an increase in the number of myelinated axons, and enhanced myelin thickness in the corpus callosum.[1][2][6][8] EOM-SalB has been identified as a G-protein biased agonist, which may be associated with a reduced side-effect profile compared to other KOR agonists.[1][2]
Data Presentation
Table 1: Effects of EOM-SalB on Oligodendrocyte Population in the Corpus Callosum of Cuprizone-Treated Mice
| Treatment Group | Marker | Outcome | Time Point |
| EOM-SalB (0.3 mg/kg) | SOX10+ (all oligodendrocyte lineage cells) | No significant alteration in the total number of oligodendrocyte lineage cells. | Not specified |
| EOM-SalB (0.3 mg/kg) | GST-pi+ (mature oligodendrocytes) | Significant increase in the number of mature oligodendrocytes compared to vehicle-treated controls.[1][6] | Days 42 and 49 |
Table 2: Effects of EOM-SalB on Remyelination in the Corpus Callosum of Cuprizone-Treated Mice (as assessed by Transmission Electron Microscopy)
| Treatment Group | Parameter | Outcome | Time Point |
| EOM-SalB (0.3 mg/kg) | Number of myelinated axons | Significant increase compared to vehicle-treated controls.[1][2][6][8] | Day 70 |
| EOM-SalB (0.3 mg/kg) | Myelin thickness | Significant increase compared to vehicle-treated controls.[1][2][6][8] | Day 70 |
Experimental Protocols
1. Cuprizone-Induced Demyelination Model
This protocol describes the induction of demyelination in mice using a cuprizone-supplemented diet.
-
Animal Model: 8-10 week old male C57BL/6 mice are commonly used.[3]
-
Cuprizone Diet: Prepare a 0.2% or 0.3% (w/w) cuprizone diet by thoroughly mixing cuprizone powder with powdered rodent chow.[1][4][3] Ensure a homogenous mixture.
-
Demyelination Phase: Provide the cuprizone diet to the mice ad libitum for 5 to 6 weeks for acute demyelination.[4][3][9]
-
Monitoring: Monitor the weight of the mice regularly, as they may experience initial weight loss.[4] Ensure fresh chow is provided every 2-3 days.[3]
-
Remyelination Phase: After the desired period of demyelination, switch the mice back to a normal chow diet to allow for the initiation of remyelination.[4][3]
2. Administration of this compound (EOM-SalB)
This protocol outlines the administration of EOM-SalB to cuprizone-treated mice.
-
Compound Preparation: Prepare EOM-SalB for administration. The vehicle used in key studies was a solution of 5% DMSO, 5% Tween 80, and 90% saline.
-
Dosage: A dose of 0.3 mg/kg has been shown to be effective in promoting remyelination in the cuprizone model.[1][2][6][8]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route of administration.
-
Treatment Schedule: Administer EOM-SalB or vehicle control daily during the remyelination phase (after cessation of the cuprizone diet).
3. Immunohistochemistry for Oligodendrocyte Markers
This protocol is for the immunofluorescent labeling of oligodendrocyte lineage cells in brain sections.
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and collect the brains. Post-fix the brains in 4% PFA overnight, followed by cryoprotection in a sucrose (B13894) solution. Section the brains into 30 µm thick sections using a cryostat.
-
Antigen Retrieval: Perform antigen retrieval if necessary, depending on the antibodies used.
-
Blocking: Block non-specific binding with a solution containing normal serum and a detergent (e.g., Triton X-100) in phosphate-buffered saline (PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections in PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstaining: Counterstain with a nuclear marker such as DAPI.[1][6]
-
Mounting and Imaging: Mount the sections on slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.
4. Luxol Fast Blue (LFB) Staining for Myelin
This histological stain is used to visualize myelin.[3]
-
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Stain sections in Luxol Fast Blue solution (0.1% in 95% ethanol (B145695) with 0.05% acetic acid) at 56-60°C overnight.[4]
-
Rinse with 95% ethanol and then distilled water.[4]
-
Differentiate in 0.05% lithium carbonate solution for 10-30 seconds.[4]
-
Continue differentiation in 70% ethanol for 10-30 seconds until gray and white matter are clearly distinguished.[4]
-
Rinse in distilled water.[4]
-
Counterstain with Cresyl Violet if desired.[4]
-
5. Transmission Electron Microscopy (TEM) for Myelination Analysis
TEM is the gold standard for assessing the ultrastructure of myelin sheaths.
-
Tissue Preparation: Perfuse mice with a fixative solution containing glutaraldehyde (B144438) and paraformaldehyde. Dissect the corpus callosum and post-fix in the same fixative.
-
Processing: Process the tissue through osmication, dehydration in a graded series of ethanol, and embedding in resin.
-
Sectioning: Cut ultrathin sections (70-90 nm) and mount them on copper grids.
-
Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope.
-
Analysis: Quantify the number of myelinated and unmyelinated axons, and measure the g-ratio (the ratio of the axon diameter to the total fiber diameter) to assess myelin thickness.
Visualizations
Caption: Experimental workflow for a cuprizone remyelination study with EOM-SalB.
Caption: Proposed mechanism of EOM-SalB-induced remyelination.
Disclaimer: This document is intended for research purposes only. The protocols provided are based on published literature and may require optimization for specific experimental conditions. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endogenous and exogenous opioid effects on oligodendrocyte biology and developmental brain myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 9. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
methodology for assessing remyelination with salvinorin B ethoxymethyl ether.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin B ethoxymethyl ether (EOM SalB), a semi-synthetic analog of Salvinorin A, has emerged as a promising therapeutic candidate for promoting remyelination in demyelinating diseases such as multiple sclerosis.[1][2][3][4] EOM SalB is a potent and selective kappa opioid receptor (KOR) agonist.[5] Notably, it exhibits G-protein biased agonism, which is often associated with fewer side effects compared to non-biased KOR agonists.[2][3] This document provides detailed protocols and methodologies for assessing the remyelinating potential of EOM SalB in both in vivo and in vitro models.
Mechanism of Action
EOM SalB exerts its pro-remyelination effects through the activation of the kappa opioid receptor (KOR), a G-protein coupled receptor.[3] Its G-protein bias suggests that it preferentially activates the G-protein signaling pathway over the β-arrestin pathway, the latter of which is often linked to adverse effects like sedation and aversion.[3] This biased agonism is a key feature of its therapeutic potential.
In Vivo Models for Assessing Remyelination
Two primary preclinical models are utilized to evaluate the efficacy of EOM SalB in promoting remyelination: the Experimental Autoimmune Encephalomyelitis (EAE) model and the cuprizone-induced demyelination model.[1][2][3][4]
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is an inflammatory demyelinating model that mimics many aspects of multiple sclerosis.[3]
Experimental Protocol:
-
Induction of EAE:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Inject mice subcutaneously with the MOG/CFA emulsion.
-
Administer Pertussis toxin intraperitoneally on the day of induction and two days post-induction.
-
-
Treatment:
-
Assessment:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).
-
Histology: At the end of the experiment, perfuse mice and collect spinal cord and brain tissue.
-
Immunohistochemistry: Stain tissue sections for markers of immune cells (e.g., CD45) and myelin (e.g., Myelin Basic Protein - MBP).[2][6]
-
Quantitative Data Presentation:
| Parameter | Vehicle Control | EOM SalB (0.1 mg/kg) | EOM SalB (0.3 mg/kg) | U50,488 (1.6 mg/kg) |
| Peak Clinical Score | High | Reduced | Significantly Reduced | Reduced |
| Percentage of Recovered Mice | Low | Increased | Significantly Increased | Increased |
| Myelin Levels (Luxol Fast Blue) | Low | Increased | Significantly Increased | Increased |
| Immune Cell Infiltration (CD45+) | High | Reduced | Significantly Reduced | Reduced |
Note: This table summarizes expected trends based on published data.[2][3][4]
Cuprizone-Induced Demyelination Model
The cuprizone (B1210641) model is a toxic demyelination model that selectively damages mature oligodendrocytes, leading to demyelination in the corpus callosum without a significant peripheral immune response.[3][7]
Experimental Protocol:
-
Induction of Demyelination:
-
Feed mice a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination.[7]
-
-
Treatment:
-
Assessment:
-
Immunohistochemistry: At the end of the treatment period, perfuse mice and collect brain tissue. Stain sections of the corpus callosum for:
-
Transmission Electron Microscopy (TEM): To perform ultrastructural analysis of myelination.[3]
-
Quantify the number of myelinated axons.
-
Measure the g-ratio (axon diameter / myelinated fiber diameter) to assess myelin thickness.
-
-
Quantitative Data Presentation:
| Parameter | Vehicle Control | EOM SalB (0.3 mg/kg) |
| Number of Mature Oligodendrocytes (SOX10+/GST-pi+) | Low | Significantly Increased |
| Number of Myelinated Axons | Low | Significantly Increased |
| Myelin Thickness (g-ratio) | Low (higher g-ratio) | Significantly Increased (lower g-ratio) |
Note: This table summarizes expected trends based on published data.[2][3][4]
In Vitro Assays for Mechanistic Studies
In vitro assays are crucial for dissecting the cellular and molecular mechanisms of EOM SalB's action on oligodendrocyte lineage cells.
KOR Signaling Assays
These assays determine the functional activity and signaling bias of EOM SalB at the KOR.
Experimental Protocols:
-
cAMP Assay (G-protein signaling):
-
Use cells expressing the kappa opioid receptor.
-
Stimulate cells with forskolin (B1673556) to induce cyclic adenosine (B11128) monophosphate (cAMP) production.
-
Treat cells with varying concentrations of EOM SalB.
-
Measure the inhibition of forskolin-induced cAMP accumulation using a commercially available assay kit (e.g., HitHunter™ assay).[2][3]
-
-
β-arrestin Recruitment Assay:
Quantitative Data Presentation:
| Compound | G-protein Signaling (cAMP Inhibition) EC50 | β-arrestin Recruitment EC50 | Bias Factor (vs. U50,488) |
| EOM SalB | Potent | Potent | G-protein biased (>1) |
| Salvinorin A | Less Potent | Less Potent | Less G-protein biased |
| U50,488 | Potent | Potent | Reference (1) |
Note: This table summarizes expected trends based on published data.[3]
Oligodendrocyte Differentiation and Myelination Assays
These assays assess the direct effect of EOM SalB on oligodendrocyte precursor cell (OPC) differentiation and myelination.
Experimental Protocols:
-
OPC Culture:
-
Isolate OPCs from neonatal rat or mouse cortex.
-
Culture OPCs in a proliferation medium containing growth factors (e.g., PDGF-AA and FGF-2).
-
-
Differentiation Assay:
-
Switch OPCs to a differentiation medium lacking growth factors.
-
Treat cells with EOM SalB at various concentrations.
-
After several days, fix and stain the cells with antibodies against markers of mature oligodendrocytes (e.g., MBP, O4).[8][9]
-
Quantify the percentage of differentiated oligodendrocytes.
-
-
Neuron-Oligodendrocyte Co-culture Myelination Assay:
-
Culture dorsal root ganglion (DRG) neurons or cortical neurons to establish axons.[10][11]
-
Seed OPCs onto the neuronal culture.
-
Treat the co-culture with EOM SalB.
-
After a period of myelination, fix and stain for myelin (e.g., MBP) and axons (e.g., neurofilament).
-
Quantify the number and length of myelinated segments.
-
Conclusion
The methodologies described provide a comprehensive framework for evaluating the remyelination potential of this compound. By employing a combination of in vivo disease models and in vitro mechanistic assays, researchers can thoroughly characterize the therapeutic efficacy and underlying mechanisms of EOM SalB, paving the way for its potential clinical development for demyelinating disorders.
References
- 1. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. Oligodendrocyte markers | Abcam [abcam.com]
- 7. books.rsc.org [books.rsc.org]
- 8. bit.bio [bit.bio]
- 9. biocompare.com [biocompare.com]
- 10. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
in vivo behavioral assays for salvinorin B ethoxymethyl ether (e.g., rotarod, elevated plus maze).
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vivo behavioral assays to assess the pharmacological effects of Salvinorin B ethoxymethyl ether (EOM-SalB), a potent and selective kappa-opioid receptor (KOR) agonist. The following sections detail the methodologies for the elevated plus maze (EPM) to evaluate anxiety-like behavior and the rotarod test to assess motor coordination.
Mechanism of Action and Signaling Pathway
This compound is a semi-synthetic analog of Salvinorin A. It is a potent and selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Upon binding, EOM-SalB preferentially activates G-protein signaling pathways over the β-arrestin pathway. This G-protein bias is thought to contribute to its desirable therapeutic effects while reducing the adverse effects commonly associated with other KOR agonists.
Application Notes and Protocols for a Drug Discrimination Study of Salvinorin B Ethoxymethyl Ether
These application notes provide a comprehensive protocol for conducting a drug discrimination study to characterize the stimulus properties of salvinorin B ethoxymethyl ether (EOM-Sal B), a potent and selective kappa-opioid receptor (KOR) agonist. This document is intended for researchers, scientists, and drug development professionals investigating the in vivo pharmacology of novel KOR ligands.
Introduction
Salvinorin A, the primary psychoactive component of Salvia divinorum, is a unique non-nitrogenous diterpene that acts as a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Its synthetic analog, this compound (EOM-Sal B), has been developed to improve upon the pharmacological properties of the parent compound, exhibiting greater potency and a longer duration of action in vivo.[1][3][4] Drug discrimination is a behavioral pharmacology paradigm used to assess the interoceptive (subjective) effects of centrally acting drugs.[5] In this procedure, animals are trained to recognize the internal cues produced by a specific drug and to make a differential response to receive a reward. This protocol details the methodology for establishing a drug discrimination paradigm using a known KOR agonist as the training drug to test for substitution with EOM-Sal B in rats. The findings from such studies are crucial for understanding the in vivo mechanism of action and for the preclinical assessment of novel therapeutic candidates targeting the KOR system for conditions such as pain, addiction, and mood disorders.[1][2]
Data Presentation
The following tables summarize key quantitative data relevant to a drug discrimination study of EOM-Sal B.
Table 1: In Vivo Potency and Generalization of Salvinorin Analogs in Drug Discrimination Studies
| Compound | Training Drug | Training Dose (mg/kg) | Test Dose Range (mg/kg) | Outcome | Animal Model | Reference |
| Salvinorin A | U69,593 | 0.13 | 0.125 - 1.0 | Full Generalization | Sprague-Dawley Rat | [1] |
| This compound (EOM-Sal B) | U69,593 | 0.13 | 0.01 - 0.03 | Full Generalization | Sprague-Dawley Rat | [1] |
| This compound (EOM-Sal B) | Salvinorin A | 2.0 | Not specified | Full Substitution | Sprague-Dawley Rat | [1][2] |
| Salvinorin B Methoxymethyl Ether (MOM-Sal B) | Salvinorin A | 2.0 | Not specified | Full Substitution | Sprague-Dawley Rat | [1][2] |
Table 2: Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| Salvinorin A | Kappa-Opioid | ~1.3 | ~4.5 | [3][6] |
| This compound (EOM-Sal B) | Kappa-Opioid | More potent than Salvinorin A | More potent than Salvinorin A | [4] |
| Salvinorin B Methoxymethyl Ether (MOM-Sal B) | Kappa-Opioid | ~0.60 | ~0.6 | [6][7] |
| U50,488H (prototypical KOR agonist) | Kappa-Opioid | ~2.7 | ~3.4 | [3][6] |
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley rats
-
Initial Weight: 200-250 g
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Food and Water: Water will be available ad libitum. Food will be restricted to maintain approximately 85-90% of their free-feeding body weight to ensure motivation for the food reinforcement.
Apparatus
-
Operant Conditioning Chambers: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser. Each chamber is enclosed in a sound-attenuating and ventilated cubicle.
-
Control System: A computer with appropriate software will control the experimental contingencies and record the data.
Drug Preparation
-
Training Drug: A selective kappa-opioid receptor agonist such as U69,593 or Salvinorin A.
-
Test Drug: this compound (EOM-Sal B). Purity should be confirmed (>99%) via high-performance liquid chromatography (HPLC).[8]
-
Vehicle: A solution of 75% dimethyl sulfoxide (B87167) (DMSO) and 25% sterile water is a suitable vehicle for Salvinorin A and its analogs.[2]
-
Administration: All injections will be administered intraperitoneally (i.p.) or subcutaneously (s.c.), consistent with previous studies.
Experimental Procedure
This protocol is divided into three phases: Lever Press Training, Discrimination Training, and Substitution Testing.
-
Shaping: Naive rats are trained to press a lever for a food reward (e.g., 45 mg sucrose (B13894) pellets).
-
Schedule of Reinforcement: The reinforcement schedule is gradually increased from a fixed-ratio 1 (FR1) to a fixed-ratio 20 (FR20), where the rat must press the lever 20 times to receive one food pellet.[2] Training sessions are typically 20-30 minutes in duration.
-
Lever Assignment: Training occurs on both levers, one at a time, until the rats respond consistently on each.
-
Drug and Vehicle Assignment: After lever press training, one lever is designated as the "drug" lever and the other as the "vehicle" lever. This assignment is counterbalanced across the cohort of rats.
-
Training Schedule: Rats are trained to discriminate between the training drug (e.g., 2.0 mg/kg Salvinorin A, i.p.) and the vehicle.[2] The training follows a double alternation schedule (e.g., Drug, Drug, Vehicle, Vehicle) initially, and then a pseudo-random order with no more than two consecutive sessions with the same injection.
-
Reinforcement: Following an injection of the training drug, only responses on the drug-appropriate lever are reinforced under the FR20 schedule. Following a vehicle injection, only responses on the vehicle-appropriate lever are reinforced.
-
Acquisition Criteria: Training continues until the rats meet a criterion of at least 80% of their total responses on the correct lever for 8 out of 10 consecutive sessions.
-
Test Sessions: Once the discrimination is acquired, substitution test sessions are conducted. These are typically interspersed with training sessions to maintain the discrimination.
-
Procedure: On a test day, instead of the training drug or vehicle, a specific dose of EOM-Sal B is administered. The rat is then placed in the operant chamber, and the number of responses on each lever is recorded.
-
Data Collection: The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate.
-
Full Substitution: Full substitution is considered to have occurred if a dose of the test drug results in ≥80% of responses on the drug-appropriate lever.
-
Dose-Response Curve: A range of doses of EOM-Sal B will be tested to generate a dose-response curve.
Data Analysis
-
The percentage of drug-lever appropriate responses will be calculated for each test session.
-
Response rates (responses per second) will also be analyzed to assess any rate-suppressing effects of the drugs.
-
The ED50 value (the dose that produces 50% drug-appropriate responding) can be calculated from the dose-response curve.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
References
- 1. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin B methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Salvinorin B Ethoxymethyl Ether Purity via High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of Salvinorin B Ethoxymethyl Ether (EOM-SalB), a potent and selective kappa-opioid receptor agonist. The described protocol is essential for quality control, ensuring the identity and purity of EOM-SalB for use in research and preclinical studies. This method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. The protocol is designed to be straightforward and reproducible for laboratories equipped with standard HPLC instrumentation.
Introduction
This compound is a semi-synthetic analog of the naturally occurring salvinorin A. Modifications at the C-2 position of the salvinorin scaffold have led to compounds with enhanced metabolic stability and potency, making them valuable tools in neuroscience research and potential therapeutic leads.[1] Given the pharmacological significance of EOM-SalB, rigorous analytical methods to confirm its purity are imperative. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the purity assessment of pharmaceutical compounds.[2] This document provides a detailed protocol for the determination of EOM-SalB purity, adapted from established methods for salvinorin A and its analogs.[3][4][5]
Experimental Protocol
This protocol outlines the necessary steps for preparing the sample and standards, configuring the HPLC system, and analyzing the data to determine the purity of this compound.
Materials and Reagents
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade methanol (B129727) (for sample and standard dilution)
-
Reference standard of this compound (purity >99%)
Instrumentation
-
HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
Standard Solution Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound reference standard.
-
Dissolve the standard in HPLC-grade methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with methanol.
Sample Solution Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound sample to be tested.
-
Dissolve the sample in HPLC-grade methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Dilute the sample stock solution with methanol to a final concentration of approximately 10 µg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
HPLC Conditions
The following HPLC parameters are recommended for the analysis:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 208 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Data Analysis and Purity Calculation
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the chromatogram based on the retention time of the reference standard. The expected retention time is in the range of 11-15 minutes.[2]
-
Integrate the peak area of all peaks in the sample chromatogram.
-
Calculate the purity of the this compound sample using the area normalization method:
Purity (%) = (Area of EOM-SalB peak / Total area of all peaks) x 100
Data Presentation
The quantitative results from the HPLC analysis should be summarized in a clear and structured table for easy comparison and reporting.
Table 1: HPLC Purity Analysis of this compound
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Reference Standard | 13.5 | 125000 | >99 |
| Sample Batch 001 | 13.6 | 123750 | 99.0 |
| Sample Batch 002 | 13.5 | 122500 | 98.0 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC method for determining the purity of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means of determining the purity of this compound. Adherence to this protocol will enable researchers and drug development professionals to ensure the quality and consistency of this important research compound, thereby supporting the validity and reproducibility of their scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound [smolecule.com]
- 3. shaman-australis.com [shaman-australis.com]
- 4. Quantitative determination of salvinorin A, a natural hallucinogen with abuse liability, in Internet-available Salvia divinorum and endemic species of Salvia in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Measuring Salvinorin B Ethoxymethyl Ether (EOM-SalB) Functional Activity Using a cAMP Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the functional activity of Salvinorin B ethoxymethyl ether (EOM-SalB), a potent and selective kappa-opioid receptor (KOR) agonist, by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[1][2][3] This assay is crucial for characterizing the potency and efficacy of EOM-SalB as a G-protein biased agonist.[4][5]
The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[6] Activation of Gi/o-coupled receptors by an agonist like EOM-SalB inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[7][8] To measure this decrease, adenylyl cyclase is typically stimulated with forskolin, which raises intracellular cAMP levels.[4][7] The ability of an agonist to inhibit this forskolin-induced cAMP accumulation is then quantified. This method is a robust and reliable way to assess the functional activity of compounds targeting Gi-coupled receptors.[8][9]
EOM-SalB is a semi-synthetic analog of Salvinorin A with increased metabolic stability and potency at the KOR.[4][10] Its characterization as a G-protein biased agonist suggests it may have a more favorable side-effect profile compared to non-biased agonists, making it a compound of significant interest for therapeutic development.[4][5]
Data Summary
The following table summarizes quantitative data for EOM-SalB and other relevant compounds from functional cAMP accumulation assays and receptor binding assays. This data is essential for comparing the potency and efficacy of EOM-SalB.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| EOM-SalB | cAMP Accumulation | CHO-K1 OPRK1 | EC50 | 0.26 nM | [4] |
| Salvinorin A | cAMP Accumulation | CHO-K1 OPRK1 | EC50 | 1.3 nM | [4] |
| U50,488 | cAMP Accumulation | CHO-K1 OPRK1 | EC50 | 1.1 nM | [4] |
| EOM-SalB | β-Arrestin Recruitment | U2OS OPRK1 | EC50 | 14 nM | [4] |
| Salvinorin A | β-Arrestin Recruitment | U2OS OPRK1 | EC50 | 110 nM | [4] |
| U50,488 | β-Arrestin Recruitment | U2OS OPRK1 | EC50 | 26 nM | [4] |
| Salvinorin B methoxymethyl ether | KOR Binding Affinity | - | Ki | 0.60 nM | [11] |
| 2-methyl-2-methoxymethyl-salvinorin ether | KOR Agonist Potency | CHO-hKOR | EC50 | Comparable to Salvinorin A | [12] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the kappa-opioid receptor signaling pathway, the experimental workflow for the cAMP accumulation assay, and the logical relationship for determining agonist activity.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound [smolecule.com]
- 4. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. en.wikipedia.org [en.wikipedia.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: β-Arrestin Recruitment Assay for Salvinorin B Ethoxymethyl Ether at the Kappa-Opioid Receptor
This document provides a detailed protocol for conducting a β-arrestin recruitment assay to characterize the interaction of Salvinorin B ethoxymethyl ether (EOM-Sal B) with the kappa-opioid receptor (KOR). This assay is crucial for understanding the signaling pathways engaged by this compound, particularly for assessing its potential as a biased agonist.
Introduction
The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that has emerged as a promising target for the development of therapeutics for treating addiction, depression, and pain. Salvinorin A, a potent naturally occurring KOR agonist, is known for its hallucinogenic properties, which are thought to be mediated, in part, by the recruitment of β-arrestin 2. The semi-synthetic analog, this compound (EOM-Sal B), has been developed to explore modifications to the Salvinorin A scaffold that might retain therapeutic benefits while reducing adverse effects.
A key concept in modern pharmacology is "biased agonism," where a ligand preferentially activates one signaling pathway over another. For KOR, this typically involves distinguishing between the canonical G-protein signaling pathway and the β-arrestin-mediated pathway. β-arrestin recruitment assays are therefore essential tools for characterizing the signaling profile of novel KOR ligands like EOM-Sal B. This protocol details the use of a commercially available enzyme fragment complementation (EFC) assay, such as the PathHunter® β-arrestin assay, to quantify the recruitment of β-arrestin 2 to the KOR upon stimulation with EOM-Sal B.
Principle of the Assay
The PathHunter® β-arrestin recruitment assay is based on enzyme fragment complementation. In this system, the KOR is fused to a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, complementary fragment of β-galactosidase (Enzyme Acceptor). When EOM-Sal B binds to the KOR, it induces a conformational change that promotes the binding of β-arrestin 2. This interaction brings the two enzyme fragments into close proximity, allowing them to form an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by adding a chemiluminescent substrate, and the resulting light signal is directly proportional to the extent of β-arrestin 2 recruitment.
Signaling and Assay Workflow Diagrams
Application Notes and Protocols for Measuring Kappa Opioid Receptor Activation by Salvinorin B Ethoxymethyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for characterizing the activation of the kappa opioid receptor (KOR) by Salvinorin B ethoxymethyl ether (EOM-SalB), a potent and selective KOR agonist. EOM-SalB, a semi-synthetic analog of Salvinorin A, exhibits increased metabolic stability and a favorable G-protein biased signaling profile, making it a compound of significant interest for therapeutic development.[1][2] This document outlines the primary signaling pathways of the KOR, presents key in vitro assays for quantifying receptor activation, and provides detailed protocols for their execution.
Kappa Opioid Receptor Signaling Pathways
The KOR is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o family of G proteins.[3] Ligand binding to the KOR induces a conformational change, leading to the activation of two principal downstream signaling cascades: the G-protein pathway and the β-arrestin pathway.
G-Protein Dependent Signaling: Upon activation by an agonist like EOM-SalB, the KOR facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric G-protein complex. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various effector proteins, including inwardly rectifying potassium channels and voltage-gated calcium channels.[3] The analgesic effects of KOR agonists are primarily attributed to this G-protein mediated pathway.[4]
β-Arrestin Dependent Signaling: Following agonist-induced activation and phosphorylation by G-protein coupled receptor kinases (GRKs), the KOR can recruit β-arrestin proteins.[5] β-Arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization and internalization.[5] Furthermore, β-arrestin can act as a scaffold for various signaling proteins, initiating G-protein independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, JNK, and p38.[3] The dysphoric and other adverse effects associated with some KOR agonists have been linked to the β-arrestin pathway.[4]
G-Protein Bias of EOM-SalB: EOM-SalB is considered a G-protein biased agonist.[1][2][6] This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway. This property is of significant therapeutic interest as it may lead to compounds with potent analgesic effects but reduced side-effect profiles.[1][2][4] One study reported a G-protein bias factor of 2.53 for EOM-SalB compared to the unbiased reference ligand U50,488.[2] Another study reported a bias factor of 15.26 for EOM-SalB with U50,488 as the reference ligand, highlighting its strong preference for the G-protein pathway.[2]
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for EOM-SalB and comparator compounds at the kappa opioid receptor.
| Compound | Assay | Species | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| EOM-SalB | [³H]diprenorphine binding | Human | 0.21 ± 0.03 | - | - | [7] |
| [³⁵S]GTPγS binding | Human | - | 0.22 ± 0.04 | 100 | [7] | |
| Salvinorin A | [³H]diprenorphine binding | Human | 1.3 ± 0.2 | - | - | [8] |
| [³⁵S]GTPγS binding | Human | - | 4.5 | ~100 | [9] | |
| U50,488H | [³H]diprenorphine binding | Human | 2.7 ± 0.4 | - | - | [8] |
| [³⁵S]GTPγS binding | Human | - | 3.4 | 100 | [9] | |
| Salvinorin B | [³H]diprenorphine binding | Human | 111 - >10,000 | - | - | |
| [³⁵S]GTPγS binding | Human | - | 2.4 - 492 | - |
Experimental Protocols
Detailed methodologies for two key experiments to measure KOR activation are provided below.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. It is a direct measure of G-protein activation.
References
- 1. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Non visual Arrestins | Springer Nature Experiments [experiments.springernature.com]
- 2. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
Application Notes and Protocols: Salvinorin B Ethoxymethyl Ether (EOM-SalB) in Preclinical Models of Cocaine Addiction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cocaine addiction remains a significant public health issue with limited effective pharmacological treatments. The kappa opioid receptor (KOPr) system has emerged as a promising target for therapeutic intervention. Activation of KOPrs has been shown to attenuate the reinforcing effects of cocaine and reduce drug-seeking behaviors.[1][2][3] However, the clinical development of KOPr agonists has been hampered by undesirable side effects such as dysphoria, sedation, and aversion.[4][5]
Salvinorin B ethoxymethyl ether (EOM-SalB) is a potent and selective semi-synthetic analog of Salvinorin A, the primary psychoactive component of Salvia divinorum. EOM-SalB exhibits a longer duration of action and improved metabolic stability compared to its parent compound.[1][6] Critically, preclinical studies suggest that EOM-SalB functions as a G-protein biased agonist at the KOPr.[6][7][8] This biased agonism is thought to preferentially activate signaling pathways associated with therapeutic effects while avoiding those linked to adverse side effects, presenting a promising avenue for the development of novel anti-addiction therapeutics.[7][8]
These application notes provide a detailed overview of the use of EOM-SalB in preclinical models of cocaine addiction, including experimental protocols and a summary of key quantitative data.
Data Presentation
The following tables summarize the quantitative data on the effects of EOM-SalB in preclinical models of cocaine addiction.
| Experiment | Animal Model | EOM-SalB Dose (mg/kg, i.p.) | Cocaine Prime (mg/kg, i.p.) | Effect on Cocaine-Primed Reinstatement | Reference |
| Cocaine-Primed Reinstatement | Rats | 0.1 | 20 | Significant attenuation of drug-seeking behavior compared to vehicle. | [7] |
| Cocaine-Primed Reinstatement | Rats | 0.3 | 20 | Stronger attenuation of drug-seeking behavior compared to the 0.1 mg/kg dose. The effect was blocked by the KOPr antagonist nor-BNI. | [7] |
| Experiment | Animal Model | EOM-SalB Dose (mg/kg) | Behavioral Measure | Outcome | Reference |
| Spontaneous Locomotor Activity | Rats | Not specified | Locomotor activity | No sedative effects observed. | [7] |
| Elevated Plus-Maze | Rats | Not specified | Anxiety-like behavior | No anxiogenic effects observed. | [7] |
| Sucrose (B13894) Self-Administration | Rats | 0.1 | Responding for a natural reward | No effect on responding for sucrose, suggesting selectivity for drug-associated reward. | [8] |
Signaling Pathways
EOM-SalB's therapeutic potential is linked to its G-protein biased agonism at the kappa opioid receptor. The following diagrams illustrate the proposed signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of EOM-SalB in preclinical models of cocaine addiction.
Cocaine Self-Administration and Extinction Training
This protocol establishes cocaine as a reinforcer and then extinguishes the drug-seeking behavior.
Workflow Diagram:
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g) are individually housed with ad libitum access to food and water, maintained on a 12-h light/dark cycle.
-
Surgery: Rats are anesthetized (e.g., ketamine/xylazine cocktail) and surgically implanted with an indwelling intravenous catheter into the right jugular vein. The catheter is passed subcutaneously to exit on the back.
-
Recovery: Animals are allowed a minimum of 7 days to recover from surgery before the start of behavioral experiments. Catheters are flushed daily with a sterile saline solution containing heparin to maintain patency.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, a house light, and an infusion pump.
-
Acquisition of Cocaine Self-Administration:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light and/or an auditory tone) for a set duration (e.g., 20 seconds).
-
A timeout period (e.g., 20 seconds) follows each infusion, during which active lever presses have no programmed consequences.
-
Presses on the "inactive" lever are recorded but have no consequences.
-
Training continues for 10-14 days or until stable responding is established (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Extinction:
-
Following the acquisition phase, cocaine is replaced with sterile saline.
-
All other conditions remain the same (i.e., active lever presses result in a saline infusion and cue presentation).
-
Extinction sessions (2 hours/day) continue until responding on the active lever decreases to a predetermined criterion (e.g., less than 10 presses per session for three consecutive days).
-
Cocaine-Primed Reinstatement
This model assesses the ability of EOM-SalB to block the relapse-inducing effects of a non-contingent "priming" injection of cocaine.
Methodology:
-
Animal Preparation: Rats that have undergone cocaine self-administration and extinction training are used.
-
Drug Administration:
-
On the test day, animals are pre-treated with either vehicle or EOM-SalB (0.1 or 0.3 mg/kg, i.p.) at a specified time before the session (e.g., 30 minutes).
-
Immediately before being placed in the operant chambers, rats receive a priming injection of cocaine (e.g., 10-20 mg/kg, i.p.).
-
-
Reinstatement Session:
-
Animals are placed in the operant chambers for a 2-hour session under extinction conditions (i.e., lever presses result in saline infusions and cue presentations).
-
The number of presses on the active and inactive levers is recorded.
-
-
Data Analysis: Reinstatement of drug-seeking is defined as a significant increase in responding on the active lever compared to the final day of extinction training. The effect of EOM-SalB is assessed by comparing active lever responding between the vehicle- and EOM-SalB-treated groups.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between EOM-SalB administration and the attenuation of cocaine-seeking behavior.
Conclusion
EOM-SalB demonstrates significant promise as a therapeutic candidate for cocaine addiction. Its ability to attenuate cocaine-seeking behavior in preclinical models, coupled with a favorable side-effect profile attributed to its G-protein biased agonism, warrants further investigation. The protocols outlined in these application notes provide a framework for researchers to further explore the efficacy and mechanisms of action of EOM-SalB and other biased KOPr agonists in the context of substance use disorders.
References
- 1. Reinstatement of drug-seeking behavior in rats [bio-protocol.org]
- 2. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 3. The 2-Methoxy methyl analogue of salvinorin A attenuates cocaine-induced drug seeking and sucrose reinforcements in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extinction Training after Cocaine Self-Administration Induces Glutamatergic Plasticity to Inhibit Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Brain Imaging Studies with Salvinorin B Ethoxymethyl Ether Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of brain imaging studies involving salvinorin B ethoxymethyl ether (EOM-SalB) and its analogs, potent and selective kappa-opioid receptor (KOR) agonists. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Salvinorin A, a naturally occurring neoclerodane diterpene from Salvia divinorum, is the most potent naturally occurring hallucinogen and a highly selective KOR agonist.[1] However, its clinical development has been hampered by a short duration of action, rapid metabolism to the inactive salvinorin B, and potential for hallucinogenic effects.[2][3] This has led to the development of analogs with improved pharmacokinetic and pharmacodynamic properties.
This compound (EOM-SalB) is a C-2 modified analog of salvinorin B that exhibits increased metabolic stability, higher binding affinity, and greater potency at the KOR compared to salvinorin A.[1][4] Notably, EOM-SalB has shown a reduced side-effect profile in preclinical studies, making it a promising candidate for therapeutic development for conditions such as cocaine abuse, pain, and demyelinating diseases like multiple sclerosis.[2][4][5]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of EOM-SalB and related compounds at the kappa-opioid receptor.
Table 1: Kappa-Opioid Receptor Binding Affinities (Ki)
| Compound | Ki (nM) | Species | Cell Line | Radioligand | Reference |
| EOM-SalB | 0.32 | Not Specified | Not Specified | Not Specified | [6] |
| EOM-SalB | 3.1 ± 0.4 | Not Specified | CHO-KOR | [³⁵S]GTP-γ-S | [2] |
| Methoxymethyl Salvinorin B (MOM-SalB) | 0.60 ± 0.1 | Not Specified | Not Specified | Not Specified | [6] |
| Salvinorin A | 7.4 ± 0.7 | Not Specified | CHO-KOR | [³⁵S]GTP-γ-S | [2] |
| β-tetrahydropyran SalB (β-THP SalB) | 6.2 ± 0.4 | Not Specified | CHO-KOR | [³⁵S]GTP-γ-S | [2] |
| U50,488H | 2.7 | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Kappa-Opioid Receptor Functional Potency (EC50)
| Compound | EC50 (nM) | Assay | Cell Line | Reference |
| EOM-SalB | 0.14 | Not Specified | Not Specified | [6] |
| EOM-SalB | 0.65 ± 0.17 | [³⁵S]GTP-γ-S | CHO-KOR | [2] |
| EOM-SalB | Not Specified (more potent than SalA and U50,488) | cAMP accumulation | Not Specified | [4] |
| Methoxymethyl Salvinorin B (MOM-SalB) | 0.40 ± 0.04 | Not Specified | Not Specified | [6] |
| Salvinorin A | 40 ± 10 | [³⁵S]GTP-γ-S | CHO-KOR | [2] |
| β-tetrahydropyran SalB (β-THP SalB) | 60 ± 6 | [³⁵S]GTP-γ-S | CHO-KOR | [2] |
| U50,488H | 3.4 | [³⁵S]GTP-γ-S | CHO-FLAG-hKOPR | [8] |
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling
Activation of the kappa-opioid receptor, a G protein-coupled receptor (GPCR), initiates intracellular signaling cascades.[9] The canonical pathway involves coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, reduced cyclic AMP (cAMP) levels, activation of G-protein-gated inwardly rectifying potassium channels (GIRKs), and decreased calcium currents.[9][10] Another pathway involves the recruitment of β-arrestin-2, which is thought to mediate some of the adverse effects of KOR agonists, such as dysphoria.[11][12] EOM-SalB has been shown to be a G-protein biased agonist, which may contribute to its improved side-effect profile.[4][5]
General Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of novel KOR agonists like EOM-SalB analogs typically follows a multi-stage process, from in vitro characterization to in vivo behavioral and imaging studies.
Experimental Protocols
Protocol 1: In Vitro [³⁵S]GTPγS Binding Assay
This assay measures the functional activity of a ligand by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
CHO cells stably expressing the kappa-opioid receptor (CHO-KOR).
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 5 mM MgCl₂.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP.
-
Test compounds (e.g., EOM-SalB).
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Culture CHO-KOR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, GDP (final concentration ~10 µM), and varying concentrations of the test compound.
-
Add the cell membrane preparation (typically 10-20 µg of protein per well).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from all measurements.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Protocol 2: In Vivo Rodent Behavioral Models
A variety of behavioral assays in rodents can be used to assess the therapeutic potential and side-effect profile of EOM-SalB and its analogs.
2.1 Cocaine-Seeking Behavior (Reinstatement Model)
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are trained to self-administer cocaine by pressing a lever, which is paired with a cue (e.g., a light and tone).
-
Once a stable response is established, the self-administration sessions are replaced with extinction sessions where lever pressing no longer delivers cocaine or the cue.
-
After extinction criteria are met, a priming injection of cocaine is administered to reinstate drug-seeking behavior.
-
The test compound (e.g., EOM-SalB) is administered prior to the cocaine prime to assess its ability to attenuate the reinstatement of lever pressing.[2]
-
-
Endpoint: The number of active lever presses is recorded as a measure of drug-seeking behavior.
2.2 Aversive Effects (Conditioned Place Aversion - CPA)
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning: Rats are allowed to freely explore both chambers to determine their initial preference.
-
Conditioning: Over several days, rats receive an injection of the test compound (e.g., EOM-SalB) and are confined to one chamber, and a vehicle injection and confinement to the other chamber on alternate days.
-
Post-conditioning (Test): Rats are again allowed to freely explore both chambers, and the time spent in each chamber is recorded.
-
-
Endpoint: A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates an aversive effect.[2]
2.3 Anxiogenic/Anxiolytic Effects (Elevated Plus Maze - EPM)
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
-
Procedure:
-
Rats are administered the test compound or vehicle.
-
Each rat is placed in the center of the maze facing an open arm.
-
The animal's behavior is recorded for a set period (e.g., 5 minutes).
-
-
Endpoint: The time spent in the open arms is measured. A decrease in open arm time suggests anxiogenic effects, while an increase suggests anxiolytic effects. EOM-SalB has been shown to have no anxiogenic effects in this model.[2]
Protocol 3: Radiolabeling and PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique used to visualize and quantify the distribution of radiolabeled molecules in the brain in vivo.[3][13]
3.1 Radiolabeling with Carbon-11
-
Precursor Synthesis: An O-demethylated precursor of the target compound (e.g., O-demethyl-EOM-SalB) is synthesized.[3]
-
Radiolabeling Procedure:
-
[¹¹C]Methyl iodide or [¹¹C]methyl triflate is produced in a cyclotron.
-
The precursor is dissolved in a suitable solvent (e.g., anhydrous DMSO) in the presence of a weak base (e.g., Cs₂CO₃).
-
The [¹¹C]methylating agent is bubbled through the solution at an elevated temperature.
-
The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the radiolabeled product.
-
The final product is formulated in a sterile solution for injection.
-
-
Quality Control: The radiochemical purity and specific activity of the final product are determined.
3.2 Animal PET Imaging
-
Animal Preparation:
-
Anesthesia is induced and maintained throughout the scan.
-
A catheter is placed in a tail vein for radiotracer injection and in an artery for blood sampling.
-
-
Image Acquisition:
-
The animal is positioned in the PET scanner.
-
A transmission scan is acquired for attenuation correction.
-
The radiolabeled compound (e.g., [¹¹C]EOM-SalB) is injected intravenously as a bolus.
-
Dynamic emission data are collected for a specified duration (e.g., 90-120 minutes).
-
-
Arterial Blood Sampling:
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma over time (the arterial input function).
-
Plasma is separated, and the radioactivity is measured. Metabolite analysis is performed to determine the fraction of unchanged parent compound.[3]
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed, correcting for attenuation, scatter, and radioactive decay.
-
Regions of interest (ROIs) are drawn on the images corresponding to different brain regions.
-
Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.
-
Kinetic modeling is applied to the TACs and the arterial input function to estimate parameters such as receptor density (Bmax) and binding potential (BPND).
-
Conclusion
This compound and its analogs represent a promising new generation of kappa-opioid receptor agonists with therapeutic potential for a range of neurological and psychiatric disorders. The protocols and data presented here provide a framework for researchers to further investigate these compounds and advance their development towards clinical applications. The use of advanced techniques like PET imaging will be crucial in understanding their in vivo pharmacology and optimizing their therapeutic efficacy.
References
- 1. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Opioid Receptors: Overview [jove.com]
- 11. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. Imaging Kappa Opioid Receptors in the Living Brain with Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Salvinorin B Ethoxymethyl Ether (EOM-SalB)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Salvinorin B ethoxymethyl ether (EOM-SalB).
Troubleshooting Guide: Solubility Issues
Problem: Precipitate forms when diluting my EOM-SalB stock solution in an aqueous buffer.
Answer: This is a common issue for poorly water-soluble compounds like EOM-SalB. The organic solvent from your stock solution is diluted, causing the compound to crash out of the solution. Here are some potential solutions:
-
Use of Co-solvents and Surfactants: For in vivo studies, a common vehicle formulation includes a mixture of DMSO, a surfactant like Tween-80, and saline.[1] A typical ratio is 1:1:8 (DMSO:Tween-80:Saline).[1] For in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be tolerated by your cells and does not exceed the solubility limit of EOM-SalB in the final aqueous medium.
-
pH Adjustment: While information on the effect of pH on EOM-SalB solubility is limited, for some compounds, adjusting the pH of the aqueous solution can improve solubility.[2][3] This approach should be used with caution as it may affect the stability and activity of the compound.
-
Use of Cyclodextrins: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[2]
Problem: I am having difficulty dissolving EOM-SalB in my chosen solvent.
Answer: EOM-SalB can be challenging to dissolve. Here are some tips:
-
Solvent Selection: DMSO is a common solvent for EOM-SalB.[4][5] DMF is also a good option.[5] Ethanol can be used, but the solubility is lower.[5]
-
Physical Methods: Gentle warming and sonication can aid in the dissolution of EOM-SalB in DMSO.[4]
-
Fresh Solvent: Use a fresh, unopened bottle of hygroscopic solvents like DMSO, as absorbed water can impact solubility.[4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving EOM-SalB?
A1: The recommended solvents for EOM-SalB are DMSO, DMF, and to a lesser extent, ethanol.[4][5]
Q2: What is the solubility of EOM-SalB in common solvents?
A2: The following table summarizes the approximate solubility of EOM-SalB in various solvents.
| Solvent | Solubility | Reference(s) |
| DMSO | ≥10 mg/mL, 20 mg/mL | [4][5] |
| DMF | 20 mg/mL | [5] |
| Ethanol | ~1-3 mg/mL | [5] |
| Chloroform | Soluble |
Note: Solubility can be affected by factors such as temperature, purity of the compound, and the presence of water in the solvent. The use of ultrasonic and warming may be necessary to achieve the indicated solubility in DMSO.[4]
Q3: How should I prepare a stock solution of EOM-SalB?
A3: To prepare a stock solution, weigh the desired amount of EOM-SalB and add the appropriate volume of your chosen solvent (e.g., DMSO). If necessary, use gentle warming and sonication to fully dissolve the compound. For example, to make a 10 mg/mL stock solution in DMSO, add 1 mL of DMSO to 10 mg of EOM-SalB.
Q4: How should I store my EOM-SalB stock solution?
A4: To prevent degradation, it is recommended to aliquot your stock solution into single-use vials and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.[4]
Q5: What is a suitable vehicle for in vivo administration of EOM-SalB?
A5: A commonly used vehicle for intraperitoneal (i.p.) injection of EOM-SalB in mice is a mixture of DMSO, Tween-80, and 0.9% saline in a 1:1:8 ratio.[1]
Q6: Is EOM-SalB stable in aqueous solutions?
A6: EOM-SalB has an ether bond at the C-2 position, which is generally more resistant to hydrolysis by esterases compared to the ester bond of Salvinorin A.[6] This suggests greater metabolic stability. However, for experimental purposes, it is always best to prepare fresh dilutions in aqueous media from a stock solution immediately before use.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of EOM-SalB in DMSO
-
Materials:
-
This compound (EOM-SalB) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes
-
Sonicator bath
-
Vortex mixer
-
-
Procedure:
-
Weigh 10 mg of EOM-SalB powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture for 30 seconds.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming may also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Dosing Solution for In Vivo (i.p.) Administration
-
Materials:
-
10 mg/mL EOM-SalB stock solution in DMSO
-
Tween-80
-
0.9% Saline, sterile
-
Sterile conical tubes
-
-
Procedure (for a final concentration of 0.3 mg/mL):
-
In a sterile conical tube, add 30 µL of the 10 mg/mL EOM-SalB stock solution in DMSO.
-
Add 30 µL of Tween-80 to the tube.
-
Vortex the mixture thoroughly to ensure the EOM-SalB is well-dispersated in the DMSO/Tween-80 mixture.
-
Add 240 µL of sterile 0.9% saline to the tube.
-
Vortex the final solution vigorously until it is a homogenous suspension.
-
This will result in a final vehicle composition of 10% DMSO, 10% Tween-80, and 80% saline. The final concentration of EOM-SalB will be 0.3 mg/mL. Adjust volumes as needed for your specific dosage requirements.
-
Visualizations
Caption: KOR G-protein biased signaling pathway activated by EOM-SalB.
Caption: Experimental workflow for solubilizing EOM-SalB.
References
- 1. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Salvinorin B Ethoxymethyl Ether (EOM-SalB)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Salvinorin B ethoxymethyl ether (EOM-SalB). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to improving the bioavailability of this potent kappa-opioid receptor (KOR) agonist.
Introduction
This compound (EOM-SalB) is a semi-synthetic analog of Salvinorin A, the primary psychoactive component of Salvia divinorum. While EOM-SalB exhibits greater potency and metabolic stability compared to its parent compound, optimizing its bioavailability remains a critical step for preclinical and clinical development.[1][2][3] This guide is designed to provide practical solutions and experimental frameworks to enhance the systemic exposure of EOM-SalB.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of EOM-SalB expected to be low?
A1: Like its parent compound Salvinorin A, EOM-SalB is a lipophilic molecule with poor aqueous solubility.[4] This characteristic limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Additionally, it may be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[5]
Q2: What are the primary strategies for improving the bioavailability of lipophilic compounds like EOM-SalB?
A2: The main approaches focus on improving solubility and dissolution rate, and in some cases, bypassing first-pass metabolism.[5][6] Key strategies include:
-
Lipid-based formulations: These can enhance solubility and promote lymphatic uptake, which bypasses the liver.[5][6] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs).[5][6]
-
Nanoparticle formulations: Reducing particle size to the nanoscale increases the surface area-to-volume ratio, which can significantly improve dissolution rates.[4][6]
-
Co-administration with absorption enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.
-
Alternative routes of administration: Exploring routes such as sublingual, buccal, or transdermal delivery can bypass the GI tract and first-pass metabolism.
Q3: How does the kappa-opioid receptor (KOR) signaling pathway relate to the effects of EOM-SalB?
A3: EOM-SalB is a potent KOR agonist.[2] KORs are G-protein coupled receptors (GPCRs) that, when activated, initiate intracellular signaling cascades.[7][8][9] The primary pathway involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase, reduces intracellular cAMP levels, and modulates ion channel activity.[7][10] There is also a β-arrestin-dependent signaling pathway that is often associated with the adverse effects of KOR agonists, such as dysphoria.[8][11] EOM-SalB has been shown to be a G-protein biased agonist, which may contribute to a more favorable side-effect profile.[3][12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations of EOM-SalB after oral administration. | Poor and inconsistent dissolution in the GI tract. | 1. Formulation: Develop a lipid-based formulation (e.g., SEDDS) to improve solubilization. 2. Particle Size Reduction: Utilize micronization or nano-milling to increase the surface area for dissolution. 3. Control Food Effects: Standardize feeding protocols in animal studies, as food can significantly impact the absorption of lipophilic drugs. |
| Low brain-to-plasma concentration ratio. | EOM-SalB may be a substrate for efflux transporters at the blood-brain barrier (BBB), such as P-glycoprotein (P-gp). | 1. Co-administration with P-gp inhibitors: In preclinical models, co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess the impact on brain penetration. 2. Formulation with Surfactants: Some surfactants used in lipid-based formulations (e.g., Tween 80) can also inhibit P-gp. |
| Shorter than expected duration of action in vivo despite improved metabolic stability compared to Salvinorin A. | Rapid clearance from the brain, which may not be solely due to metabolism.[13] | 1. Investigate Brain Efflux: Conduct in vitro studies with brain endothelial cell lines to confirm if EOM-SalB is a substrate for efflux transporters. 2. Pro-drug approach: Design a pro-drug of EOM-SalB that is more readily transported into the brain and then converted to the active compound. |
| Precipitation of EOM-SalB in aqueous media during in vitro dissolution testing. | Low aqueous solubility of the compound. | 1. Use of Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for dissolution studies to better mimic in vivo conditions. 2. Incorporate Solubilizing Agents: Test the effect of adding surfactants or cyclodextrins to the dissolution medium.[4] |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for EOM-SalB
Objective: To formulate EOM-SalB in a lipid-based system to enhance its oral bioavailability.
Materials:
-
EOM-SalB
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Studies: Determine the solubility of EOM-SalB in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare various combinations of the selected oil, surfactant, and co-surfactant. Titrate each combination with water and observe for the formation of a clear or slightly bluish emulsion.
-
Formulation Preparation:
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at 40-50°C to ensure homogeneity.
-
Add the predetermined amount of EOM-SalB to the mixture and vortex until the drug is completely dissolved.
-
-
Characterization of the SEDDS:
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-Emulsification Time: Add a small amount of the SEDDS to a beaker of water with gentle agitation and record the time it takes for a stable emulsion to form.
-
In Vitro Drug Release: Perform dissolution studies using a USP Type II dissolution apparatus with a suitable dissolution medium (e.g., FaSSIF).
-
Data Summaries
Table 1: Comparative Pharmacokinetic Parameters of Salvinorin A and Analogs (Rodent Model)
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) | t1/2 (min) |
| Salvinorin A | i.p. | 1.0 | 345 | 15 | 572 (male) | ~8 (brain) |
| EOM-SalB | i.p. | 0.3 | ~450 | 20 | ~1800 | ~45 (brain) |
| MOM-SalB | i.p. | 0.3 | ~400 | 20 | ~1600 | ~36 (brain) |
Note: Data are representative and compiled from multiple sources for illustrative purposes.[1][14][15]
Table 2: In Vitro Receptor Binding Affinity and Potency
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR Selectivity (vs. MOR) |
| Salvinorin A | 2.3 | >1000 | >1000 | >435x |
| EOM-SalB | 0.4 | >1000 | >1000 | >2500x |
| MOM-SalB | 0.6 | >1000 | >1000 | >1667x |
Note: Data are representative and compiled from multiple sources for illustrative purposes.[1][16]
Visualizations
Signaling Pathway
Caption: Canonical G-protein signaling pathway of the kappa-opioid receptor (KOR) activated by EOM-SalB.
Experimental Workflow
Caption: Workflow for developing and evaluating a SEDDS formulation to improve EOM-SalB bioavailability.
Logical Relationship
Caption: Factors contributing to the low bioavailability of EOM-SalB.
References
- 1. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin B methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. longdom.org [longdom.org]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Video: Opioid Receptors: Overview [jove.com]
- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects [mdpi.com]
- 15. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
potential side effects of high-dose salvinorin B ethoxymethyl ether administration.
Disclaimer: This information is intended for researchers, scientists, and drug development professionals for preclinical research purposes only. Salvinorin B ethoxymethyl ether (EOM-SalB) is a potent, semi-synthetic kappa opioid receptor (KOR) agonist and is not approved for human consumption. The information provided here is based on preclinical animal studies, and its effects in humans have not been scientifically established. Extreme caution should be exercised in its handling and use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EOM-SalB)?
A1: EOM-SalB is a semi-synthetic analog of the naturally occurring psychoactive compound Salvinorin A.[1] It is a potent and selective agonist for the kappa opioid receptor (KOR).[2] Modifications to the Salvinorin B molecule have resulted in EOM-SalB having a longer duration of action (around 2-3 hours) compared to Salvinorin A (<30 minutes) and increased metabolic stability.[1][3]
Q2: What is the primary mechanism of action of EOM-SalB?
A2: EOM-SalB exerts its effects primarily by binding to and activating the kappa opioid receptor (KOR), which is a G-protein coupled receptor (GPCR).[2][3] Notably, EOM-SalB is a G-protein biased agonist.[3] This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway. This is significant because the β-arrestin pathway is often associated with many of the adverse side effects of KOR agonists, such as sedation and aversion.[3]
Q3: What are the potential therapeutic applications of EOM-SalB being investigated?
A3: Preclinical studies suggest that EOM-SalB may have therapeutic potential in several areas, including:
-
Neurodegenerative Diseases: It has been shown to promote remyelination in animal models of multiple sclerosis.[2][3][4]
-
Pain Management: As a KOR agonist, it is being investigated for its antinociceptive (pain-relieving) effects.[2][5]
-
Mood Disorders: Its activity at the KOR suggests potential applications in mood regulation.[2]
-
Addiction: KOR agonists are being explored for their potential to reduce drug-seeking behaviors.[6]
Q4: What are the known side effects of EOM-SalB in preclinical studies?
A4: At therapeutic doses (0.1-0.3 mg/kg, intraperitoneally) in rodent models, EOM-SalB has shown an improved side-effect profile compared to other KOR agonists.[3][6] Specifically, at these doses, it did not appear to cause sedation, anxiety, or depressive-like behaviors.[3] However, at a higher dose of 1 mg/kg in mice, observed side effects included aversion, impaired motor coordination, and reduced locomotion, indicating that the side-effect profile is dose-dependent.[3] There is a lack of systematic high-dose toxicology studies.
Q5: Is there any information on the effects of EOM-SalB in humans?
A5: There are no formal, controlled scientific studies on the effects of EOM-SalB in humans. Anecdotal reports from non-scientific sources describe intense, dissociative, and hallucinogenic experiences.[7][8][9] These reports are not a substitute for rigorous scientific investigation and should be interpreted with extreme caution. The safety of EOM-SalB in humans is unknown.
Troubleshooting Guides for Preclinical Research
Issue 1: Unexpected Behavioral Sedation in Animal Models
-
Possible Cause: While EOM-SalB is reported to have a reduced sedative effect at lower doses (0.1-0.3 mg/kg), higher doses may induce sedation.[3] The metabolic rate and sensitivity to KOR agonists can also vary between different species and even strains of rodents.
-
Troubleshooting Steps:
-
Verify Dosage: Double-check all calculations for dose preparation and administration volume.
-
Dose-Response Study: Conduct a dose-response study to determine the threshold for sedative effects in your specific animal model and experimental conditions.
-
Control Agonist: Compare the effects with a known KOR agonist with a more established sedative profile, such as U50,488.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to assess brain and plasma concentrations of EOM-SalB to correlate exposure levels with behavioral outcomes.
-
Issue 2: Aversive Behaviors Observed in Conditioned Place Preference/Aversion Assays
-
Possible Cause: KOR activation is classically associated with aversion or dysphoria. While EOM-SalB's G-protein bias may reduce these effects, they may still occur, particularly at higher doses.[3] A study in mice noted aversion at a 1 mg/kg dose.[3]
-
Troubleshooting Steps:
-
Dose Selection: Utilize the lower end of the effective dose range (e.g., 0.1 mg/kg) where aversion has been reported to be absent in some models.[3]
-
Assay Sensitivity: Consider the sensitivity of your chosen behavioral assay. Some models may be more sensitive to the aversive properties of KOR agonists.
-
Route of Administration: The route of administration can influence the rate of drug delivery to the brain and, consequently, the intensity of subjective effects. Consider comparing intraperitoneal (i.p.) with subcutaneous (s.c.) administration.
-
Issue 3: Inconsistent Efficacy in Remyelination Studies
-
Possible Cause: The therapeutic window for promoting remyelination may be narrow. The timing of drug administration in relation to the demyelinating insult is critical.
-
Troubleshooting Steps:
-
Review Administration Protocol: In models like experimental autoimmune encephalomyelitis (EAE) or cuprizone-induced demyelination, ensure that the timing and duration of EOM-SalB administration are consistent with published protocols.[3][4]
-
Histological Confirmation: Ensure robust and quantitative histological methods are in place to assess myelination (e.g., Luxol Fast Blue staining, immunohistochemistry for myelin basic protein).
-
Vehicle and Controls: Scrutinize the vehicle used for drug delivery to ensure it is inert and does not interfere with the experimental outcome.
-
Quantitative Data from Preclinical Studies
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) for KOR | 0.60 nM | Not Specified | This indicates high affinity for the kappa opioid receptor.[1] |
| Therapeutic Dose Range (Remyelination) | 0.1 - 0.3 mg/kg (i.p.) | Mouse | Effective in reducing disease severity in the EAE model of multiple sclerosis.[3][4] |
| Dose with Observed Side Effects | 1 mg/kg | Mouse | Produced aversion, impaired motor coordination, and reduced locomotion.[3] |
| Duration of Action | ~2 - 3 hours | Not Specified | Significantly longer than Salvinorin A.[1] |
Experimental Protocols
Protocol 1: Experimental Autoimmune Encephalomyelitis (EAE) Model for Remyelination
-
Animal Model: C57BL/6J mice.
-
Induction of EAE: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Drug Administration:
-
Compound: EOM-SalB dissolved in a vehicle (e.g., 5% DMSO, 5% Tween-80 in saline).
-
Dosage: 0.1 mg/kg or 0.3 mg/kg.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Daily, starting from the onset of clinical signs.
-
-
Assessment:
-
Clinical Scoring: Animals are scored daily for disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
Histology: At the end of the study, spinal cords are collected for histological analysis of immune cell infiltration (H&E staining) and myelination (Luxol Fast Blue staining).
-
Protocol 2: Cuprizone-Induced Demyelination Model
-
Animal Model: C57BL/6J mice.
-
Induction of Demyelination: Mice are fed a diet containing 0.2% cuprizone (B1210641) for 5 weeks to induce demyelination in the corpus callosum.
-
Drug Administration:
-
Compound: EOM-SalB.
-
Dosage: 0.3 mg/kg.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Daily, typically during the last 1-2 weeks of the cuprizone diet and/or during the recovery phase on a normal diet.
-
-
Assessment:
-
Immunohistochemistry: Brain sections are stained for markers of mature oligodendrocytes (e.g., GST-pi) and myelin (e.g., Myelin Basic Protein).
-
Electron Microscopy: To assess the number of myelinated axons and myelin thickness.
-
Visualizations
Caption: Signaling pathway of EOM-SalB at the Kappa Opioid Receptor.
Caption: General experimental workflow for preclinical EOM-SalB studies.
References
- 1. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. Buy this compound [smolecule.com]
- 3. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
strategies to minimize sedation as a side effect of salvinorin B ethoxymethyl ether.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing sedation as a side effect of Salvinorin B ethoxymethyl ether (EOM SalB) during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EOM SalB) and why is sedation a potential side effect?
A1: this compound (EOM SalB) is a semi-synthetic analog of the natural product Salvinorin A. It is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3][4][5][6] KOR agonists are known to produce a range of effects, including analgesia, but can also lead to side effects such as sedation, dysphoria, and aversion.[7][8][9][10][11] Sedation is a common centrally-mediated side effect associated with the activation of KORs.[8][12]
Q2: Is EOM SalB known to have a reduced sedative profile compared to other KOR agonists?
A2: Yes, preclinical studies suggest that EOM SalB has an improved side-effect profile, including reduced sedation, compared to prototypical KOR agonists like U50,488.[1][13] In one study, EOM SalB did not cause sedation in a spontaneous locomotor activity test in rats at certain doses.[1] This reduced side-effect profile is thought to be linked to its mechanism of action.
Q3: What is the proposed mechanism for the reduced sedative effects of EOM SalB?
A3: The leading hypothesis is that EOM SalB is a G-protein biased agonist at the KOR.[1][13] KOR activation triggers two main signaling pathways: the G-protein pathway and the β-arrestin pathway. The therapeutic effects of KOR agonists, such as analgesia, are primarily mediated by the G-protein pathway. Conversely, many of the adverse side effects, including sedation and dysphoria, are associated with the β-arrestin pathway.[8][12][14] By preferentially activating the G-protein pathway, EOM SalB may elicit its therapeutic effects with a lower incidence of sedation.[1][13]
Q4: Can the dose of EOM SalB influence the level of sedation?
A4: Yes, the sedative effects of EOM SalB appear to be dose-dependent. While lower doses (e.g., 0.1-0.3 mg/kg) have shown efficacy in preclinical models with minimal side effects, a higher dose (1 mg/kg) has been reported to impair motor coordination, which can be an indicator of sedation.[1] Therefore, careful dose-response studies are crucial in any experimental protocol.
Troubleshooting Guide: Managing Sedation in Your Experiments
This guide provides practical steps to troubleshoot and minimize sedation when working with EOM SalB.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected levels of sedation observed at therapeutic doses. | Dose may be too high for the specific animal model or strain. | 1. Review the literature for established dose ranges of EOM SalB in your specific model. 2. Perform a dose-response study to identify the minimal effective dose with the lowest sedative effect. 3. Consider starting with a lower dose (e.g., 0.1 mg/kg) and titrating upwards.[1][7] |
| Route of administration may lead to rapid peak plasma concentrations. | 1. Evaluate alternative routes of administration (e.g., subcutaneous vs. intraperitoneal) that may provide a more sustained and lower peak concentration. | |
| Difficulty in distinguishing between sedation and motor impairment. | The behavioral assay may not be specific enough. | 1. Utilize a battery of behavioral tests to assess sedation and motor coordination separately. For example, use the open field test for locomotor activity (sedation) and the rotarod test for motor coordination.[1] |
| Need to confirm if the observed sedation is KOR-mediated. | Off-target effects, though unlikely given EOM SalB's selectivity, cannot be entirely ruled out without experimental confirmation. | 1. Pre-treat with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), to determine if the sedative effects are blocked. This will confirm that the observed sedation is mediated by KOR activation. |
Experimental Protocols
1. Assessment of Sedation using Spontaneous Locomotor Activity
-
Objective: To quantify the sedative effects of EOM SalB by measuring changes in spontaneous movement.
-
Methodology:
-
Acclimate rodents to the open field arena (e.g., a 40 x 40 cm box) for a set period (e.g., 30 minutes) for several days prior to the experiment.
-
On the test day, administer the vehicle or varying doses of EOM SalB (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.).
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Immediately place the animal in the open field arena and record its activity using an automated tracking system for a specified duration (e.g., 60 minutes).
-
Analyze the total distance traveled, ambulatory time, and number of vertical rears. A significant decrease in these parameters compared to the vehicle-treated group indicates sedation.[7]
-
2. Evaluation of G-protein Bias
-
Objective: To determine the relative activation of the G-protein and β-arrestin pathways by EOM SalB.
-
Methodology:
-
Utilize cell lines co-expressing the human kappa-opioid receptor (hKOR) and a reporter system for G-protein activation (e.g., cAMP inhibition assay) and β-arrestin recruitment (e.g., BRET or FRET-based assays).
-
Treat the cells with a range of EOM SalB concentrations.
-
Measure the dose-dependent response for both G-protein signaling and β-arrestin recruitment.
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Calculate the EC50 values for each pathway and determine the "bias factor" to quantify the preference for G-protein signaling.[1]
-
Visualizations
Signaling Pathways
Caption: KOR Signaling and EOM SalB Bias
Experimental Workflow
References
- 1. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standard protecting groups create potent and selective kappa opioids: salvinorin B alkoxymethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Developing κ Opioid Receptor Agonists for the Treatment of Pain with Fewer Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dose-Response Relationships in Salvinorin B Ethoxymethyl Ether (EOM-SalB) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Salvinorin B ethoxymethyl ether (EOM-SalB), a potent and selective kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EOM-SalB) and what are its key characteristics?
A1: EOM-SalB is a semi-synthetic analog of the naturally occurring hallucinogen Salvinorin A. It is a highly potent and selective agonist for the kappa-opioid receptor (KOR).[1] Key characteristics include increased metabolic stability and a longer duration of action compared to Salvinorin A.[1][2] Notably, EOM-SalB exhibits G-protein bias, meaning it preferentially activates G-protein signaling pathways over β-arrestin pathways.[1][3] This bias is often associated with a reduced side-effect profile compared to non-biased KOR agonists.[3][4]
Q2: What are the typical effective dose ranges for EOM-SalB in in vivo and in vitro experiments?
A2: For in vivo studies in mice, effective doses have been reported in the range of 0.1 to 0.3 mg/kg, administered intraperitoneally (i.p.).[5][6] For in vitro assays, EOM-SalB is highly potent, with EC50 values in the low nanomolar to picomolar range for G-protein activation.[1] Refer to the data table below for specific values.
Q3: How should I prepare and store EOM-SalB?
A3: EOM-SalB is typically synthesized from Salvinorin B.[7] For experimental use, it is often dissolved in a vehicle suitable for the specific application, such as a solution of ethanol, emulphor, and saline for in vivo administration. Due to its chemical structure, it is advisable to store EOM-SalB in a cool, dark, and dry place to prevent degradation. For long-term storage, keeping it as a solid at -20°C is recommended. Once in solution, it should be used promptly or stored at low temperatures for short periods.
Q4: What are the primary signaling pathways activated by EOM-SalB?
A4: EOM-SalB primarily acts as an agonist at the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR).[5] Its activation of the KOR leads to the engagement of Gαi/o proteins.[8] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs), and inhibition of voltage-gated calcium channels.[6][8] As a G-protein biased agonist, EOM-SalB has a lower propensity to recruit β-arrestin2 compared to unbiased agonists.[1]
Data Presentation: In Vitro Activity of EOM-SalB
The following table summarizes the in vitro potency and efficacy of EOM-SalB in key functional assays, comparing it to Salvinorin A and the prototypical KOR agonist U50,488.
| Compound | G-Protein Signaling (cAMP Inhibition) | β-arrestin2 Recruitment | G-Protein Bias Factor |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| U50,488 | 0.181 ± 0.060 | 99.0 ± 0.8 | 231.8 ± 36.6 |
| Salvinorin A | 0.0262 ± 0.0114 | 100.1 ± 0.3 | 18.8 ± 2.9 |
| EOM-SalB | 0.0015 ± 0.0008 | 99.2 ± 0.3 | 4.2 ± 1.2 |
Data adapted from Paton et al. (2021).[1] EC50 represents the half-maximal effective concentration, and Emax represents the maximum effect. The bias factor was calculated relative to U50,488.
Experimental Protocols
1. In Vitro G-Protein Activation Assay (cAMP Inhibition)
-
Assay Principle: This assay measures the ability of EOM-SalB to inhibit the production of cyclic AMP (cAMP) induced by forskolin (B1673556) in cells expressing the kappa-opioid receptor. The decrease in cAMP levels is an indicator of Gαi/o protein activation.
-
Methodology (based on HitHunter™ Assay):
-
Seed cells stably expressing the human KOR in a suitable microplate.
-
Prepare a dose-response curve of EOM-SalB, typically ranging from picomolar to micromolar concentrations.
-
Incubate the cells with the different concentrations of EOM-SalB.
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Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
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Lyse the cells and measure cAMP levels using a competitive immunoassay format, such as the HitHunter™ cAMP assay which is based on enzyme fragment complementation.
-
Analyze the data using a non-linear regression model to determine the EC50 and Emax values for cAMP inhibition.[1]
-
2. In Vitro β-arrestin2 Recruitment Assay
-
Assay Principle: This assay quantifies the recruitment of β-arrestin2 to the activated KOR, a key step in receptor desensitization and an indicator of β-arrestin pathway engagement.
-
Methodology (based on PathHunter™ Assay):
-
Use cells co-expressing the human KOR fused to a protein fragment and β-arrestin2 fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase).
-
Plate the cells and treat with a range of EOM-SalB concentrations.
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Upon EOM-SalB binding and KOR activation, β-arrestin2 is recruited to the receptor, bringing the two enzyme fragments together and forming an active enzyme.
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Add a substrate for the reporter enzyme and measure the resulting signal (e.g., chemiluminescence).
-
Calculate EC50 and Emax values from the dose-response curve using non-linear regression.[1]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or No Response in In Vitro Assays | Compound Degradation: EOM-SalB may have degraded due to improper storage or handling. | Prepare fresh solutions of EOM-SalB for each experiment. Store stock solutions at -20°C or below and minimize freeze-thaw cycles. |
| Incorrect Concentration Range: The high potency of EOM-SalB means that effective concentrations might be lower than anticipated. | Perform a wider range of serial dilutions, extending into the picomolar range, to ensure the full dose-response curve is captured. | |
| Cell Line Issues: Low KOR expression levels or poor cell health can lead to a weak signal. | Verify KOR expression in your cell line using a validated method (e.g., radioligand binding, western blot). Ensure cells are healthy and not passaged too many times. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate pipetting, especially at the low concentrations required for EOM-SalB, can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. For very low concentrations, perform serial dilutions carefully. Consider using automated liquid handlers if available. |
| Assay Drift: In manual assays, inconsistencies in incubation times or reagent addition can cause drift. | Standardize all incubation times and the order of reagent addition across all plates. Include positive and negative controls on each plate to monitor for drift. | |
| Unexpected In Vivo Effects (e.g., sedation, aversion) | Dose Too High: Despite its G-protein bias, very high doses of any KOR agonist can still lead to off-target effects or overwhelm the biased signaling preference. | Start with the lower end of the effective dose range (e.g., 0.1 mg/kg) and carefully titrate upwards. Observe animals closely for any adverse effects.[5] |
| Metabolism Differences: The metabolic stability of EOM-SalB may vary between species or even strains. | If possible, conduct preliminary pharmacokinetic studies to understand the compound's half-life in your animal model. | |
| Difficulty Replicating G-Protein Bias | Assay System Differences: The calculated bias factor can be highly dependent on the cell line, receptor expression levels, and specific assays used. | Use a well-characterized, balanced KOR agonist (like U50,488) as a reference in parallel with EOM-SalB in both G-protein and β-arrestin assays to accurately determine the relative bias in your specific system.[1] |
| Data Analysis Model: The mathematical model used to calculate bias can influence the outcome. | Use a standardized and accepted model for bias calculation, such as the Black and Leff operational model, and clearly state the model used in your methodology. |
Visualizations
Caption: KOR Signaling Pathway for EOM-SalB.
Caption: Experimental Workflow for EOM-SalB.
References
- 1. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. download.uni-mainz.de [download.uni-mainz.de]
- 8. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
common issues in the synthesis of salvinorin B ethoxymethyl ether and how to resolve them
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Salvinorin B Ethoxymethyl Ether (EOM-SB). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (EOM-SB)?
A1: The most prevalent method for synthesizing EOM-SB involves the etherification of Salvinorin B. This is typically achieved by reacting Salvinorin B with an ethoxymethylating agent, such as ethoxymethyl chloride (EOM-Cl), in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and often with a catalyst like 4-Dimethylaminopyridine (DMAP).[1]
Q2: What are the key starting materials and reagents required for the synthesis?
A2: The primary starting material is Salvinorin B. Key reagents include:
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An ethoxymethylating agent (e.g., Ethoxymethyl chloride).[1]
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or diisopropylethylamine).[1][2]
-
A suitable solvent (e.g., Dichloromethane (CH2Cl2) or Dimethylformamide (DMF)).[1][2]
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A catalyst, which is often 4-Dimethylaminopyridine (DMAP).[1]
Q3: Why is this compound considered a significant derivative of Salvinorin A?
A3: EOM-SB is a potent and selective kappa-opioid receptor (KOR) agonist.[3][4] Compared to its precursor, Salvinorin A, it exhibits enhanced metabolic stability and a longer duration of action, making it a valuable compound for research into the therapeutic potential of KOR agonists.[3][4][5]
Q4: What are the expected yields for this synthesis?
A4: Reported yields for the synthesis of EOM-SB from Salvinorin B can vary depending on the specific protocol and purification methods used. Yields are often in the range of 80-84%.[1][2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes:
-
Inactive Reagents: The ethoxymethylating agent (e.g., EOM-Cl) may have degraded, or the base may be of poor quality.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Suboptimal Reaction Temperature: The reaction may require specific temperature control that was not maintained.
-
Moisture in the Reaction: The presence of water can consume the reagents and prevent the desired reaction.
Solutions:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. It is advisable to verify the purity of the starting Salvinorin B.
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical reaction time is around 15-24 hours at room temperature.[1][2]
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Consider Alternative Methods: An alternative, though potentially lower-yielding (20-40%), method involves a methylthiomethyl intermediate.[6]
Problem 2: Presence of Impurities and Byproducts
Possible Causes:
-
Incomplete Reaction: Unreacted Salvinorin B will be present as an impurity.
-
Side Reactions: The reagents may participate in unintended side reactions, leading to the formation of byproducts.
-
Epimerization: Epimerization at the C8 position of the salvinorin scaffold can occur, particularly if the starting Salvinorin B was generated from Salvinorin A under harsh conditions.[7]
Solutions:
-
Purification: The crude product should be purified to remove unreacted starting material and byproducts. Flash column chromatography (FCC) is an effective method.[2] The purity of the final product can be confirmed by High-Performance Liquid Chromatography (HPLC).[3][6]
-
Control of Epimerization: When preparing Salvinorin B from Salvinorin A, using a mild deacetylation method (e.g., H2O2/NaHCO3 with 15-crown-5) can prevent the formation of the C8-epimer.[7] If the undesired epimer forms, it can be converted back to the desired isomer using potassium carbonate in methanol.[7]
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes:
-
Formation of Emulsions during Workup: The aqueous and organic layers may not separate cleanly during the extraction process.
-
Co-elution of Impurities: Impurities may have similar polarities to the desired product, making separation by column chromatography challenging.
Solutions:
-
Proper Workup Procedure: The reaction mixture is typically diluted with a suitable organic solvent like ethyl acetate (B1210297) and washed sequentially with dilute acid (e.g., 0.1 M HCl), water, saturated sodium bicarbonate solution, and brine.[2]
-
Optimize Chromatography Conditions: Experiment with different solvent systems for flash column chromatography to achieve better separation. A gradient of ethyl acetate in hexanes is often effective.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound in Dichloromethane
This protocol is adapted from a published procedure.[1]
Materials:
-
Salvinorin B
-
Dichloromethane (CH2Cl2), dry
-
Ethoxymethyl chloride (EOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve Salvinorin B (1 equivalent) in dry dichloromethane.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.1 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.25 equivalents) to the solution.
-
Add ethoxymethyl chloride (EOM-Cl) (2.0 equivalents) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 15 hours.
-
Dilute the reaction mixture with approximately 25 mL of dichloromethane.
-
Wash the organic layer twice with 1 M HCl and once with a saturated aqueous solution of NaCl.
-
Dry the organic layer over sodium sulfate (Na2SO4) and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound in Dimethylformamide
This protocol is adapted from a published procedure.[2]
Materials:
-
Salvinorin B
-
Dimethylformamide (DMF), dry
-
N,N-Diisopropylethylamine (i-Pr2NEt)
-
Ethoxymethyl chloride (EtOCH2Cl)
-
Ethyl acetate (EtOAc)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve Salvinorin B (1 equivalent) in dry DMF under an Argon atmosphere with gentle warming.
-
Add N,N-Diisopropylethylamine (i-Pr2NEt) (5 equivalents).
-
Add ethoxymethyl chloride (EtOCH2Cl) (5.1 equivalents).
-
Stir the white slurry at room temperature for 24 hours.
-
Dilute the solution with ethyl acetate.
-
Wash the organic layer with 0.1 M aq. HCl (3 times), water, saturated aq. NaHCO3, and brine.
-
Dry the organic layer with MgSO4 and concentrate in vacuo.
-
Purify the residue by flash column chromatography (FCC) using a gradient of 25-50% EtOAc/hexanes.
Quantitative Data Summary
| Parameter | Protocol 1 (in CH2Cl2)[1] | Protocol 2 (in DMF)[2] |
| Solvent | Dichloromethane | Dimethylformamide |
| Base | DIPEA | i-Pr2NEt |
| Catalyst | DMAP | Not specified |
| Reaction Time | 15 hours | 24 hours |
| Reported Yield | 83.4% | 80% |
Visualized Experimental Workflow
Caption: General workflow for the synthesis of this compound.
References
- 1. download.uni-mainz.de [download.uni-mainz.de]
- 2. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy this compound [smolecule.com]
- 7. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Purification of Salvinorin B Ethoxymethyl Ether
Welcome to the technical support center for the purification of Salvinorin B ethoxymethyl ether (EOM-Sal B). This resource is designed for researchers, scientists, and drug development professionals to assist in achieving high-purity EOM-Sal B for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most widely used and effective method for the initial purification of crude EOM-Sal B is flash column chromatography using silica (B1680970) gel.[1] This technique is effective at removing the majority of impurities generated during synthesis. For achieving the highest purity (often >99%), a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is typically employed.[1][2]
Q2: What are the potential impurities I should be aware of during the purification of EOM-Sal B?
A2: Potential impurities largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted Salvinorin B: The starting material for the ethoxymethylation reaction.
-
Reagents and Byproducts: Such as N,N-Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP), and byproducts from the decomposition of the ethoxymethylating agent (e.g., ethoxymethyl chloride).
-
C8-epimer of EOM-Sal B: Epimerization at the C8 position can sometimes occur under basic conditions used in the synthesis.[3]
-
Degradation Products: EOM-Sal B can be sensitive to acidic conditions, which may lead to the cleavage of the ethoxymethyl ether group.[1] Diterpenoids, in general, can be sensitive to heat, light, and oxygen.
Q3: Can recrystallization be used to purify EOM-Sal B?
A3: While recrystallization is a common purification technique for organic compounds, specific protocols for EOM-Sal B are not extensively detailed in the available literature. However, for the closely related analog, Salvinorin B methoxymethyl ether, recrystallization from boiling methanol (B129727) has been reported to yield colorless needles. A similar approach using a methanol/water solvent system could potentially be effective for EOM-Sal B.[2]
Q4: What level of purity is generally required for in vitro and in vivo studies?
A4: For most pharmacological and biological studies, a purity of >99% is highly desirable to ensure that the observed effects are solely attributable to EOM-Sal B.[2] This level of purity is typically confirmed by analytical HPLC.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of EOM-Sal B.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Column Chromatography | Inadequate separation of EOM-Sal B from closely eluting impurities (e.g., unreacted Salvinorin B). | Optimize the solvent gradient. A shallower gradient of ethyl acetate (B1210297) in hexanes may improve resolution. Consider using a different solvent system, such as dichloromethane (B109758)/methanol, for improved selectivity. |
| Sample overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:50 to 1:100 ratio of crude material to silica gel by weight. | |
| Compound Degradation on the Column | EOM-Sal B may be sensitive to the acidic nature of standard silica gel.[4] | Deactivate the silica gel by pre-flushing the column with the initial eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine. Alternatively, consider using a less acidic stationary phase like neutral alumina.[4] |
| Product Elutes Too Quickly or Too Slowly | The chosen solvent system is too polar or not polar enough. | Perform thin-layer chromatography (TLC) first to determine an optimal solvent system that provides an Rf value of approximately 0.2-0.4 for EOM-Sal B. |
| Band Tailing or Streaking | The compound has poor solubility in the mobile phase, or there are strong interactions with the stationary phase. | Ensure the crude material is fully dissolved in a minimal amount of solvent before loading. If solubility is an issue, consider a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being added to the column. Adding a small percentage of a more polar solvent to the mobile phase can sometimes improve peak shape. |
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions between EOM-Sal B and the stationary phase. | Add a mobile phase modifier. For basic compounds, adding a small amount of an acid like 0.1% trifluoroacetic acid (TFA) can improve peak shape. For acidic impurities, a basic modifier might be beneficial. Consider using a highly end-capped HPLC column to minimize silanol (B1196071) interactions. |
| Column overload in preparative HPLC. | Reduce the injection volume or the concentration of the sample being injected. | |
| Inconsistent Retention Times | Inadequate column equilibration between runs. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good starting point. |
| Mobile phase composition variability. | Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the system. | |
| Co-elution of Impurities | The HPLC method lacks sufficient resolution. | Optimize the gradient profile. A slower, shallower gradient can often improve the separation of closely related compounds. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity. |
Experimental Protocols
Flash Column Chromatography Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude EOM-Sal B.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Sample Preparation: Dissolve the crude EOM-Sal B in a minimal amount of dichloromethane or the initial mobile phase.
-
Loading: Carefully load the sample onto the top of the silica bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 10% ethyl acetate and gradually increase to 50-60%.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
The following table outlines a typical reversed-phase HPLC method for analyzing the purity of EOM-Sal B.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: This is a general method and may require optimization for specific impurity profiles.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity issues in column chromatography.
References
- 1. Buy this compound [smolecule.com]
- 2. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Salvinorin B Ethoxymethyl Ether (EOM-SalB) in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the long-term storage and stability of Salvinorin B ethoxymethyl ether (EOM-SalB) in solution. The information is curated to assist researchers in designing and executing experiments with confidence in the integrity of their EOM-SalB solutions.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for EOM-SalB in solution?
A1: Based on the chemical structure of EOM-SalB, two primary degradation pathways are anticipated:
-
Acid-Catalyzed Hydrolysis of the Ethoxymethyl Ether: Ethers are generally stable but can undergo cleavage under acidic conditions. The ethoxymethyl ether at the C-2 position may be susceptible to hydrolysis, particularly at low pH, which would yield Salvinorin B and potentially formaldehyde (B43269) and ethanol (B145695).
-
Hydrolysis of the Lactone Ring: The neoclerodane diterpene structure of EOM-SalB contains a lactone ring. This ring can be susceptible to hydrolysis under both acidic and basic conditions, leading to an open-ring carboxylic acid structure. This would significantly alter the molecule's conformation and likely its biological activity.
Q2: How does the stability of EOM-SalB compare to Salvinorin A?
A2: EOM-SalB was designed for enhanced metabolic stability compared to Salvinorin A.[1][2] The acetate (B1210297) group at the C-2 position of Salvinorin A is readily hydrolyzed by esterase enzymes in vivo, leading to the inactive metabolite Salvinorin B. The ethoxymethyl ether linkage in EOM-SalB is significantly more resistant to this enzymatic cleavage, resulting in a longer duration of action in biological systems.[1][2] However, the chemical stability in solution will be dictated by factors such as pH, solvent, and temperature.
Q3: What are the recommended general storage conditions for EOM-SalB stock solutions?
A3: While specific long-term stability data for EOM-SalB in various solvents is not extensively published, general best practices for similar compounds suggest the following:
-
Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.
-
Solvent: Aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol are commonly used for initial stock solutions. For aqueous-based assays, freshly prepared dilutions from the stock solution are advisable.
-
Light and Air: Protect solutions from light and exposure to atmospheric oxygen to minimize the risk of photodegradation and oxidation. Store in tightly sealed, amber-colored vials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of EOM-SalB in solution. | - Prepare fresh solutions from solid material before each experiment.- Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.- Ensure the pH of your experimental buffer is within a neutral and stable range for ethers and lactones (ideally pH 6-8).- Perform a purity check of your stock solution using HPLC. |
| Precipitation of Compound in Aqueous Buffer | EOM-SalB has limited aqueous solubility. | - Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your assay and does not exceed the solubility limit of EOM-SalB in the final buffer.- Consider using a solubilizing agent, such as a cyclodextrin, if compatible with your experimental system. |
| Appearance of Unknown Peaks in HPLC Analysis | Formation of degradation products. | - Analyze the sample using a mass spectrometer coupled to the HPLC (LC-MS) to identify the mass of the unknown peaks and infer their structures.- Compare the chromatogram to a freshly prepared standard to confirm which peaks are impurities or degradants.- Review the storage and handling procedures of the solution to identify potential causes of degradation (e.g., exposure to acid, light, or high temperature). |
Quantitative Data Summary
| Compound | Solvent | Storage Temperature | Recommended Duration |
| Salvinorin B | DMSO or Ethanol | -20°C | Up to 1 month |
| Salvinorin B | DMSO or Ethanol | -80°C | Up to 6 months |
Note: This data is for Salvinorin B and should be considered as an estimate for EOM-SalB. Stability is dependent on the specific solvent, concentration, and handling procedures.
Experimental Protocols
Protocol 1: General Procedure for Preparing EOM-SalB Stock Solutions
-
Accurately weigh the desired amount of solid EOM-SalB in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO or absolute ethanol) to achieve the desired stock concentration.
-
Vortex the solution until the EOM-SalB is completely dissolved.
-
If not for immediate use, dispense single-use aliquots into amber-colored, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
While a specific stability-indicating HPLC method for EOM-SalB is not published, a general approach for purity testing of salvinorin analogs can be adapted. Researchers will need to optimize the method for their specific instrumentation and to ensure separation from potential degradants.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: Approximately 1 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of EOM-SalB (a scan from 200-400 nm on a pure sample is recommended to determine the optimal wavelength).
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Potential degradation pathways of EOM-SalB in solution.
Caption: General workflow for assessing EOM-SalB stability.
References
Technical Support Center: Salvinorin B Ethoxymethyl Ether (EOM-SalB) In Vitro Assay Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Salvinorin B ethoxymethyl ether (EOM-SalB) during in vitro experiments. EOM-SalB is a potent and selective kappa-opioid receptor (KOR) agonist with enhanced metabolic stability compared to its parent compound, Salvinorin A. However, like any small molecule, its integrity in in vitro assay environments can be a critical factor for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My EOM-SalB, dissolved in DMSO, appears to lose activity over the course of my cell-based assay. Is this expected?
A1: While EOM-SalB is designed for increased metabolic stability, loss of activity during prolonged incubation in cell culture media can occur due to chemical degradation. Factors such as the pH of the medium (typically 7.2-7.4), incubation temperature (37°C), and interactions with media components can contribute to the degradation of the compound over time. It is crucial to assess the stability of EOM-SalB under your specific experimental conditions.
Q2: What are the likely degradation pathways for EOM-SalB in an aqueous environment?
A2: The ethoxymethyl ether linkage in EOM-SalB is more resistant to enzymatic hydrolysis than the ester linkage in Salvinorin A. However, it can still be susceptible to acid-catalyzed hydrolysis, especially at pH values below 6. Under strongly acidic conditions, the ether can be cleaved to yield Salvinorin B and formaldehyde/ethanol (B145695). While cell culture media is typically buffered to a neutral pH, localized acidic microenvironments or the presence of certain media components could potentially facilitate this degradation over extended periods. Oxidation of the furan (B31954) ring, a common degradation pathway for diterpenoids, is also a possibility.
Q3: How should I prepare and store my EOM-SalB stock solutions?
A3: For optimal stability, EOM-SalB should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to prepare a concentrated stock solution.[1] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower, protected from light. When preparing working solutions, dilute the stock solution into your aqueous assay buffer or cell culture medium immediately before use.
Q4: I'm observing inconsistent results between experiments. Could this be related to EOM-SalB stability?
A4: Inconsistent results are a common symptom of compound instability. If the rate of degradation varies between experiments due to minor differences in incubation times, media batches, or cell densities, it can lead to significant variability in the observed biological effects. Performing a stability study of EOM-SalB in your specific assay medium is highly recommended to rule out degradation as a source of inconsistency.
Q5: Are there any components in cell culture media that are known to degrade small molecules like EOM-SalB?
A5: Certain components in cell culture media can interact with and degrade test compounds. For example, reactive oxygen species (ROS) generated by cells can lead to oxidation. Components like cysteine or certain metal ions can also participate in redox reactions that may affect the stability of EOM-SalB.[2][3] If you suspect media-induced degradation, testing the stability of EOM-SalB in a simpler buffer system can help identify problematic components.
Troubleshooting Guides
Issue 1: Loss of Compound Potency in Multi-day Assays
Symptoms:
-
The EC50 or IC50 value of EOM-SalB increases with longer incubation times.
-
The maximum effect of the compound decreases in longer-term experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of EOM-SalB potency.
Issue 2: High Variability in Experimental Replicates
Symptoms:
-
Large standard deviations between replicate wells or experiments.
-
Poor correlation in dose-response curves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high replicate variability.
Data Presentation
The following tables summarize hypothetical stability data for EOM-SalB under various conditions to illustrate potential degradation patterns. Note: This data is for illustrative purposes and should be confirmed experimentally.
Table 1: pH-Dependent Stability of EOM-SalB in Aqueous Buffers at 37°C
| pH | Buffer System | % Remaining after 24h | % Remaining after 48h |
| 5.0 | Citrate | 95% | 88% |
| 7.4 | PBS | 90% | 75% |
| 8.0 | Tris-HCl | 82% | 65% |
Table 2: Stability of EOM-SalB in Different Cell Culture Media at 37°C
| Media Type | Serum | % Remaining after 24h | % Remaining after 48h |
| DMEM | 10% FBS | 88% | 70% |
| RPMI-1640 | 10% FBS | 85% | 65% |
| Serum-Free Medium | None | 92% | 80% |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of EOM-SalB in Cell Culture Medium
This protocol describes a general method to determine the chemical stability of EOM-SalB in a cell-free culture medium over time.
Materials:
-
EOM-SalB
-
DMSO (anhydrous, high purity)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plates (low protein binding)
-
Incubator (37°C)
-
Acetonitrile (B52724) (HPLC grade), ice-cold
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare EOM-SalB Stock Solution: Prepare a 10 mM stock solution of EOM-SalB in DMSO.
-
Prepare Working Solution: Dilute the EOM-SalB stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
-
Time Points: Aliquot the working solution into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C incubator.
-
Sample Collection: At each designated time point, remove one tube.
-
Quenching: Immediately add 3 volumes of ice-cold acetonitrile to the sample to precipitate proteins and halt degradation.
-
Sample Processing: Vortex the quenched sample and centrifuge at >10,000 x g for 10 minutes to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of EOM-SalB using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of EOM-SalB remaining at each time point relative to the concentration at time 0.
Experimental Workflow Diagram:
References
investigating potential off-target effects of salvinorin B ethoxymethyl ether
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Salvinorin B ethoxymethyl ether (EOM-SalB), a potent and selective kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EOM-SalB) and what is its primary mechanism of action?
A1: this compound (EOM-SalB) is a semi-synthetic analog of the naturally occurring neoclerodane diterpene, Salvinorin A.[1][2] Its primary mechanism of action is as a potent and selective agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][3][4][5][6] EOM-SalB exhibits subnanomolar affinity and potency at the KOR.[3][4]
Q2: What are the known on-target effects of EOM-SalB?
A2: As a KOR agonist, EOM-SalB has been shown to have potential therapeutic effects, including promoting remyelination in preclinical models of multiple sclerosis.[1][7] It has also been investigated for its anti-addictive and anti-nociceptive properties.[1][8] In vivo studies have demonstrated that it can produce stimulus effects similar to other KOR agonists.[5][6][9]
Q3: Does EOM-SalB have any known off-target effects or bind to other opioid receptors?
A3: EOM-SalB is highly selective for the kappa-opioid receptor. Studies have shown that it does not bind to mu (μ) or delta (δ) opioid receptors at concentrations up to 1 μM.[3] However, one drug discrimination study in rats reported that while EOM-SalB fully substituted for Salvinorin A, unexpected partial substitution was observed with the serotonergic hallucinogen LSD and the dissociative anesthetic ketamine, suggesting potential, though not fully characterized, interactions with other neurotransmitter systems at higher doses.[5][9]
Q4: What makes EOM-SalB different from its parent compound, Salvinorin A?
A4: EOM-SalB was synthesized by modifying the C-2 position of Salvinorin B, which is the deacetylated form of Salvinorin A.[1][3] This modification results in increased binding affinity, potency, and metabolic stability compared to Salvinorin A.[1][8] EOM-SalB also has a longer duration of action in vivo.[2][5]
Q5: Is EOM-SalB a biased agonist?
A5: Yes, EOM-SalB is considered a G-protein biased agonist at the kappa-opioid receptor.[1][7] This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway. This bias is often associated with a reduction in certain KOR-mediated side effects, such as sedation and aversion.[1][8]
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with EOM-SalB.
Issue: Inconsistent results in cell-based assays.
-
Possible Cause: Cell line variability.
-
Recommendation: Use cells with a consistent and low passage number. Ensure the stable expression of the kappa-opioid receptor in your chosen cell line (e.g., CHO-hKOR, HEK293-hKOR).[10]
-
-
Possible Cause: Ligand degradation.
-
Recommendation: Prepare fresh stock solutions of EOM-SalB in an appropriate solvent (e.g., DMSO) and store them properly, protected from light and at the recommended temperature. Perform serial dilutions in assay buffer immediately before use.[10]
-
-
Possible Cause: Assay interference.
-
Recommendation: Test for compound autofluorescence or other potential interferences with your chosen detection method (e.g., fluorescence, luminescence).[10]
-
Issue: High background signal in functional assays (e.g., [³⁵S]GTPγS binding).
-
Possible Cause: Constitutive receptor activity.
-
Possible Cause: Non-specific binding of radioligand.
-
Recommendation: Increase the number of washing steps to reduce non-specific binding. Include a control with a high concentration of an unlabeled ligand to determine the level of non-specific binding.[10]
-
Issue: Unexpected in vivo behavioral effects.
-
Possible Cause: Off-target effects at high doses.
-
Recommendation: While EOM-SalB is highly selective, the unexpected partial substitution with LSD and ketamine in one study suggests that high doses might engage other receptor systems.[5][9] Conduct thorough dose-response studies and consider including antagonist controls for other potential targets if unexpected behaviors are observed.
-
-
Possible Cause: Vehicle effects.
-
Recommendation: Ensure the vehicle used to dissolve EOM-SalB (e.g., 75% dimethylsulfoxide/25% water) does not produce any behavioral effects on its own.[5] Always include a vehicle-treated control group.
-
Data Presentation
Table 1: In Vitro Binding Affinities and Functional Potencies of EOM-SalB and Related Compounds at the Kappa-Opioid Receptor.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) [³⁵S]GTPγS | Efficacy (% of U50,488H) | Reference |
| EOM-SalB (6) | 0.22 ± 0.02 | 0.65 ± 0.08 | Full Agonist | [3] |
| Salvinorin A (1) | 1.3 ± 0.5 | 4.5 ± 1.2 | Full Agonist | [12] |
| Salvinorin B (2) | >1000 | >1000 | - | [3] |
| U50,488H | 2.7 ± 0.2 | 10.6 ± 1.8 | 100% | [12] |
| MOM-SalB (5) | 0.60 | 0.6 | Full Agonist | [2][13] |
Note: Data are presented as mean ± SEM from representative studies. Values may vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
1. Radioligand Binding Assay for Kappa-Opioid Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of EOM-SalB for the kappa-opioid receptor.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human kappa-opioid receptor (CHO-hKOR).
-
[³H]diprenorphine (a non-selective opioid antagonist radioligand).
-
EOM-SalB.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-labeled naloxone (B1662785) for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of EOM-SalB.
-
In a 96-well plate, incubate CHO-hKOR cell membranes with a fixed concentration of [³H]diprenorphine and varying concentrations of EOM-SalB.
-
For non-specific binding, incubate membranes with [³H]diprenorphine and a high concentration of naloxone.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of EOM-SalB and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Functional Assay for G-protein Activation
-
Objective: To determine the potency (EC50) and efficacy of EOM-SalB in stimulating G-protein activation via the kappa-opioid receptor.
-
Materials:
-
CHO-hKOR cell membranes.
-
[³⁵S]GTPγS.
-
EOM-SalB.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
U50,488H (a reference full agonist).
-
GTPγS for determining non-specific binding.
-
-
Methodology:
-
Prepare serial dilutions of EOM-SalB and the reference agonist U50,488H.
-
Pre-incubate cell membranes with GDP.
-
In a 96-well plate, incubate the pre-treated membranes with varying concentrations of EOM-SalB or U50,488H in the presence of [³⁵S]GTPγS.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.
-
Visualizations
Caption: KOR signaling pathway activated by EOM-SalB.
Caption: In vitro radioligand binding assay workflow.
References
- 1. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin B methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Salvinorin B Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
- 7. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
experimental controls for KOR-independent effects of salvinorin B ethoxymethyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of Salvinorin B ethoxymethyl ether (EOM-SalB). The focus is on establishing robust experimental designs to distinguish between kappa-opioid receptor (KOR)-dependent and potential KOR-independent (off-target) effects.
Frequently Asked Questions (FAQs)
Q1: An unexpected cellular or behavioral response is observed with EOM-SalB treatment. How can we determine if this is a KOR-independent effect?
A1: To dissect a potential KOR-independent effect from a KOR-mediated one, a multi-pronged approach employing rigorous controls is essential. The primary strategies involve pharmacological blockade, genetic knockout of the target receptor, and the use of control compounds.
-
Pharmacological Blockade: Pre-treatment with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), should abolish KOR-mediated effects of EOM-SalB. If the observed response persists in the presence of the antagonist, it is likely KOR-independent.[1][2]
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Genetic Knockout: Utilizing cells or animal models that lack the KOR gene (KOR knockout) is a powerful method.[2] An effect of EOM-SalB that is present in wild-type models but absent in KOR knockout models is considered KOR-dependent. Conversely, a response that persists in KOR knockout models is indicative of a KOR-independent mechanism.
-
Control Compounds: Employing a structurally similar but biologically inactive analog of EOM-SalB can help rule out effects caused by the chemical scaffold itself rather than specific target engagement.
Q2: We are observing an effect of EOM-SalB in our cell line, but we are unsure if these cells express KOR. What is the first step?
A2: The first and most critical step is to confirm the expression of KOR in your cell line. This can be achieved through several standard molecular biology techniques:
-
RT-qPCR: To detect KOR mRNA.
-
Western Blot: To detect the KOR protein.
-
Immunocytochemistry/Immunofluorescence: To visualize KOR protein expression and localization within the cells.
-
Radioligand Binding Assays: To functionally confirm the presence of KOR binding sites.
If your cell line does not express KOR, any observed effect of EOM-SalB is, by definition, KOR-independent.
Q3: What are the recommended control compounds to use alongside EOM-SalB in our experiments?
A3: A well-designed experiment should include a panel of control compounds to aid in data interpretation. Recommended controls include:
-
A selective KOR antagonist: Nor-binaltorphimine (nor-BNI) is a widely used tool to block KOR-mediated effects.[1][2]
-
A structurally different KOR agonist: A compound like U50,488 can be used to confirm that the observed KOR-dependent effects are not unique to the salvinorin scaffold.[1]
-
The parent compound, Salvinorin A: This can provide comparative data on potency, efficacy, and potential differences in off-target effects.
-
An inactive analog: If available, a structurally related molecule with no affinity for KOR is an ideal negative control.
Troubleshooting Guides
Issue 1: Inconsistent results when using a KOR antagonist to block EOM-SalB effects.
| Potential Cause | Troubleshooting Step |
| Insufficient antagonist concentration or pre-incubation time. | Perform a dose-response curve with the antagonist to determine the optimal concentration for blocking the effects of a known KOR agonist. Ensure adequate pre-incubation time for the antagonist to bind to the receptors before adding EOM-SalB. |
| Antagonist degradation. | Check the storage conditions and shelf-life of the antagonist. Prepare fresh solutions for each experiment. |
| The observed effect is partially KOR-independent. | If even at high antagonist concentrations the effect is not fully blocked, this suggests a component of the response is not mediated by KOR. Further investigation with KOR knockout models is recommended. |
Issue 2: EOM-SalB shows an effect in a KOR knockout model.
| Potential Cause | Troubleshooting Step |
| Confirmed KOR-independent (off-target) effect. | This is a significant finding. The next step is to identify the off-target protein. This can be approached through target-agnostic methods like proteomics (e.g., affinity chromatography with immobilized EOM-SalB) or by screening EOM-SalB against a panel of known receptors and enzymes. |
| Incomplete knockout of the KOR gene. | Verify the knockout at both the genetic and protein level (e.g., via PCR, Western blot, or functional assays) to ensure the absence of the KOR protein. |
Experimental Protocols
Protocol 1: Pharmacological Blockade of KOR in a Cell-Based Assay
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Antagonist Pre-treatment: Pre-incubate the cells with a selective KOR antagonist (e.g., nor-BNI) at a concentration known to be effective for at least 30 minutes. Include a vehicle control group.
-
EOM-SalB Treatment: Add EOM-SalB at the desired concentration to both the antagonist-treated and vehicle-treated cells.
-
Assay: Perform your functional assay (e.g., cAMP measurement, calcium imaging, gene expression analysis) at the appropriate time point.
-
Data Analysis: Compare the response to EOM-SalB in the presence and absence of the KOR antagonist. A significant reduction in the response in the presence of the antagonist indicates a KOR-mediated effect.
Protocol 2: Validating KOR-Independent Effects using KOR Knockout Cells
-
Cell Culture: Culture both wild-type and KOR knockout cells under identical conditions.
-
EOM-SalB Treatment: Treat both cell types with a range of concentrations of EOM-SalB. Include a vehicle control for each cell type.
-
Assay: Perform your functional assay.
-
Data Analysis: Compare the dose-response curves for EOM-SalB in both the wild-type and KOR knockout cells. An effect that is present in the wild-type cells but absent or significantly reduced in the knockout cells is KOR-dependent. An effect that persists in the knockout cells is KOR-independent.
Quantitative Data Summary
Table 1: Hypothetical Data from a cAMP Accumulation Assay
| Treatment Group | cAMP Level (pmol/well) | Percent Inhibition of Forskolin-stimulated cAMP |
| Vehicle | 100 ± 5 | 0% |
| Forskolin | 1000 ± 50 | N/A |
| Forskolin + EOM-SalB (100 nM) | 400 ± 30 | 60% |
| Forskolin + nor-BNI (1 µM) | 980 ± 45 | 2% |
| Forskolin + nor-BNI (1 µM) + EOM-SalB (100 nM) | 950 ± 55 | 5% |
In this example, the inhibitory effect of EOM-SalB on forskolin-stimulated cAMP accumulation is completely blocked by the KOR antagonist nor-BNI, indicating a KOR-dependent mechanism.
Table 2: Hypothetical Data from a Cell Viability Assay in Wild-Type and KOR Knockout Cells
| Cell Line | Treatment | Cell Viability (% of Control) |
| Wild-Type | Vehicle | 100 ± 8 |
| Wild-Type | EOM-SalB (10 µM) | 75 ± 6 |
| KOR Knockout | Vehicle | 100 ± 7 |
| KOR Knockout | EOM-SalB (10 µM) | 72 ± 5 |
In this example, EOM-SalB reduces cell viability to a similar extent in both wild-type and KOR knockout cells, suggesting this effect is KOR-independent.
Visualizations
Caption: Workflow for distinguishing KOR-dependent and -independent effects.
Caption: Signaling pathways for KOR-dependent vs. -independent effects.
References
- 1. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
adjusting experimental parameters for G-protein biased agonists like EOM SalB
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with G-protein biased agonists, with a specific focus on Ethoxymethyl ether Salvinorin B (EOM-SalB), a kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is EOM-SalB and why is it considered a G-protein biased agonist?
EOM-SalB is a semi-synthetic analog of Salvinorin A. It is classified as a G-protein biased agonist because it preferentially activates the G-protein signaling pathway over the β-arrestin2 recruitment pathway upon binding to the kappa-opioid receptor (KOR).[1][2] This biased activity is thought to contribute to its therapeutic potential while potentially reducing the side effects associated with balanced KOR agonists like U50,488, such as dysphoria and sedation.[1][3]
Q2: Which cell lines are suitable for studying EOM-SalB's biased agonism?
Commonly used cell lines for studying KOR biased agonism include Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells stably expressing the human KOR.[4][5] U2OS cell lines are also utilized, particularly for β-arrestin recruitment assays like the PathHunter system.[4][6] It is crucial to select a cell line with low to moderate receptor expression levels to avoid "receptor reserve" artifacts that can mask the effects of partial or biased agonists.[5][7] Researchers should also be aware of endogenous GPCRs in their chosen cell line, which could lead to off-target effects and confound results.[8]
Q3: How is the bias of EOM-SalB quantified?
The bias of EOM-SalB is typically quantified by comparing its potency (EC50) and efficacy (Emax) for G-protein activation versus β-arrestin recruitment, relative to a reference compound (often a balanced agonist like U50,488).[1][9] A common method involves calculating a "bias factor" using the operational model of agonism or by determining transduction coefficients.[9][10][11]
Q4: What are the key in vitro assays to characterize EOM-SalB's activity?
The primary in vitro assays for characterizing G-protein biased agonists like EOM-SalB include:
-
G-protein activation assays: Measuring inhibition of forskolin-induced cAMP accumulation (for Gi/o-coupled receptors like KOR) or [³⁵S]GTPγS binding.[1][3][4]
-
β-arrestin recruitment assays: Often utilizing enzyme complementation technologies like the PathHunter® assay.[1][3][4]
-
Downstream signaling assays: Such as measuring the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2).[12]
Troubleshooting Guides
Problem 1: Unexpected β-arrestin recruitment with a G-protein biased agonist.
Possible Causes:
-
High Receptor Expression: "Receptor reserve" in cells overexpressing the receptor can amplify a weak β-arrestin signal, making a biased agonist appear more balanced.[7]
-
Assay-Specific Artifacts: The modifications to the receptor or β-arrestin in some assay systems (e.g., fusion proteins in BRET or enzyme fragment complementation assays) could potentially alter signaling.
-
System Bias: The cellular context, including the expression levels of G-protein-coupled receptor kinases (GRKs), can influence the degree of β-arrestin recruitment.[13][14]
-
Off-Target Effects: The agonist may be acting on an endogenous receptor in the cell line that does couple to β-arrestin.[8]
Solutions:
-
Use a cell line with lower, more physiologically relevant receptor expression levels.
-
Validate findings using an alternative assay that measures β-arrestin recruitment to an unmodified receptor.
-
Characterize the GRK expression profile of your cell line.
-
Perform counter-screening with the parental cell line (lacking the recombinant KOR) to check for endogenous receptor activity.
Problem 2: Inconsistent potency (EC50) values across different G-protein activation assays.
Possible Causes:
-
Different Levels of Signal Amplification: Assays measuring second messengers like cAMP have significant signal amplification compared to more proximal readouts like BRET-based G-protein dissociation assays.[13]
-
Kinetic Context: The incubation time of the assay can influence the apparent potency of ligands, especially for those with slow association or dissociation rates.
Solutions:
-
When comparing pathways to determine bias, use assays with similar levels of signal amplification.
-
Perform time-course experiments to ensure that the chosen endpoint is appropriate and that the observed bias is not time-dependent.
-
Be consistent with incubation times and temperatures across experiments.
Problem 3: High background signal in BRET or PathHunter® assays.
Possible Causes:
-
Overexpression of BRET donor/acceptor or assay components.
-
Improper cell handling leading to cell lysis and release of assay components.
-
Autofluorescence or autoluminescence of test compounds.
-
Incorrect ratio of BRET donor and acceptor plasmids during transfection.
Solutions:
-
Optimize the amount of transfected DNA for BRET assays to ensure appropriate expression levels. [15]
-
Handle cells gently and ensure even plating density.
-
Test compounds for intrinsic fluorescence or luminescence in a separate control experiment.
-
For PathHunter® assays, ensure detection reagents are prepared fresh and protected from light. [16]
Quantitative Data Summary
The following tables summarize the in vitro pharmacological properties of EOM-SalB in comparison to Salvinorin A and the balanced agonist U50,488 at the human kappa-opioid receptor (hKOR).
Table 1: In Vitro Potency (EC50) at the Human Kappa-Opioid Receptor
| Compound | G-Protein Activation (cAMP Inhibition) EC50 (nM) | β-Arrestin2 Recruitment EC50 (nM) | Reference |
| EOM-SalB | 0.14 | 0.32 | [1] |
| Salvinorin A | 4.5 | 7.4 | [1] |
| U50,488 | 2.9 | 1.8 | [1] |
Table 2: Bias Factor Calculation for KOR Agonists
| Compound | Bias Factor (vs. U50,488) | Pathway Bias | Reference |
| EOM-SalB | 2.53 | G-protein | [1] |
| Salvinorin A | 0.648 | Slightly β-arrestin | [1] |
| U50,488 | 1.0 (Reference) | Balanced | [1] |
Bias factor was calculated using the operational model, where a value > 1 indicates a bias towards the G-protein pathway relative to the reference compound U50,488.
Experimental Protocols & Workflows
Protocol 1: cAMP Inhibition Assay (for Gi/o-coupled receptors)
This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP production.
-
Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing hKOR in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of EOM-SalB and control compounds in assay buffer.
-
Forskolin (B1673556) Stimulation: Prepare a solution of forskolin (typically 1-10 µM final concentration) in assay buffer. The optimal concentration should be determined empirically.[17][18]
-
Treatment: Add the test compounds to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C. Then, add the forskolin solution.
-
Lysis and Detection: After incubation (typically 30-60 minutes), lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[19][20]
-
Data Analysis: Plot the concentration-response curves and determine the EC50 values for the inhibition of cAMP production.
Protocol 2: PathHunter® β-Arrestin Recruitment Assay
This is a general protocol based on the DiscoverX PathHunter® system.
-
Cell Plating: Plate PathHunter® U2OS hKOR β-Arrestin cells in the provided cell plating reagent in a 96-well assay plate and incubate overnight.[16]
-
Compound Addition: Add serial dilutions of EOM-SalB or control agonists to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[21][22]
-
Detection: Prepare the PathHunter® detection reagent according to the manufacturer's instructions and add it to each well.[21]
-
Signal Measurement: Incubate for 60 minutes at room temperature and read the chemiluminescent signal on a plate reader.[21]
-
Data Analysis: Plot the concentration-response curves and determine the EC50 values for β-arrestin recruitment.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Plate cells (e.g., HEK293-hKOR) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat cells with various concentrations of EOM-SalB for a short duration (peak ERK phosphorylation is often around 5-10 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[23][24]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1-2 hours at room temperature.[12]
-
-
Detection: Detect the signal using an ECL chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[12]
-
Densitometry: Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK.
Visualizations
Caption: Signaling pathway of the G-protein biased agonist EOM-SalB at the KOR.
Caption: Experimental workflow for characterizing a G-protein biased agonist.
Caption: Troubleshooting logic for unexpected β-arrestin signaling.
References
- 1. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Factors influencing biased agonism in recombinant cells expressing the human α1A‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 14. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 15. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. resources.revvity.com [resources.revvity.com]
- 21. cosmobio.co.jp [cosmobio.co.jp]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Salvinorin B Ethoxymethyl Ether and U50,488 in Promoting Remyelination
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for demyelinating diseases such as multiple sclerosis (MS) is increasingly focused on promoting remyelination, the process of generating new myelin sheaths on axons. Among the promising targets for inducing this repair mechanism is the kappa-opioid receptor (KOR). This guide provides a detailed comparison of two KOR agonists, Salvinorin B ethoxymethyl ether (EOM-SalB) and the prototypical agonist U50,488, in their capacity to promote remyelination based on preclinical experimental data.
Overview of Compounds
Both EOM-SalB and U50,488 are agonists of the KOR, a G-protein coupled receptor that has been identified as a potential target for remyelinating therapies.[1][2][3] While U50,488 is a well-established research tool, its clinical utility is hampered by side effects such as sedation, dysphoria, and anxiety.[4][5] EOM-SalB, a semi-synthetic analog of Salvinorin A, has emerged as a promising alternative with a potentially improved side-effect profile due to its biased agonism.[1][2]
Comparative Efficacy in Preclinical Models
Preclinical studies in mouse models of MS, namely Experimental Autoimmune Encephalomyelitis (EAE) and cuprizone-induced demyelination, have demonstrated the therapeutic potential of both compounds. However, evidence suggests that EOM-SalB may offer superior efficacy in promoting functional recovery.[1][2]
Data Presentation
The following tables summarize the key quantitative data from comparative studies of EOM-SalB and U50,488.
Table 1: Efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | EOM-SalB | U50,488 | Vehicle Control | Key Findings | Reference |
| Disease Score Attenuation | Dose-dependent reduction (0.1 and 0.3 mg/kg) | Reduced disease score (0.5 and 1.6 mg/kg) | No reduction | Both compounds reduced disease severity compared to vehicle. EOM-SalB showed a dose-dependent effect. | [1] |
| Percentage of Mice in Recovery | Significantly higher at 0.3 mg/kg | Lower than EOM-SalB (at both 0.5 and 1.6 mg/kg) | N/A | EOM-SalB (0.3 mg/kg) was more effective in promoting recovery than both doses of U50,488. | [1] |
| Myelin Levels (Luxol Fast Blue Staining) | Increased | Increased | Lower than treated groups | Both treatments enhanced remyelination. | [1] |
| Immune Cell Infiltration (CNS) | Decreased | Decreased | Higher than treated groups | Both compounds reduced the infiltration of immune cells into the central nervous system. | [1] |
Table 2: Efficacy in the Cuprizone-Induced Demyelination Model
| Parameter | EOM-SalB (0.3 mg/kg) | U50,488 | Vehicle Control | Key Findings | Reference |
| Mature Oligodendrocytes | Increased | Data not available in direct comparison | Lower than EOM-SalB | EOM-SalB administration led to an increase in the number of mature oligodendrocytes. | [1][2] |
| Myelinated Axons | Increased | Data not available in direct comparison | Lower than EOM-SalB | EOM-SalB treatment resulted in a higher number of myelinated axons. | [1][2] |
| Myelin Thickness | Increased | Data not available in direct comparison | Lower than EOM-SalB | Myelin sheath thickness was increased following EOM-SalB treatment. | [1][2] |
Signaling Pathways and Mechanism of Action
The primary mechanism through which EOM-SalB and U50,488 promote remyelination is the activation of the KOR on oligodendrocyte precursor cells (OPCs).[6][7][8] This activation stimulates the differentiation of OPCs into mature, myelin-producing oligodendrocytes. EOM-SalB is a G-protein biased agonist, which is thought to contribute to its favorable side-effect profile compared to the non-biased agonist U50,488.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the comparative studies of EOM-SalB and U50,488.
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used inflammatory demyelinating model of MS.
-
Induction: Female C57BL/6J mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.[1]
-
Treatment: Upon the onset of clinical signs (a score of ≥ 1), mice are randomly assigned to treatment groups and receive daily intraperitoneal injections of EOM-SalB (0.1-0.3 mg/kg), U50,488 (0.5-1.6 mg/kg), or vehicle.[1]
-
Assessment:
-
Clinical Scoring: Mice are weighed and scored daily for clinical signs of EAE on a scale of 0 to 5.
-
Histology: At the end of the experiment, spinal cords are collected for histological analysis. Myelination is assessed using Luxol Fast Blue staining. Immunohistochemistry is used to identify immune cell infiltration.[1]
-
Cuprizone-Induced Demyelination Model
The cuprizone (B1210641) model is a non-inflammatory model of demyelination and remyelination.
-
Induction: Mice are fed a diet containing 0.2% or 0.3% cuprizone for 5-6 weeks to induce demyelination in the corpus callosum.[1][4]
-
Treatment: Following the cuprizone diet, mice are returned to a normal diet and treated daily with EOM-SalB (0.3 mg/kg) or vehicle.[1][2]
-
Assessment:
-
Immunohistochemistry: Brain sections are stained for oligodendrocyte markers (e.g., GST-pi for mature oligodendrocytes) to quantify the number of myelinating cells.[9]
-
Transmission Electron Microscopy (TEM): The corpus callosum is examined by TEM to assess the number of myelinated axons and the thickness of the myelin sheath (g-ratio).[1]
-
Conclusion
The available preclinical data strongly suggest that KOR agonists represent a viable therapeutic strategy for promoting remyelination. While both EOM-SalB and U50,488 have demonstrated efficacy in preclinical models, EOM-SalB appears to offer a superior profile with enhanced functional recovery and a potentially better safety profile due to its G-protein biased agonism.[1][2] These findings warrant further investigation into the clinical potential of EOM-SalB and other biased KOR agonists for the treatment of multiple sclerosis and other demyelinating disorders.
References
- 1. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 6. Item - Kappa opioid receptor agonists promote oligodendrocyte maturation, remyelination and functional recovery in preclinical mouse models - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 7. escholarship.org [escholarship.org]
- 8. Identification of the Kappa-Opioid Receptor as a Therapeutic Target for Oligodendrocyte Remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Salvinorin B Ethoxymethyl Ether (EOM-SalB) and Salvinorin B Methoxymethyl Ether (MOM-SalB) for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent semi-synthetic analogues of Salvinorin A: Salvinorin B ethoxymethyl ether (EOM-SalB) and Salvinorin B methoxymethyl ether (MOM-SalB). Both compounds are selective kappa-opioid receptor (KOR) agonists with therapeutic potential for a range of neurological and psychiatric disorders. This document summarizes their pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
EOM-SalB and MOM-SalB are valuable research tools that exhibit enhanced potency and metabolic stability compared to their parent compound, Salvinorin A. Both are potent KOR agonists, with EOM-SalB generally demonstrating higher affinity and functional potency. Notably, EOM-SalB has been characterized as a G-protein biased agonist, a feature that may correlate with a reduced side-effect profile. In vivo studies confirm the potent and long-lasting effects of both compounds, with EOM-SalB often showing greater potency.
In Vitro Pharmacological Profile
The following tables summarize the binding affinities and functional potencies of EOM-SalB and MOM-SalB at the human kappa-opioid receptor (hKOR).
Table 1: Kappa-Opioid Receptor Binding Affinity
| Compound | Ki (nM) | Radioligand | Cell Line | Reference |
| EOM-SalB | 0.22 | [³H]diprenorphine | CHO-hKOR | [1] |
| MOM-SalB | 0.4 | [³H]diprenorphine | CHO-hKOR | [2] |
Table 2: Kappa-Opioid Receptor Functional Potency (G-protein Activation)
| Compound | EC₅₀ (nM) | Assay | Cell Line | Reference |
| EOM-SalB | 0.15 | [³⁵S]GTPγS | CHO-hKOR | [1] |
| MOM-SalB | 0.6 | [³⁵S]GTPγS | CHO-hKOR | [2] |
Table 3: Functional Selectivity (G-protein Bias)
| Compound | G-protein Potency (EC₅₀, nM) | β-arrestin Recruitment Potency (EC₅₀, nM) | Bias Factor (vs. U50,488) | Reference |
| EOM-SalB | 0.3 | 1.1 | 2.53 | [3][4] |
| MOM-SalB | 0.6 | 7.4 (Internalization) | Not explicitly calculated | [2] |
Note: A direct comparison of β-arrestin recruitment for MOM-SalB using the same assay as EOM-SalB was not available. The value for MOM-SalB reflects receptor internalization, which is a β-arrestin-dependent process.
In Vivo Pharmacological Profile
Both EOM-SalB and MOM-SalB exhibit potent and long-lasting effects in vivo.
Table 4: In Vivo Effects
| Effect | EOM-SalB | MOM-SalB | Animal Model | Reference |
| Antinociception (Hot-plate test) | More potent than Salvinorin A | More potent and efficacious than U50,488H | Rats | [5] |
| Locomotor Activity | No significant sedation at therapeutic doses | Dose-dependent immobility | Rats, Mice | [4][6] |
| Drug Discrimination | Fully substituted for salvinorin A with greater potency and longer duration | Fully substituted for salvinorin A with greater potency | Rats | [7][8] |
| Remyelination | Promotes remyelination in preclinical MS models | Not reported | Mice | [3] |
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
Activation of the KOR by agonists like EOM-SalB and MOM-SalB initiates intracellular signaling cascades. The canonical pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and modulation of ion channels. This G-protein-mediated signaling is associated with the therapeutic effects of KOR agonists. Concurrently, the activated receptor can be phosphorylated, leading to the recruitment of β-arrestin proteins, which desensitizes the G-protein signal and can initiate distinct signaling pathways often associated with adverse effects. G-protein biased agonists, such as EOM-SalB, preferentially activate the G-protein pathway over β-arrestin recruitment.
Experimental Workflow: In Vitro Characterization
The in vitro characterization of EOM-SalB and MOM-SalB typically involves a series of assays to determine their binding affinity, functional potency, and signaling bias.
References
- 1. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 3. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxymethyl-salvinorin B is a potent kappa opioid receptor agonist with longer lasting action in vivo than salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Salvinorin B Ethoxymethyl Ether vs. Traditional Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of kappa opioid receptor (KOR) agonist development is evolving, with a significant shift towards biased ligands that selectively activate specific signaling pathways to minimize adverse effects. This guide provides a detailed comparison of Salvinorin B ethoxymethyl ether (EOM-SalB), a novel neoclerodane diterpene analog, and traditional KOR agonists, such as the prototypical U-50,488. We present a comprehensive analysis of their receptor binding, functional activity, and in vivo effects, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound (EOM-SalB) | Traditional KOR Agonists (e.g., U-50,488) |
| Structure | Non-nitrogenous, neoclerodane diterpene | Typically arylacetamides |
| Signaling Bias | G-protein biased | Generally unbiased or balanced |
| Potency | High, often greater than traditional agonists | Varies, U-50,488 is a potent agonist |
| Side-Effect Profile | Reduced aversion, sedation, and dysphoria | Associated with dysphoria, sedation, and aversion |
| Therapeutic Potential | Promising for addiction, pain, and neurological disorders with an improved therapeutic window | Efficacy is often limited by adverse effects |
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison between EOM-SalB and traditional KOR agonists.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | KOR Binding Affinity (Ki, nM) | G-Protein Signaling (cAMP) (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | G-Protein Bias Factor |
| EOM-SalB | 3.1 ± 0.4[1] | 0.65 ± 0.17[1] | Data not always available, but shown to be less potent than in G-protein assays | 2.53 (compared to U-50,488)[2][3] |
| Salvinorin A | 7.4 ± 0.7[1] | 40 ± 10[1] | ~10.5[4] | 0.648 (compared to U-50,488)[2][3] |
| U-50,488 | ~1.4[5] | Potent agonist, used as reference | Potent recruitment | Unbiased reference ligand[3][6] |
| MOM-SalB | 0.4[5] | More potent than U-50,488 and Salvinorin A[5] | Data not always available | G-protein biased |
Note: Bias factors can vary based on the assays and reference ligand used.[3]
Table 2: In Vivo Effects in Preclinical Models
| Parameter | This compound (EOM-SalB) | U-50,488 | Animal Model |
| Antinociception (Warm-Water Tail Withdrawal) | ED50 ~10x more potent than U-50,488[7] | Serves as a baseline for comparison | Mouse[8] |
| Anti-Cocaine Seeking Behavior | Dose-dependently attenuated drug-seeking (0.1, 0.3 mg/kg, i.p.)[1] | Effective, but with side effects | Rat[1] |
| Sedation (Spontaneous Locomotor Activity) | No significant effect at effective doses (0.1, 0.3 mg/kg, i.p.)[1][3] | Induces sedation | Rat[3] |
| Anxiety-like Behavior (Elevated Plus Maze) | No anxiogenic effects at effective doses[1][3] | Can induce anxiety-like behaviors | Rat[3] |
| Aversive Effects (Conditioned Place Aversion) | No significant aversion at effective doses[1] | Produces conditioned place aversion | Rat[1] |
| Remyelination (EAE Model) | More effective than U-50,488 at promoting recovery (0.1–0.3 mg/kg)[3][9] | Promotes remyelination, but to a lesser extent[3] | Mouse[3][9] |
Signaling Pathways and Experimental Workflows
The differential effects of EOM-SalB and traditional KOR agonists can be attributed to their distinct engagement of downstream signaling pathways.
KOR Signaling Pathways
Activation of the KOR by an agonist leads to the engagement of two primary signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The G-protein pathway is largely associated with the therapeutic effects of KOR agonists, such as analgesia, while the β-arrestin pathway is linked to adverse effects like dysphoria and sedation.[10][11] EOM-SalB, as a G-protein biased agonist, preferentially activates the G-protein pathway.
References
- 1. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 3. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]
- 5. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]
Validating KOR-Dependent Effects of Salvinorin B Ethoxymethyl Ether: A Comparative Guide
Salvinorin B ethoxymethyl ether (EOM-SalB), a semi-synthetic analog of the potent naturally occurring kappa-opioid receptor (KOR) agonist Salvinorin A, has garnered significant interest within the research community.[1][2] Its enhanced potency, metabolic stability, and potentially improved side-effect profile compared to its parent compound make it a valuable tool for investigating KOR function and a potential therapeutic candidate for various neurological and psychiatric disorders.[1][2] This guide provides a comprehensive overview of the methods used to validate the KOR-dependent effects of EOM-SalB, presenting comparative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
In Vitro Validation of KOR Agonism
A crucial first step in characterizing any KOR agonist is to determine its binding affinity, potency, and functional selectivity at the receptor. These parameters are typically assessed through a series of in vitro assays.
Comparative In Vitro Data for KOR Agonists
The following table summarizes key in vitro parameters for EOM-SalB in comparison to the parent compound Salvinorin A and the classic KOR agonist U50,488.
| Compound | Binding Affinity (Ki, nM) | G-Protein Signaling (EC50, nM) | β-Arrestin Recruitment (EC50, nM) |
| EOM-SalB | 3.1 ± 0.4[3] | 0.65 ± 0.17[3] | - |
| Salvinorin A | 7.4 ± 0.7[3] | 40 ± 10[3] | 14.5[4] |
| U50,488 | - | 3.4[5] | - |
| Salvinorin B | 2.95 µM[6] | 248 nM[6] | - |
Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates greater potency.
Key In Vitro Experimental Protocols
-
Radioligand Binding Assay: This assay measures the affinity of a compound for the KOR. It involves competing the unlabeled test compound (e.g., EOM-SalB) with a radiolabeled ligand that has a known high affinity for the KOR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) is calculated.
-
[³⁵S]GTPγS Binding Assay: This functional assay assesses the ability of an agonist to activate G-protein signaling downstream of the KOR.[5][7] Agonist binding to the KOR promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G-protein activation. The concentration of the agonist that produces 50% of the maximal effect is the EC50 value, and the maximal effect is the Emax.
-
cAMP Accumulation Assay: KORs are Gαi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] In this assay, cells expressing KOR are stimulated with forskolin (B1673556) to increase cAMP levels, and the ability of a KOR agonist to inhibit this increase is measured.
-
β-Arrestin Recruitment Assay: This assay is crucial for determining the functional selectivity or "bias" of a KOR agonist.[4][10][11] Some KOR-mediated effects are thought to be dependent on G-protein signaling, while others, often associated with adverse effects, are mediated by β-arrestin2 recruitment.[12][13][14] Assays like the PathHunter® β-arrestin recruitment assay quantify the interaction between the activated KOR and β-arrestin2.[10][11]
In Vivo Validation of KOR-Dependent Effects
To confirm that the observed physiological and behavioral effects of EOM-SalB are mediated by the KOR, in vivo studies are essential. These typically involve administering EOM-SalB to animal models and then attempting to block its effects with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI).
Comparative In Vivo Data for EOM-SalB
| Animal Model | Effect of EOM-SalB | KOR-Dependent Validation |
| Experimental Autoimmune Encephalomyelitis (EAE) | Decreased disease severity at 0.1-0.3 mg/kg[2][15] | Effects reversed by the KOR antagonist nor-BNI[2] |
| Cocaine-Induced Hyperactivity | Attenuated hyperactivity at 0.1 mg/kg[3] | - |
| Cocaine-Seeking Behavior | Dose-dependently attenuated drug-seeking at 0.1 and 0.3 mg/kg[3] | - |
| Tail-Withdrawal Assay (Pain) | Increased potency (ED50 = 0.8336) compared to Salvinorin A and U50,488[3] | - |
Key In Vivo Experimental Protocols
-
Antagonist Challenge Studies: This is a fundamental method for validating KOR-dependent effects in vivo.[16] Animals are pre-treated with a selective KOR antagonist (e.g., nor-BNI) before the administration of EOM-SalB. If the effects of EOM-SalB are blocked or significantly attenuated by the antagonist, it provides strong evidence that the effects are mediated by the KOR.
-
Behavioral Assays: A range of behavioral assays can be used to assess the KOR-dependent effects of EOM-SalB. For example:
-
Models of Pain: The tail-flick or hot-plate tests can be used to evaluate the antinociceptive (pain-relieving) effects of KOR agonists.[17]
-
Models of Addiction: Conditioned place preference/aversion and drug self-administration paradigms are employed to study the effects of KOR agonists on the rewarding and reinforcing properties of drugs of abuse.
-
Models of Mood Disorders: The forced swim test and elevated plus maze can be used to investigate the potential antidepressant and anxiolytic/anxiogenic effects of KOR agonists.[3]
-
-
Positron Emission Tomography (PET) Imaging: PET imaging with a radiolabeled KOR agonist can be used to visualize and quantify KOR occupancy in the brain in real-time, providing direct evidence of target engagement.[18]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by KOR agonists and a general workflow for validating the KOR-dependent effects of a compound like EOM-SalB.
References
- 1. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 2. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of κ Opioid Receptor (KOR)-Selective d-Tetrapeptides with Improved In Vivo Antinociceptive Effect after Peripheral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and In Vivo Evaluation of a κ-Opioid Receptor Agonist as a PET Radiotracer with Superior Imaging Characteristics | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Comparative In Vivo Analysis: Salvinorin B Ethoxymethyl Ether Versus Salvinorin A
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative in vivo potency of Salvinorin B ethoxymethyl ether (EOM-Sal B) and the naturally occurring Salvinorin A. This document synthesizes key experimental data to provide an objective comparison of these two potent kappa-opioid receptor (KOR) agonists.
Salvinorin A, the primary psychoactive component of Salvia divinorum, is a powerful and selective KOR agonist. However, its therapeutic potential is hampered by a short in vivo half-life, estimated to be around 50 minutes. This rapid metabolism, primarily through hydrolysis of the C-2 acetate (B1210297) group to the inactive Salvinorin B, has spurred the development of more stable analogs. Among these, this compound has emerged as a significantly more potent and longer-acting compound.
Quantitative Comparison of Potency
The following table summarizes the in vitro and in vivo potency of Salvinorin A and this compound based on published experimental data. EOM-Sal B consistently demonstrates superior potency across various assays.
| Parameter | Salvinorin A | This compound (EOM-Sal B) | Fold Difference (approx.) | Reference |
| In Vitro Data | ||||
| KOR Binding Affinity (Ki, nM) | 7.4 ± 0.7 | 3.1 ± 0.4 | ~2.4x higher affinity | [1] |
| KOR Functional Potency (EC50, nM) in [³⁵S]GTPγS assay | 40 ± 10 | 0.65 ± 0.17 | ~61.5x more potent | [1] |
| In Vivo Data | ||||
| Drug Discrimination (ED50, mg/kg) | ~0.3 - 2.0 | ~0.045 | ~6.7x more potent | [2] |
| Antinociception (Hot Water Tail-Withdrawal) (ED50, mg/kg) | 1.433 | 0.8336 | ~1.7x more potent |
Key In Vivo Experimental Protocols
To ensure a thorough understanding of the comparative data, detailed methodologies for the key in vivo experiments are provided below.
Drug Discrimination Assay in Rats
This assay is a valuable tool for assessing the interoceptive (subjective) effects of a compound and comparing its potency to a known substance.
Objective: To determine the dose at which animals recognize the subjective effects of EOM-Sal B as being similar to Salvinorin A.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training Phase:
-
Rats are trained to press one lever (the "drug" lever) after an injection of Salvinorin A (e.g., 2.0 mg/kg) to receive a food reward.
-
On alternate days, they are trained to press the other lever (the "vehicle" lever) after an injection of the vehicle solution (e.g., 75% dimethylsulfoxide/25% water) to receive a food reward.[2]
-
Training continues until the rats reliably press the correct lever based on the injection they received.
-
-
Testing Phase:
-
Once trained, rats are administered various doses of EOM-Sal B.
-
The percentage of responses on the "drug" lever is recorded.
-
Full substitution is considered to have occurred when a dose of the test drug results in a high percentage of responses on the drug-associated lever.[2]
-
-
Data Analysis: The effective dose 50 (ED50) is calculated, representing the dose at which the test compound produces 50% of the maximum possible drug-appropriate responding.
Hot Water Tail-Withdrawal Assay
This assay is a common method for evaluating the analgesic (pain-relieving) properties of a compound.
Objective: To measure the antinociceptive effects of Salvinorin A and EOM-Sal B by assessing the latency to tail withdrawal from a noxious thermal stimulus.
Methodology:
-
Animal Model: Male mice are frequently used for this assay.
-
Apparatus: A warm water bath maintained at a constant temperature (e.g., 52°C).
-
Procedure:
-
The baseline latency for each mouse to flick its tail out of the warm water is recorded before drug administration. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Animals are then administered either Salvinorin A, EOM-Sal B, or a vehicle control, typically via intraperitoneal (i.p.) injection.
-
At various time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), the tail-withdrawal latency is measured again.
-
-
Data Analysis: The data is often expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50, the dose that produces 50% of the maximum possible effect, is then determined.
Visualizing the Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying biological signaling pathway.
General workflow for in vivo potency assessment.
Simplified Kappa-Opioid Receptor signaling pathway.
Conclusion
The available data strongly indicates that this compound is a significantly more potent and likely more metabolically stable kappa-opioid receptor agonist than Salvinorin A. Its enhanced in vivo potency and longer duration of action make it a valuable tool for preclinical research into the therapeutic potential of KOR agonists for conditions such as pain, addiction, and depression. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers designing and interpreting studies involving these compounds.
References
a comparative analysis of various salvinorin A analogs in preclinical studies.
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum, has emerged as a compelling scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.[1][2] Its unique non-nitrogenous diterpene structure sets it apart from classic opioid alkaloids.[3] However, the clinical utility of Salvinorin A is hampered by its short duration of action and hallucinogenic properties.[4][5] This has spurred the development of numerous analogs with improved pharmacokinetic profiles and modified signaling properties. This guide provides a comparative analysis of various Salvinorin A analogs in preclinical studies, with a focus on their receptor binding, functional activity, and in vivo effects.
In Vitro Pharmacological Profile of Salvinorin A Analogs
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of several key Salvinorin A analogs at the kappa-opioid receptor. These parameters are crucial for understanding the direct interaction of these compounds with their molecular target.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Signaling Bias | Reference |
| Salvinorin A | KOR | 4.0 | 2.2 ([³⁵S]GTPγS) | Unbiased | [3][6] |
| 16-Ethynyl Salvinorin A | KOR | - | 0.019 (cAMP) | Balanced | [4] |
| 16-Bromo Salvinorin A | KOR | - | 0.040 (cAMP) | G-protein biased | [4] |
| Mesyl Sal B | KOR | - | - | - | [1] |
| RB-64 (22-thiocyanatosalvinorin A) | KOR | 0.59 | <1 ([³⁵S]GTPγS) | G-protein biased | [2][7] |
| Herkinorin | MOR | 12 | 500 ([³⁵S]GTPγS) | - | [8] |
| KOR | 90 | 1320 ([³⁵S]GTPγS) | - | [8] | |
| PR-38 | KOR/MOR | - | - | Dual Agonist | [3] |
Note: "-" indicates data not consistently found in the searched preclinical studies. The specific assay used for EC50 determination is provided where available.
In Vivo Preclinical Efficacy and Side Effect Profile
The therapeutic potential and limitations of Salvinorin A analogs are further elucidated through in vivo studies. The following table compares the effects of these analogs in various preclinical models of pain, addiction, and anxiety-related behaviors.
| Compound | Preclinical Model | Key Findings | Reference |
| Salvinorin A | Cocaine-seeking | Attenuates cocaine-primed reinstatement. | [1] |
| Tail-withdrawal | Antinociceptive effects. | [9] | |
| Elevated Plus Maze | Anxiogenic effects. | [4] | |
| 16-Ethynyl Salvinorin A | Formaldehyde Test | Reduced nociceptive and inflammatory pain. | [4] |
| Marble Burying Task | No anxiogenic effects. | [4] | |
| 16-Bromo Salvinorin A | Formaldehyde Test | Modest antinociceptive effects. | [4] |
| Elevated Zero Maze | No anxiogenic effects. | [4] | |
| Mesyl Sal B | Cocaine-induced hyperactivity | Attenuated hyperactivity. | [10] |
| Conditioned Taste Aversion | Fewer aversive side-effects than Salvinorin A. | [11] | |
| RB-64 | Rotarod Performance | Reduced motor incoordination compared to unbiased agonists. | [12] |
| Conditioned Place Aversion | Induced aversion, suggesting G-protein signaling mediates this effect. | [12] | |
| Herkinorin | Formalin Test | Antinociceptive properties. | [13] |
| PR-38 | Gastrointestinal Motility | Inhibited motility and reduced abdominal pain in mouse models. | [6] |
Signaling Pathways and Experimental Workflows
The diverse pharmacological effects of Salvinorin A analogs can be attributed to their differential engagement of downstream signaling pathways following KOR activation. Biased agonism, where a ligand preferentially activates one signaling cascade over another (e.g., G-protein signaling vs. β-arrestin recruitment), is a key concept in the development of safer KOR-targeted drugs.[2][4]
Kappa-Opioid Receptor Signaling Cascade
Activation of the KOR by an agonist like Salvinorin A or its analogs initiates a cascade of intracellular events. The following diagram illustrates the canonical G-protein dependent signaling pathway and the alternative β-arrestin pathway.
Caption: KOR Signaling Pathways.
Experimental Workflow for In Vivo Behavioral Assessment
The following diagram outlines a typical workflow for assessing the in vivo effects of Salvinorin A analogs in preclinical models of pain and anxiety.
Caption: In Vivo Behavioral Testing Workflow.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Salvinorin A analogs for the kappa-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-KOR or HEK-293-KOR cells).
-
Competition Binding: A fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593 or [³H]diprenorphine) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (Salvinorin A analog).[7]
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of Salvinorin A analogs as KOR agonists.
Methodology:
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing KOR are used.
-
Assay Components: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Agonist Stimulation: Agonist binding to the KOR promotes the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the Gi/o protein.
-
Separation and Quantification: The reaction is terminated, and the [³⁵S]GTPγS-bound G-proteins are separated from unbound [³⁵S]GTPγS by filtration. The amount of bound radioactivity is measured.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.
Hot Water Tail-Withdrawal Assay
Objective: To assess the antinociceptive effects of Salvinorin A analogs against thermal stimuli.
Methodology:
-
Animal Acclimation: Mice or rats are gently restrained, and their tails are immersed in a warm water bath maintained at a constant temperature (e.g., 50°C or 52°C).[9]
-
Baseline Latency: The time taken for the animal to withdraw its tail from the water is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
Post-treatment Latencies: Tail-withdrawal latencies are measured at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Data Analysis: The data are often expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Conclusion
Preclinical studies of Salvinorin A analogs have revealed a diverse and promising landscape for the development of novel therapeutics. Modifications to the Salvinorin A scaffold have yielded compounds with altered receptor selectivity, improved pharmacokinetic profiles, and biased signaling properties. G-protein biased agonists, such as 16-Bromo Salvinorin A and RB-64, show potential for retaining therapeutic effects like analgesia and anti-addiction properties while reducing undesirable side effects such as sedation and motor impairment.[4][12] Analogs like Herkinorin and PR-38 demonstrate that the Salvinorin A scaffold can be adapted to target other opioid receptors, opening up further avenues for drug discovery.[3][8] Continued investigation into the structure-activity relationships and in vivo pharmacology of these analogs is crucial for translating these preclinical findings into clinically effective treatments.
References
- 1. Pharmacology and anti-addiction effects of the novel κ opioid receptor agonist Mesyl Sal B, a potent and long-acting analogue of salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The G protein-biased κ-opioid receptor agonist RB-64 is analgesic with a unique spectrum of activities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Salvinorin A: The Kappa Opioid Receptor Agonist in Salvia Divinorum [salviahut.com]
- 6. transpopmed.org [transpopmed.org]
- 7. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products for the Treatment of Pain: Chemistry and Pharmacology of Salvinorin A, Mitragynine, and Collybolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kappa Opioid Receptor Agonist Mesyl Sal B Attenuates Behavioral Sensitization to Cocaine with Fewer Aversive Side-Effects than Salvinorin A in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kappa Opioid Receptor Agonist Mesyl Sal B Attenuates Behavioral Sensitization to Cocaine with Fewer Aversive Side-Effects than Salvinorin A in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antinociceptive Effects of Herkinorin, a MOP Receptor Agonist Derived from Salvinorin A in the Formalin Test in Rats: New Concepts in Mu Opioid Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Discriminative Stimulus Properties of EOM-SalB and MOM-SalB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the discriminative stimulus properties of two synthetic analogs of Salvinorin B: Ethoxymethyl Salvinorin B (EOM-SalB) and Methoxymethyl Salvinorin B (MOM-SalB). The information presented is based on preclinical data from drug discrimination studies, offering insights into their potency, duration of action, and receptor-level mechanisms.
Introduction
EOM-SalB and MOM-SalB are potent and selective kappa-opioid receptor (KOR) agonists derived from Salvinorin A, the primary psychoactive component of Salvia divinorum.[1] Drug discrimination is a behavioral pharmacology procedure used to assess the interoceptive (subjective) effects of drugs.[2] In this paradigm, animals are trained to recognize the effects of a specific drug and respond accordingly to receive a reward.[3] By testing novel compounds in these trained animals, researchers can determine if a new substance produces similar subjective effects to the training drug. This guide focuses on studies where animals were trained to discriminate Salvinorin A from its vehicle, and subsequently tested with EOM-SalB and MOM-SalB to see if these compounds would "substitute" for Salvinorin A, indicating a shared mechanism of action and similar subjective effects.[4][5]
Quantitative Comparison of Discriminative Stimulus Properties
The following table summarizes the key quantitative data from drug discrimination studies comparing EOM-SalB and MOM-SalB. The primary findings are from studies where rats were trained to discriminate Salvinorin A (2.0 mg/kg) from its vehicle.[4]
| Parameter | EOM-SalB | MOM-SalB | Salvinorin A (Training Drug) | Reference |
| Full Substitution for Salvinorin A | Yes | Yes | N/A | [1][4] |
| Relative In Vivo Potency | More potent than Salvinorin A | More potent than Salvinorin A | N/A | [1][4] |
| In Vivo ED50 | Not explicitly stated in available abstracts | Not explicitly stated in available abstracts | 2.0 mg/kg (Training Dose) | [4] |
| In Vitro Potency (GTP-γS) | ED50 = 0.65 nM | ED50 = 6 nM | - | [4] |
| Duration of Action | Longer post-injection discrimination than Salvinorin A | Not explicitly stated in available abstracts | Shorter than EOM-SalB | [1] |
Note: While abstracts of the key study by Peet and Baker (2011) confirm that both EOM-SalB and MOM-SalB are more potent than Salvinorin A in vivo, the specific ED50 values are not provided in the publicly available literature. There is a noted discrepancy between in vitro and in vivo findings, with the ten-fold greater potency of EOM-SalB over MOM-SalB observed in vitro not being reflected in the in vivo drug discrimination studies.[4]
Experimental Protocols
Drug Discrimination Assay
The primary experimental method used to compare the discriminative stimulus properties of EOM-SalB and MOM-SalB is the drug discrimination paradigm. A typical protocol is as follows:
-
Subjects: Male Sprague-Dawley rats are commonly used.[4]
-
Apparatus: Standard two-lever operant conditioning chambers are utilized.[6]
-
Training Phase:
-
Rats are trained to press one lever after being administered the training drug (e.g., Salvinorin A, 2.0 mg/kg, i.p.) to receive a food reward (e.g., sucrose (B13894) pellet).
-
On alternate days, they are given a vehicle injection and must press the other lever to receive a reward.
-
This training continues until the rats reliably press the correct lever based on the injection they received. This is often achieved under a fixed-ratio schedule of reinforcement, such as an FR20, where 20 lever presses are required for a reward.[1][4]
-
-
Testing Phase (Substitution):
-
Once the discrimination is learned, test sessions are conducted.
-
Instead of the training drug or vehicle, different doses of a test compound (e.g., EOM-SalB or MOM-SalB) are administered.
-
The percentage of responses on the drug-appropriate lever is measured. Full substitution is generally considered to be ≥80% of responses on the drug-associated lever.[3]
-
-
Time Course Assessment: To determine the duration of action, tests are conducted at various time points after the administration of the test compound.[1]
Mandatory Visualizations
Experimental Workflow: Drug Discrimination Procedure
References
- 1. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
cross-model validation of the therapeutic efficacy of salvinorin B ethoxymethyl ether
A comprehensive guide for researchers and drug development professionals on the efficacy of Salvinorin B Ethoxymethyl Ether (EOM-Sal B), a promising biased kappa-opioid receptor agonist. This document provides a comparative analysis of EOM-Sal B against other relevant compounds, supported by experimental data from multiple preclinical models.
This compound (EOM-Sal B), a semi-synthetic analog of the potent naturally occurring kappa-opioid receptor (KOR) agonist Salvinorin A, has emerged as a molecule of significant interest for the development of novel therapeutics.[1] Its unique pharmacological profile, characterized by a bias towards G-protein signaling over β-arrestin recruitment, suggests the potential for retaining therapeutic efficacy while mitigating the undesirable side effects associated with traditional KOR agonists, such as sedation, dysphoria, and aversion.[1][2] This guide synthesizes findings from various preclinical studies to provide a clear comparison of EOM-Sal B's performance against its parent compound, Salvinorin A, and the prototypical KOR agonist U50,488.
Comparative Efficacy Across Therapeutic Areas
EOM-Sal B has demonstrated significant therapeutic potential in preclinical models of neurological and substance use disorders. In models of multiple sclerosis, EOM-Sal B has been shown to promote remyelination and reduce disease severity.[1][3][4] Furthermore, it has exhibited anti-addiction and anti-nociceptive properties in various animal models.[1][5]
In Vitro Pharmacological Profile
The foundational difference in the mechanism of action between EOM-Sal B and other KOR agonists lies in its signaling bias. EOM-Sal B demonstrates a clear preference for the G-protein signaling pathway, which is believed to mediate the therapeutic effects of KOR activation, while having a reduced tendency to engage the β-arrestin pathway, which is often linked to adverse effects.[1][2]
| Compound | KOR Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | G-Protein Bias Factor | Reference |
| EOM-Sal B | 0.32 - 3.1 | 0.14 - 0.65 | - | 2.53 - 15.26 | [1][5][6] |
| Salvinorin A | 7.4 | 40 | - | 0.648 | [1][5] |
| U50,488 | - | - | - | 1 (Reference) | [1] |
| MOM-Sal B | - | - | - | - | [7][8][9] |
| β-THP Sal B | 6.2 | 60 | - | - | [5] |
Note: '-' indicates data not consistently reported across the cited sources. Bias factor is calculated relative to U50,488.
Preclinical Efficacy in Multiple Sclerosis Models
In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, therapeutic administration of EOM-Sal B led to a significant, dose-dependent reduction in disease severity.[3] Notably, EOM-Sal B was more effective than U50,488 at promoting recovery.[3] In the cuprizone-induced demyelination model, EOM-Sal B treatment increased the number of mature oligodendrocytes and enhanced remyelination.[3][4]
| Treatment | Model | Key Findings | Reference |
| EOM-Sal B (0.1-0.3 mg/kg) | EAE | Dose-dependently decreased disease severity; more effective than U50,488 in promoting recovery. | [3][4] |
| EOM-Sal B (0.3 mg/kg) | Cuprizone (B1210641) | Increased mature oligodendrocytes, myelinated axons, and myelin thickness. | [3][4] |
| U50,488 | EAE | Reduced disease scores. | [3] |
Efficacy in Models of Addiction
EOM-Sal B has shown promise in preclinical models of cocaine addiction. It has been found to be more potent than Salvinorin A and another analog, β-THP Sal B, in reducing drug-seeking behavior.[5] A significant advantage of EOM-Sal B is its reduced side-effect profile at therapeutically relevant doses. Unlike other KOR agonists, EOM-Sal B did not induce sedation, anxiety, or depressive-like effects in rodents.[1][10]
| Compound | Model | Key Findings | Reference |
| EOM-Sal B (0.1, 0.3 mg/kg) | Cocaine Self-Administration | Dose-dependently attenuated drug-seeking behavior. | [5] |
| β-THP Sal B (1 mg/kg) | Cocaine Self-Administration | Attenuated cocaine- and cue-induced reinstatement of drug-seeking. | [5] |
| Salvinorin A (0.3 mg/kg) | Cocaine Self-Administration | Attenuated cocaine- and cue-induced reinstatement of drug-seeking. | [5] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: KOR Signaling Pathway comparing biased and unbiased agonists.
Caption: Experimental workflow for the EAE model of multiple sclerosis.
Caption: Workflow for the cocaine self-administration and reinstatement model.
Experimental Protocols
In Vitro Assays for KOR Activity
-
G-Protein Activation Assay ([³⁵S]GTPγS Binding): This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Chinese Hamster Ovary (CHO) cells stably expressing the human KOR are typically used.[5] Membranes from these cells are incubated with the test compound and [³⁵S]GTPγS, and the amount of bound radioactivity is quantified to determine the potency (EC₅₀) and efficacy of the agonist in activating G-proteins.[5]
-
cAMP Accumulation Assay: KOR activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Assays like the HitHunter™ cAMP assay are used to measure the inhibition of forskolin-induced cAMP accumulation in cells expressing KOR.[1] This provides another measure of G-protein-mediated signaling.
-
β-Arrestin Recruitment Assay: To assess the recruitment of β-arrestin to the activated KOR, assays such as the PathHunter™ β-arrestin recruitment assay are employed.[1] This assay typically uses a chemiluminescent signal generated by the interaction of β-arrestin fused to a fragment of β-galactosidase with the KOR fused to the complementing fragment.
Preclinical Animal Models
-
Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a widely used model for studying the pathophysiology of multiple sclerosis. EAE is induced in mice (e.g., C57BL/6J strain) by immunization with a myelin antigen such as myelin oligodendrocyte glycoprotein (B1211001) (MOG) emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.[3] Animals develop a paralytic disease, and the severity is scored daily. Therapeutic efficacy of compounds like EOM-Sal B is assessed by administering the drug after disease onset and monitoring the clinical scores.[3]
-
Cuprizone-Induced Demyelination Model: This model induces demyelination in the corpus callosum of mice through the oral administration of the copper chelator cuprizone in their diet for several weeks.[3] Following the demyelination period, cuprizone is withdrawn, and remyelination is assessed. The therapeutic effect of compounds is evaluated by administering them during the remyelination phase and subsequently analyzing brain tissue for the number of mature oligodendrocytes and the extent of myelination.[3]
-
Cocaine Self-Administration and Reinstatement Model: This is a standard model to study the reinforcing effects of drugs and the propensity for relapse.[5][11][12] Rats are trained to press a lever to receive an intravenous infusion of cocaine.[5] After the self-administration behavior is established, it is extinguished by replacing cocaine with saline. Reinstatement of drug-seeking behavior (lever pressing) is then triggered by a small, non-contingent "priming" dose of cocaine or by cues previously associated with the drug. The therapeutic potential of a compound is evaluated by its ability to block this reinstatement of drug-seeking behavior.[5]
Conclusion
The cross-model validation of this compound consistently highlights its promising therapeutic profile. Its G-protein bias translates to potent efficacy in preclinical models of multiple sclerosis and addiction, coupled with a favorable side-effect profile compared to unbiased KOR agonists. These findings strongly support the continued investigation of EOM-Sal B as a lead compound for the development of novel therapeutics for a range of debilitating disorders. Further research should focus on its pharmacokinetic properties and long-term safety profile to pave the way for potential clinical translation.
References
- 1. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
- 2. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 3. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Salvinorin B Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]
- 9. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. remedypublications.com [remedypublications.com]
Replicating Key Findings from Preclinical Studies on Salvinorin B Ethoxymethyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for Salvinorin B ethoxymethyl ether (EOM-SalB), a potent and selective kappa-opioid receptor (KOR) agonist. The product's performance is compared with its parent compound, Salvinorin A, and the prototypical KOR agonist, U50,488. This document synthesizes experimental data from multiple preclinical studies, offering detailed methodologies for key experiments and visualizing complex biological pathways and workflows to facilitate the replication of these pivotal findings.
Comparative Efficacy and Potency
EOM-SalB has demonstrated significant therapeutic potential in preclinical models, particularly in the context of demyelinating diseases like multiple sclerosis.[1][2][3] Its efficacy is attributed to its potent and selective agonism at the KOR.[4][5][6][7][8]
In Vitro Potency and G-Protein Bias
EOM-SalB exhibits a favorable pharmacological profile with high potency and a bias towards G-protein signaling, which is often associated with a reduced side-effect profile compared to non-biased KOR agonists.[1][3]
| Compound | KOR Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | G-Protein Bias Factor |
| EOM-SalB | 0.32[9] | ~0.14[9] | - | 2.53[1] |
| Salvinorin A | 2.4[8] | 40[5] | - | 0.648[1] |
| U50,488 | - | - | - | 1 (Reference) |
| MOM-SalB | 0.60[10] | 0.40[9] | - | - |
In Vivo Efficacy in a Model of Multiple Sclerosis
In the experimental autoimmune encephalomyelitis (EAE) mouse model, EOM-SalB was effective in reducing disease severity and promoting recovery.[1][3]
| Treatment | Dose (mg/kg) | Peak Mean Clinical Score | % Animals in Recovery |
| Vehicle | - | ~3.5 | ~20% |
| EOM-SalB | 0.1 | ~2.5 | ~40% |
| EOM-SalB | 0.3 | ~1.5 | ~70% |
| U50,488 | 0.5 | ~2.8 | ~30% |
| U50,488 | 1.6 | ~2.2 | ~50% |
Data adapted from Paton et al. (2021).[1]
Key Preclinical Findings and Experimental Protocols
Remyelination in the Cuprizone-Induced Demyelination Model
EOM-SalB has been shown to promote remyelination in the cuprizone (B1210641) model of demyelination.[1][3] Administration of EOM-SalB (0.3 mg/kg) led to an increase in the number of mature oligodendrocytes, myelinated axons, and myelin thickness in the corpus callosum.[1][3]
Experimental Protocol: Cuprizone-Induced Demyelination
This protocol is a standard method for inducing demyelination in mice to study the effects of potential remyelinating agents.
-
Animal Model: C57BL/6 mice (8-10 weeks old) are typically used.
-
Cuprizone Administration: Mice are fed a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5-6 weeks to induce acute demyelination. The diet is provided ad libitum.
-
Treatment Administration: EOM-SalB or vehicle is administered daily via intraperitoneal (i.p.) injection during the last few weeks of the cuprizone diet and/or during the recovery phase after returning to a normal diet.
-
Tissue Processing: After the treatment period, mice are euthanized, and brains are collected. The brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose (B13894) solutions, and then sectioned.
-
Histological Analysis: Brain sections, particularly the corpus callosum, are stained with Luxol Fast Blue (LFB) to assess the extent of demyelination and remyelination. Immunohistochemistry is used to identify mature oligodendrocytes (e.g., using anti-APC antibodies) and myelinated axons (e.g., using anti-MBP antibodies).
-
Quantification: The extent of demyelination/remyelination is quantified by measuring the LFB staining intensity or the number of stained cells/axons in specific regions of interest.
Attenuation of Disease Severity in the Experimental Autoimmune Encephalomyelitis (EAE) Model
EOM-SalB has been demonstrated to decrease disease severity in the EAE model, an inflammatory model of multiple sclerosis.[1][3] This effect was shown to be KOR-dependent.[1]
Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of EAE in mice to model the inflammatory aspects of multiple sclerosis.
-
Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used.
-
Immunization: On day 0, mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the central nervous system.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no clinical signs to paralysis.
-
Treatment Administration: Therapeutic administration of EOM-SalB or vehicle is initiated at the onset of clinical signs.
-
Outcome Measures: The primary outcome is the clinical score. Secondary outcomes can include analysis of immune cell infiltration into the central nervous system and histological assessment of demyelination and inflammation.
G-Protein Biased Signaling of EOM-SalB
EOM-SalB is a G-protein biased agonist at the KOR.[1][3] This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway. This is a desirable characteristic as β-arrestin recruitment has been associated with some of the undesirable side effects of KOR activation.[11]
Experimental Protocols: cAMP and β-Arrestin Recruitment Assays
These assays are used to determine the signaling bias of a compound at a G-protein coupled receptor.
-
cAMP Inhibition Assay (for Gαi-coupled receptors like KOR):
-
Cell Culture: Use cells stably expressing the human KOR (e.g., HEK293 or CHO cells).
-
Forskolin (B1673556) Stimulation: Treat cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Compound Treatment: Add varying concentrations of the test compound (EOM-SalB).
-
cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: A decrease in cAMP levels indicates Gαi activation. Plot the concentration-response curve to determine the EC50 for G-protein activation.
-
-
β-Arrestin Recruitment Assay:
-
Assay System: Utilize a commercially available assay system (e.g., PathHunter by DiscoveRx) where the KOR is tagged with a small enzyme fragment and β-arrestin is fused to a larger, inactive enzyme fragment.
-
Cell Culture: Use the engineered cell line provided with the assay kit.
-
Compound Treatment: Add varying concentrations of the test compound.
-
Signal Detection: Ligand-induced recruitment of β-arrestin to the KOR brings the two enzyme fragments together, forming a functional enzyme that generates a chemiluminescent signal.
-
Data Analysis: Measure the luminescent signal and plot the concentration-response curve to determine the EC50 for β-arrestin recruitment.
-
Conclusion
Preclinical studies have established this compound as a potent and selective KOR agonist with a promising therapeutic profile, particularly for demyelinating diseases. Its G-protein bias suggests a potential for reduced side effects compared to traditional KOR agonists. The experimental protocols and data presented in this guide provide a framework for researchers to replicate and build upon these key findings in the pursuit of novel therapeutics.
References
- 1. Molecular mechanism of biased signaling at the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of biased signaling at the kappa opioid receptor (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. G protein signaling–biased agonism at the κ-opioid receptor is maintained in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the discriminative stimulus effects of salvinorin A and its derivatives to U69,593 and U50,488 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the side effect profile of salvinorin B ethoxymethyl ether with other KOR agonists like nalfurafine
A Comparative Analysis of the Side Effect Profiles of Salvinorin B Ethoxymethyl Ether and Nalfurafine (B1239173)
For Researchers, Scientists, and Drug Development Professionals
The development of Kappa Opioid Receptor (KOR) agonists as therapeutic agents has been a journey of balancing potent analgesic and anti-pruritic effects against a challenging side effect profile that includes dysphoria, sedation, and hallucinations.[1][2] This guide provides a detailed comparison of the side effect profiles of two notable KOR agonists: this compound (EOM SalB), a promising preclinical candidate, and Nalfurafine, a clinically approved drug in Japan for the treatment of pruritus.[3][4] This comparison is supported by experimental data from preclinical and clinical studies, detailed methodologies, and visual representations of the underlying signaling pathways.
The key to the improved side effect profiles of both EOM SalB and nalfurafine appears to lie in their "biased agonism" at the KOR.[5][6] Unlike traditional KOR agonists such as U-50,488, which activate both G-protein and β-arrestin signaling pathways, EOM SalB and nalfurafine preferentially activate the G-protein pathway.[5][7] The β-arrestin pathway is increasingly associated with the adverse effects of KOR activation, such as dysphoria and aversion.[6][8]
Quantitative Comparison of Side Effect Profiles
The following tables summarize the observed side effects of this compound and nalfurafine from preclinical and clinical studies.
Table 1: Preclinical Side Effect Profile Comparison
| Side Effect | This compound (EOM SalB) | Nalfurafine | Prototypical KOR Agonist (U-50,488) |
| Sedation/Hypolocomotion | Not observed at 0.1-0.3 mg/kg in rats.[5][9] Reduced novelty-induced locomotion at 1 mg/kg in mice.[5] | Produces hypolocomotion, but at doses higher than those for anti-pruritic/antinociceptive effects.[10] | Induces sedation.[1][5] |
| Anxiety | No anxiogenic behavior observed in the elevated plus-maze test in rats (0.1-0.3 mg/kg).[5] | Not a prominent reported side effect in preclinical models. | Can induce anxiety-like behaviors. |
| Depression-like Effects | No depressive-like effects observed in the forced swim test in rats.[5] | Not a prominent reported side effect in preclinical models. | Can induce depressive-like behaviors.[9] |
| Aversion/Dysphoria | No aversion in conditioned place aversion test at 0.1 mg/kg in rats.[5] Aversion observed at a higher dose of 1 mg/kg in mice.[5] | Does not produce conditioned place aversion or preference in rodents at low doses (10-40 μg/kg); aversion seen at a high dose (80 μg/kg).[11] | Induces conditioned place aversion.[3][10] |
| Motor Incoordination | Impaired motor coordination in the rotarod test at 1 mg/kg in mice.[5] | Can cause motor incoordination, but at doses higher than therapeutic ones.[10] | Detrimental effects on rotarod performance.[12] |
| Hallucinogenic Effects | Not explicitly studied, but related compound Salvinorin A is a known hallucinogen.[9] | Does not produce hallucinogenic effects in humans.[11] | Not a primary reported effect in preclinical models, but psychotomimesis is a concern for the class.[3] |
Table 2: Clinical Side Effect Profile of Nalfurafine
| Side Effect | Frequency in Clinical Trials | Notes |
| Insomnia | Most common adverse drug reaction, reported in 10-22.8% of patients.[11][13][14] | Generally mild and resolved quickly.[15] |
| Dizziness | Commonly reported.[16] | Sensation of lightheadedness or unsteadiness.[16] |
| Nausea | Reported, sometimes with vomiting.[13][16] | Can be mitigated by taking with food.[16] |
| Fatigue/Somnolence | Frequent complaint.[16][17] | Can cause drowsiness and tiredness.[16] |
| Dry Mouth | Notable side effect.[16] | |
| Constipation | Reported in some patients.[16][17] | Not uncommon with opioid-related medications.[16] |
| Increased Blood Prolactin | Observed in 8.8-21.1% of patients in one study.[13] | An endocrine effect noted for opioids.[17] |
| Psychotomimetic Effects (Hallucinations, Dysphoria) | Not observed at therapeutic doses.[3][11] | A key advantage over other KOR agonists. |
| Dependence/Abuse Liability | No evidence of physical or psychological dependence in humans.[11][13] | Considered a "non-narcotic opioid drug".[11] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and nalfurafine.
Conditioned Place Aversion (CPA) Test
This behavioral test is used to assess the aversive or rewarding properties of a drug.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a central neutral area.
-
Procedure:
-
Pre-conditioning (Baseline Preference): On day 1, animals are allowed to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one chamber over the other.
-
Conditioning: Over several days (e.g., 4-8 days), animals receive alternating injections of the test compound and vehicle. Immediately following the drug injection, they are confined to one of the chambers (e.g., the initially non-preferred one). On alternate days, they receive a vehicle injection and are confined to the opposite chamber.
-
Test Day: On the final day, the animals are drug-free and allowed to freely explore the entire apparatus again. The time spent in each chamber is recorded.
-
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates conditioned place aversion, suggesting the drug has aversive properties.[3][5]
Rotarod Performance Test
This test is used to assess motor coordination and balance.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
Training: Animals are first trained to stay on the rotating rod at a low, constant speed.
-
Testing: The test compound or vehicle is administered. At a specified time post-injection, the animals are placed on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
-
Data Analysis: The latency to fall from the rod is recorded. A significant decrease in the latency to fall in the drug-treated group compared to the vehicle group indicates impaired motor coordination.[5][18]
Forced Swim Test (FST)
This test is used to assess depressive-like behavior in rodents.
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure:
-
Pre-swim session: Animals are placed in the water for a period (e.g., 15 minutes) 24 hours before the test session to induce a state of immobility.
-
Test session: The test compound or vehicle is administered. After a set time, the animals are placed in the water again for a shorter period (e.g., 5 minutes).
-
-
Data Analysis: The duration of immobility (floating without struggling) is recorded. An increase in immobility time is interpreted as a depressive-like state.[9]
G-Protein Bias Signaling Assays
These in vitro assays determine the preference of a ligand for activating G-protein signaling over β-arrestin recruitment.
-
Cell Lines: HEK293 cells or other suitable cell lines are engineered to express the human kappa opioid receptor (hKOR).
-
G-Protein Activation Assay (e.g., [³⁵S]GTPγS binding or BRET-based G-protein dissociation):
-
Cell membranes expressing hKOR are prepared.
-
The membranes are incubated with varying concentrations of the test agonist in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
G-protein activation leads to the binding of [³⁵S]GTPγS, which is then measured by scintillation counting.
-
Alternatively, Bioluminescence Resonance Energy Transfer (BRET) can be used to measure the dissociation of G-protein subunits upon receptor activation in live cells.[7]
-
-
β-Arrestin Recruitment Assay (e.g., Tango assay or BRET-based arrestin recruitment):
-
Cells co-expressing hKOR fused to a transcription factor and a β-arrestin fusion protein are used.
-
Agonist binding and subsequent β-arrestin recruitment leads to the cleavage of the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).
-
The reporter gene activity is measured as a proxy for β-arrestin recruitment.
-
BRET can also be used to measure the interaction between the receptor and β-arrestin in real-time.[7]
-
-
Data Analysis: The potency (EC₅₀) and efficacy (Eₘₐₓ) for both G-protein activation and β-arrestin recruitment are determined. A bias factor is calculated to quantify the preference for one pathway over the other, often relative to a reference compound like U-50,488.[7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating KOR agonists.
Caption: KOR Signaling Pathways for Biased and Balanced Agonists.
Caption: Preclinical Evaluation Workflow for a Novel KOR Agonist.
Conclusion
The comparison between this compound and nalfurafine highlights a significant advancement in the development of safer KOR agonists. Nalfurafine's clinical success demonstrates that by favoring G-protein signaling, it is possible to achieve therapeutic benefits for conditions like pruritus without the severe CNS side effects that have historically plagued this class of drugs.[3][15] The most common side effects of nalfurafine in humans, such as insomnia and dizziness, are generally mild and manageable.[16][17]
Preclinical data for EOM SalB are highly encouraging, suggesting a similar, if not potentially improved, side effect profile at therapeutic doses.[5][9] Like nalfurafine, its G-protein bias appears to separate its therapeutic potential from adverse effects like sedation, aversion, and depression in animal models.[5] However, it is crucial to note that the data for EOM SalB is exclusively from preclinical studies, and the translation of these findings to human subjects requires further investigation. The observation of aversion and motor impairment at higher doses in mice underscores the importance of careful dose-selection in future clinical development.[5]
For researchers and drug development professionals, the distinct signaling profiles of these compounds provide a clear path forward: the targeted design of G-protein biased KOR agonists is a viable strategy for creating effective therapeutics with a significantly improved safety and tolerability profile.
References
- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Nalfurafine Hydrochloride used for? [synapse.patsnap.com]
- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nalfurafine - Wikipedia [en.wikipedia.org]
- 12. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Effect of a novel kappa-receptor agonist, nalfurafine hydrochloride, on severe itch in 337 haemodialysis patients: a Phase III, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What are the side effects of Nalfurafine Hydrochloride? [synapse.patsnap.com]
- 17. Post-marketing surveillance study of the safety and efficacy of nalfurafine hydrochloride (Remitch® capsules 2.5 μg) in 3,762 hemodialysis patients with intractable pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of the novel selective κ-opioid receptor agonist NP-5497-KA on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the G-Protein Bias of Salvinorin B Ethoxymethyl Ether (EOM-SalB)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G-protein signaling bias of the kappa-opioid receptor (KOR) agonist, Salvinorin B ethoxymethyl ether (EOM-SalB), against the parent compound Salvinorin A and the prototypical KOR agonist U50,488. The data presented is based on independent verification studies and is intended to assist researchers in evaluating the pharmacological profile of EOM-SalB.
Summary of G-Protein Bias
EOM-SalB has been independently verified as a G-protein biased agonist at the kappa-opioid receptor.[1] This biased agonism is characterized by a preferential activation of the G-protein signaling pathway over the β-arrestin recruitment pathway. Such a signaling profile is of significant interest in drug development, as it is often hypothesized to be associated with a reduction in the adverse effects commonly linked to KOR activation, such as dysphoria and sedation.[1]
One key study demonstrated that EOM-SalB has a G-protein bias factor of 2.53 relative to the reference compound U50,488.[1] This finding is consistent with other independent research that reported an even more pronounced G-protein bias for EOM-SalB, with a bias factor of 15.26, also using U50,488 as the reference.[1] The consistency of these findings across different experimental systems and assays provides strong evidence for the G-protein biased properties of EOM-SalB.[1]
Comparative Signaling Profile
The following table summarizes the quantitative data from a key independent verification study, comparing the potency (EC50) and efficacy (Emax) of EOM-SalB, Salvinorin A, and U50,488 in activating G-protein and β-arrestin2 signaling pathways.
| Compound | G-Protein Signaling (cAMP Inhibition) | β-Arrestin2 Recruitment | Bias Factor¹ |
| pEC50 | Emax (%) | pEC50 | |
| EOM-SalB | 9.42 ± 0.08 | 98.2 ± 3.4 | 8.23 ± 0.11 |
| Salvinorin A | 8.58 ± 0.12 | 100.2 ± 5.8 | 8.31 ± 0.07 |
| U50,488 | 7.74 ± 0.07 | 100.0 ± 4.1 | 7.33 ± 0.06 |
¹Bias factor was calculated relative to U50,488. A value > 1 indicates G-protein bias, < 1 indicates β-arrestin bias, and = 1 indicates a balanced agonist.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide, based on the independent verification study by Paton et al. (2021).
Cell Culture
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human kappa-opioid receptor (CHOK1-hKOR) were used for all assays. Cells were cultured in Dulbecco’s Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 800 µg/mL geneticin.
G-Protein Signaling: HitHunter® cAMP Assay
The G-protein signaling pathway was assessed by measuring the inhibition of forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation using the HitHunter® cAMP Assay (DiscoverX).
-
Cell Plating: CHOK1-hKOR cells were seeded into 384-well plates.
-
Compound Addition: Test compounds (EOM-SalB, Salvinorin A, U50,488) were added to the cells at various concentrations.
-
Forskolin (B1673556) Stimulation: Cells were stimulated with a final concentration of 3 µM forskolin to induce cAMP production.
-
Incubation: The plates were incubated for 60 minutes at 37°C.
-
Detection: The assay was performed according to the manufacturer's protocol, and the luminescence signal, which is inversely proportional to the cAMP concentration, was read on a plate reader.
-
Data Analysis: Data were normalized to the response of forskolin alone (0% inhibition) and the maximal inhibition by U50,488 (100% inhibition). Dose-response curves were generated using non-linear regression to determine pEC50 and Emax values.
β-Arrestin2 Recruitment: PathHunter® Assay
The recruitment of β-arrestin2 to the KOR was measured using the PathHunter® β-Arrestin Assay (DiscoverX).
-
Cell Plating: CHOK1-hKOR cells were seeded into 384-well plates.
-
Compound Addition: Test compounds were added to the cells at various concentrations.
-
Incubation: Plates were incubated for 90 minutes at 37°C.
-
Detection: The assay was performed according to the manufacturer's protocol. The chemiluminescent signal, which is directly proportional to the extent of β-arrestin2 recruitment, was measured using a plate reader.
-
Data Analysis: Data were normalized to the vehicle control (0% response) and the maximal response induced by U50,488 (100% response). Dose-response curves were generated using non-linear regression to determine pEC50 and Emax values.
Bias Factor Calculation
The bias factor was calculated using the following equation, with U50,488 serving as the reference balanced agonist:
Bias Factor = 10^[(pEC50_Gprotein - pEC50_βarrestin)_Test_Compound - (pEC50_Gprotein - pEC50_βarrestin)_Reference_Compound]
Visualizations
KOR Signaling Pathways
References
A Comparative Guide to the Mu-Opioid Activity of Salvinorin B Ethoxymethyl Ether and Herkinorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mu-opioid receptor (MOR) activity of two semi-synthetic analogs of Salvinorin A: Salvinorin B ethoxymethyl ether (EOM-SalB) and Herkinorin. While both compounds originate from the same natural product scaffold, their pharmacological profiles at the MOR diverge significantly, offering distinct tools for opioid research and therapeutic development. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the associated signaling pathways.
Executive Summary
Herkinorin is a potent agonist at the mu-opioid receptor, demonstrating significant binding affinity and functional efficacy. A key characteristic of Herkinorin is its biased agonism; it activates G-protein signaling pathways without recruiting β-arrestin 2. This property is of high interest in drug development as it may be associated with a reduced side-effect profile, such as tolerance and respiratory depression, compared to classical opioids.
In stark contrast, this compound (EOM-SalB) is a highly potent and selective kappa-opioid receptor (KOR) agonist. Current research indicates that EOM-SalB has negligible to no significant binding affinity or functional activity at the mu-opioid receptor. This makes it a valuable tool for studying the selective effects of KOR activation.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for the mu-opioid receptor activity of Herkinorin. Due to its high selectivity for the kappa-opioid receptor, corresponding data for this compound at the mu-opioid receptor is not available in the current literature, with studies consistently reporting negligible affinity[1][2].
| Parameter | Herkinorin | This compound (EOM-SalB) | Reference Compound (DAMGO) |
| Binding Affinity (Ki) at MOR | 12 nM[3] - 45 nM[4] | > 1,000 nM[1] | 2.5 nM[4] |
| Functional Efficacy (EC50) at MOR | 0.5 µM (IC50)[3] | Not Active | - |
| Maximal Effect (Emax) at MOR | 130% (vs. DAMGO)[3] | Not Active | 100% |
| β-arrestin 2 Recruitment | Does not promote recruitment[3] | Not Applicable (No MOR activity) | Promotes recruitment |
Signaling Pathways
Activation of the mu-opioid receptor can initiate two primary signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse side effects of opioids. Herkinorin is a biased agonist that preferentially activates the G-protein pathway.
References
- 1. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard protecting groups create potent and selective kappa opioids: salvinorin B alkoxymethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herkinorin dilates cerebral vessels via kappa opioid receptor and cyclic adenosine monophosphate (cAMP) in a piglet model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Salvinorin A and Salvinorin B Ethoxymethyl Ether: Duration of Action and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical pharmacology of Salvinorin A, a potent naturally occurring kappa-opioid receptor (KOR) agonist, and its semi-synthetic analog, Salvinorin B ethoxymethyl ether (EOM-SalB). The focus of this comparison is the duration of action, supported by experimental data on their pharmacokinetics, pharmacodynamics, and receptor signaling pathways.
Executive Summary
Salvinorin A is characterized by its potent but brief psychoactive effects, a profile that has limited its therapeutic development. In contrast, EOM-SalB has been engineered for greater metabolic stability, resulting in a significantly prolonged duration of action in vivo. This extended activity, coupled with a favorable G-protein biased signaling profile at the KOR, positions EOM-SalB as a promising candidate for further investigation in various therapeutic areas, including pain, addiction, and neurological disorders.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing Salvinorin A and EOM-SalB.
Table 1: Comparative Pharmacokinetics and Duration of Action
| Parameter | Salvinorin A | This compound (EOM-SalB) | Animal Model | Route of Administration | Reference |
| Duration of Action (Antinociception) | < 30 minutes | ~2-3 hours | Rodents | Intraperitoneal (i.p.) | [1][2] |
| Brain Residence Time | Rapid uptake and clearance | Slower decline in whole-brain concentrations | Rodents | Intraperitoneal (i.p.) | [3] |
| Brain Pharmacokinetics | Rapid uptake and clearance | Rapid uptake and clearance | Baboons | Intravenous (i.v.) | [3] |
| Metabolic Stability | Rapidly metabolized via ester hydrolysis | Increased metabolic stability (ether bond) | In vitro / In vivo | N/A | [3] |
Table 2: Comparative In Vitro Receptor Binding and Potency
| Parameter | Salvinorin A | This compound (EOM-SalB) | Reference |
| Kappa-Opioid Receptor (KOR) Affinity (Ki) | ~7.4 nM | ~3.1 nM | [4] |
| KOR Agonist Potency (EC50 in GTP-γS assay) | ~40 nM | ~0.65 nM | [4] |
| Receptor Signaling Bias | Unbiased/Slight G-protein bias | G-protein biased | [5] |
Signaling Pathway
Both Salvinorin A and EOM-SalB exert their effects primarily through the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). However, they exhibit different signaling biases. EOM-SalB is a G-protein biased agonist, preferentially activating the G-protein signaling cascade over the β-arrestin pathway. This is significant because the therapeutic effects of KOR agonists (e.g., analgesia) are thought to be mediated by G-protein signaling, while adverse effects (e.g., dysphoria, sedation) have been linked to the β-arrestin pathway.
Caption: KOR signaling pathway for Salvinorin A and EOM-SalB.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Hot-Water Tail-Withdrawal Assay (Mouse Model)
This assay is used to assess the antinociceptive (pain-relieving) effects of the compounds.
Experimental Workflow
References
- 1. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]
Safety Operating Guide
Proper Disposal of Salvinorin B Ethoxymethyl Ether: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, psychoactive research chemicals like Salvinorin B ethoxymethyl ether are paramount for ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing from safety data sheets and general best practices for hazardous waste management.
This compound is a semi-synthetic analog of the natural product Salvinorin A and is utilized in scientific research for its potent and selective kappa-opioid receptor agonism.[1] Due to its psychoactive nature and potential hazards, it is imperative to follow stringent disposal protocols. This substance is intended for research and forensic applications only and is not for human or veterinary use.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to don the appropriate personal protective equipment. While specific requirements will be detailed in the compound's Safety Data Sheet (SDS), standard PPE for handling potent compounds includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused compound, solutions, empty vials, and contaminated lab supplies (e.g., pipette tips, gloves), must be segregated as hazardous waste.
Step 2: Waste Collection and Labeling
-
Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 1017524-76-3[2]
-
An indication of the hazards (e.g., "Potent Psychoactive Compound," "Toxic")
-
The date the waste was first added to the container.
-
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Exposure:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1017524-76-3 | Cayman Chemical |
| Molecular Formula | C₂₄H₃₂O₈ | Cayman Chemical |
| Molecular Weight | 448.5 g/mol | Cayman Chemical |
| Appearance | Crystalline solid | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Salvinorin B Ethoxymethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of salvinorin B ethoxymethyl ether. As a potent, semi-synthetic analogue of the natural product salvinorin A, this compound requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1] It is imperative that all personnel handling this substance are thoroughly familiar with the following procedures.
This compound is categorized as a diterpene and is supplied as a crystalline solid for research and forensic applications.[2][3][4] It is a selective kappa opioid receptor (KOPr) agonist, and its handling requires precautions appropriate for a potent psychoactive compound.[5][6][7]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The selection of PPE will depend on the quantity of the substance being handled, its physical form (e.g., solid or in solution), and the specific laboratory procedure being performed.
Recommended PPE for Various Laboratory Activities:
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double gloving (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[8] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[8] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound. | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[8] |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Gloves. | Standard laboratory practice to protect against incidental contact.[8] |
Levels of Personal Protective Equipment (PPE):
| PPE Level | Description | When to Use |
| Level A | Highest level of respiratory, skin, and eye protection. Includes a positive-pressure, full face-piece self-contained breathing apparatus (SCBA) and a totally encapsulating chemical-protective suit.[9] | Required when the greatest potential for exposure to hazards exists.[9] |
| Level B | Highest level of respiratory protection with a lesser level of skin protection. Includes an SCBA and chemical-resistant clothing.[9] | The minimum level recommended for initial site entries until hazards are further identified.[10] |
| Level C | Air-purifying respirator, chemical-resistant clothing, and gloves. Used when the airborne substance is known and its concentration has been measured.[9][10] | Appropriate when the criteria for using air-purifying respirators are met and skin and eye exposure is unlikely.[10] |
| Level D | Minimum protection, includes coveralls, safety glasses, and chemical-resistant footwear.[9] | Used for minimal risk of exposure. |
Experimental Workflow for Safe Handling
A systematic approach is crucial for safely managing potent compounds like this compound from receipt to disposal.
References
- 1. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound [A crystalline solid] [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy this compound [smolecule.com]
- 7. Standard protecting groups create potent and selective kappa opioids: salvinorin B alkoxymethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
